molecular formula C7H8Na3O8P B176501 Shikimate-3-phosphate trisodium salt CAS No. 143393-03-7

Shikimate-3-phosphate trisodium salt

Cat. No.: B176501
CAS No.: 143393-03-7
M. Wt: 320.08 g/mol
InChI Key: SQZCNOWSDNBSGQ-PFYBVYJXSA-K
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Description

Shikimate-3-phosphate trisodium salt is a useful research compound. Its molecular formula is C7H8Na3O8P and its molecular weight is 320.08 g/mol. The purity is usually 95%.
The exact mass of the compound Shikimate-3-phosphate trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Shikimate-3-phosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shikimate-3-phosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCNOWSDNBSGQ-PFYBVYJXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Na3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472277
Record name Shikimate-3-phosphate trisodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143393-03-7
Record name Shikimate-3-phosphate trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143393-03-7
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Foundational & Exploratory

function of EPSP synthase in the shikimate pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Function of EPSP Synthase in the Shikimate Pathway

Authored by a Senior Application Scientist

Abstract

The shikimate pathway represents a metabolic nexus of paramount importance in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids and a plethora of other essential compounds.[1][2] This pathway is conspicuously absent in mammals, rendering its constituent enzymes highly attractive targets for the development of herbicides, antibiotics, and other antimicrobial agents.[3][4] At the heart of this pathway lies 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth of seven enzymatic steps. This enzyme catalyzes a critical reaction that is the sole target of the broad-spectrum herbicide glyphosate.[2][5] This guide provides a comprehensive technical overview of EPSP synthase, delving into its structural biology, catalytic mechanism, pivotal role within the shikimate pathway, and the molecular basis of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial enzyme.

The Shikimate Pathway: An Essential Metabolic Artery

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[2][6] Chorismate is the final product of the pathway and serves as a critical branch-point precursor for the synthesis of the three essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as folates, ubiquinone, and numerous secondary metabolites.[3][6][7] In plants, this pathway can consume up to 20% of the carbon fixed during photosynthesis, underscoring its metabolic significance.[8] The entire pathway is localized within the chloroplasts in higher plants.[2][8]

The pathway's regulation is tightly controlled, primarily through feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[2][9] The aromatic amino acid end-products typically act as allosteric inhibitors of this initial step, ensuring that the cell does not overproduce these vital compounds.[3]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP:e->DAHP:w DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P:e->DAHP:w DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids & Other Metabolites Chorismate->AAs

Caption: The seven-step shikimate pathway, highlighting the central role of EPSP synthase.

EPSP Synthase: Molecular Architecture and Catalytic Function

EPSP synthase (EC 2.5.1.19) is a monomeric enzyme, typically with a molecular mass of around 46 kDa.[10][11] Its structure is characterized by two distinct globular domains connected by a flexible hinge-like strand.[10][12] In the absence of its substrates, the enzyme exists in an "open" conformation. Upon binding of its first substrate, shikimate-3-phosphate (S3P), the two domains clamp down, enclosing the active site and creating the binding pocket for the second substrate, phosphoenolpyruvate (PEP).[12][13][14] This induced-fit mechanism ensures the proper alignment of substrates for catalysis.

The Catalytic Reaction

EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of S3P, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (Pi).[15][16] This is an unusual transferase reaction as it involves the cleavage of a C-O bond in PEP, rather than the more common high-energy P-O bond cleavage.[17]

The reaction proceeds through the formation of a stable, tetrahedral intermediate.[10][18] Key acidic and basic amino acid residues within the active site facilitate the reaction by deprotonating the S3P hydroxyl group and orchestrating the proton exchange steps necessary to form and resolve the intermediate.[10][18]

EPSPS_Mechanism cluster_0 EPSP Synthase Active Site S3P Shikimate-3-P (S3P) Intermediate Tetrahedral Intermediate S3P->Intermediate + PEP PEP Phosphoenolpyruvate (PEP) PEP->Intermediate EPSP EPSP Intermediate->EPSP Collapse & Phosphate Elimination Pi Inorganic Phosphate (Pi) Intermediate->Pi

Caption: Simplified reaction mechanism of EPSP synthase.

Inhibition by Glyphosate: A Molecular Trojan Horse

The global significance of EPSP synthase is intrinsically linked to its role as the specific target of the herbicide glyphosate, the active ingredient in Roundup®.[5][11] Understanding this interaction is crucial for both agricultural science and the development of new antimicrobial agents.

Mechanism of Inhibition

Glyphosate functions as a potent inhibitor of EPSP synthase.[9] Its chemical structure bears a resemblance to PEP, allowing it to act as a competitive inhibitor with respect to PEP.[9][16] However, the inhibition is more complex. Glyphosate does not bind effectively to the free enzyme. Instead, it binds with high affinity to the EPSP synthase-S3P binary complex, forming a highly stable ternary complex (EPSPS-S3P-glyphosate).[9][15] This makes glyphosate an uncompetitive inhibitor with respect to S3P.[9][15]

The ternary complex mimics the tetrahedral transition state of the normal enzymatic reaction.[10][16] The binding of glyphosate is slowly reversible, with a dissociation rate thousands of times slower than that of PEP, which effectively sequesters and inactivates the enzyme.[9]

Physiological Consequences of Inhibition

The inhibition of EPSP synthase triggers a cascade of metabolic disruptions leading to plant death:

  • Starvation of Aromatic Amino Acids : The primary effect is the shutdown of chorismate production, leading to a depletion of the aromatic amino acids required for protein synthesis and other vital functions.[9][19]

  • Metabolic Dysregulation : The block in the pathway prevents the formation of downstream products that would normally feedback-inhibit DAHP synthase, the first enzyme in the pathway.[9] This loss of feedback control causes the pathway to run unchecked, diverting massive amounts of carbon and phosphate into the accumulation of shikimate, which can reach up to 16% of the plant's dry weight.[9] This uncontrolled metabolic flow is a major contributor to the herbicide's lethality.

Methodologies for Studying EPSP Synthase

Investigating the function and inhibition of EPSP synthase requires robust biochemical and analytical protocols. These methods are foundational for screening new inhibitors, characterizing resistance mechanisms, and engineering tolerant enzymes.

Protocol: Extraction of EPSP Synthase from Plant Tissue

This protocol is adapted from established methods for the partial purification of the enzyme for activity assays.[20]

Materials:

  • Young, actively growing leaf tissue

  • Liquid nitrogen or dry ice

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 50 mM HEPES (pH 7.0), 5 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP), 5 mM β-mercaptoethanol (added fresh).

  • Solid ammonium sulfate

  • Dialysis Buffer: 20 mM HEPES (pH 7.0), 2 mM EDTA, 10% (v/v) glycerol, 2 mM β-mercaptoethanol.

  • Centrifuge capable of 20,000 x g at 4°C.

Procedure:

  • Harvest 1-5 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Do not allow the tissue to thaw.

  • Transfer the frozen powder to an ice-cold beaker containing 5 mL of Extraction Buffer per gram of tissue.

  • Homogenize for 5-10 minutes with gentle stirring on ice.

  • Centrifuge the homogenate at 20,000 x g for 40 minutes at 4°C.

  • Carefully decant the supernatant through cheesecloth into a fresh, ice-cold beaker.

  • Slowly add solid ammonium sulfate to the supernatant with constant, gentle stirring to achieve 45% saturation. Stir for an additional 10 minutes on ice.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.

  • Add more solid ammonium sulfate to the supernatant to bring the saturation to 70%. Stir for 10 minutes.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and retain the protein pellet.

  • Gently resuspend the pellet in a minimal volume (e.g., 2-5 mL) of Dialysis Buffer.

  • Dialyze the protein solution overnight against 2 liters of Dialysis Buffer at 4°C with gentle stirring.

  • The resulting dialysate contains partially purified, active EPSP synthase suitable for enzyme assays. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol: Continuous Spectrophotometric Activity Assay

This assay quantifies EPSP synthase activity by measuring the rate of inorganic phosphate (Pi) release. The Pi is detected using a purine nucleoside phosphorylase (PNP) coupled reaction that results in a measurable absorbance shift at 360 nm.[20][21]

Materials:

  • EnzChek® Phosphate Assay Kit (or individual components: MESG, PNP)

  • 2X Assay Buffer: 100 mM HEPES (pH 7.0), 200 mM KCl, 2 mM MgCl₂, 10% (v/v) glycerol.

  • Substrate Stocks: 50 mM PEP, 50 mM S3P.

  • Partially purified enzyme extract.

  • UV/Vis spectrophotometer with temperature control.

Procedure:

  • In a 1 mL cuvette, prepare the reaction mixture in the following order at 25°C:

    • 500 µL 2X Assay Buffer

    • 200 µL 1 mM MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

    • 10 µL Purine Nucleoside Phosphorylase (PNP) solution (e.g., 10 U/mL)

    • Sufficient phosphate-free water to bring the final volume to 1 mL.

  • Add 25 µL of 50 mM S3P. Mix by inversion and incubate for 2 minutes to consume any contaminating phosphate.

  • Add 10-50 µL of the enzyme extract and mix. Monitor the absorbance at 360 nm to establish a baseline.

  • Initiate the reaction by adding 25 µL of 50 mM PEP. Mix quickly.

  • Immediately begin recording the increase in absorbance at 360 nm over time. The initial linear rate is proportional to the enzyme activity.

  • Calculate activity using the extinction coefficient for the MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine reaction (ε₃₆₀ = 11,000 M⁻¹cm⁻¹).

Workflow: IC₅₀ Determination for Inhibitors

The activity assay can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like glyphosate.

IC50_Workflow A Prepare Serial Dilution of Inhibitor (e.g., Glyphosate) C Add Different Inhibitor Concentrations to Each Reaction A->C B Set up Multiple Assay Reactions B->C D Initiate Reactions and Measure Enzyme Activity (Initial Rate) C->D E Calculate % Inhibition Relative to No-Inhibitor Control D->E F Plot % Inhibition vs. log[Inhibitor] E->F G Fit Data to a Sigmoidal Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Data Presentation: Kinetic Properties of EPSP Synthase

The efficacy of glyphosate and the mechanisms of resistance are reflected in the enzyme's kinetic parameters. Class II enzymes, often used in genetically modified crops, typically exhibit a much higher Kᵢ for glyphosate and often a higher Kₘ for PEP, indicating reduced affinity for both the inhibitor and the substrate.

Enzyme SourceClassKₘ (PEP) [µM]Kᵢ (Glyphosate) [µM]Catalytic EfficiencyReference
E. coliClass I (Sensitive)~10-20~0.5-1.0High[22]
Plant (e.g., Petunia)Class I (Sensitive)~12~0.4High[22]
Agrobacterium sp. CP4Class II (Resistant)~200-400>2,000Moderate[10][22]
Streptomyces sviceusNovel Class (Resistant)~160>80,000Moderate[23]

Note: Values are approximate and can vary based on assay conditions.

Conclusion and Future Outlook

EPSP synthase is a masterfully evolved enzyme performing a chemically challenging and biologically indispensable reaction. Its position as the lynchpin of the shikimate pathway has made it a focal point of intense study, leading to one of the most successful herbicides in modern agriculture.[9] The absence of this pathway in animals continues to make its enzymes, particularly EPSP synthase, prime targets for the development of novel, selective antimicrobial drugs.[3][17]

Future research will undoubtedly focus on understanding emerging mechanisms of glyphosate resistance in weeds, designing next-generation inhibitors that can overcome this resistance, and exploring the structural and functional diversity of EPSP synthases across different organisms.[24] The detailed knowledge of its structure and mechanism provides a robust foundation for protein engineering efforts aimed at creating novel biocatalysts or improved herbicide tolerance traits in crops.

References

  • Wikipedia. Shikimate pathway. [Link]

  • Principles of Weed Control. 16.7 Herbicides that Inhibit EPSP Synthase. [Link]

  • UC Agriculture and Natural Resources. EPSP Synthase Inhibitors | Herbicide Symptoms. [Link]

  • The Ohio State University Pressbooks. 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9. [Link]

  • Herrmann, K. M. (1999). THE SHIKIMATE PATHWAY. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

  • Wikipedia. EPSP synthase. [Link]

  • Alder BioInsights. The Shikimate Pathway. [Link]

  • Knaggs, A. R. (2019). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 36(9), 1213-1215. [Link]

  • Sammons, R. D., & Gruys, K. J. (1997). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research, 30(1), 2-8. [Link]

  • Anderson, K. S., & Johnson, K. A. (1998). On the Mechanism of 5-Enolpyruvylshikimate-3-phosphate Synthase. Biochemistry, 37(45), 15823-15831. [Link]

  • Schönbrunn, E., et al. (2001). Closing down on glyphosate inhibition—with a new structure for drug discovery. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

  • Seattle Structural Genomics Center for Infectious Disease. (2016). Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 3), 200–208. [Link]

  • M-CSA. 3-phosphoshikimate 1-carboxyvinyltransferase. [Link]

  • Funke, T., et al. (2019). The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. Genes, 10(11), 861. [Link]

  • RCSB PDB. 1G6S: STRUCTURE OF EPSP SYNTHASE LIGANDED WITH SHIKIMATE-3-PHOSPHATE AND GLYPHOSATE. [Link]

  • ResearchGate. Structure and Function of Enzymes of Shikimate Pathway. [Link]

  • Grokipedia. EPSP synthase. [Link]

  • Schönbrunn, E., et al. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

  • Dayan, F. E., et al. A Simple Continuous Assay for EPSP Synthase in Plant Tissue. [Link]

  • Proteopedia. EPSP synthase. [Link]

  • PDB-101. Molecule of the Month: EPSP Synthase and Weedkillers. [Link]

  • Healy-Fried, M. L., et al. (2007). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 282(45), 32789-32795. [Link]

  • ResearchGate. The three-dimensional structure of EPSP synthase of P. vulgaris... [Link]

  • ResearchGate. Structure-function studies of EPSP synthase from Pseudomonas aeruginosa. [Link]

  • RSC Publishing. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. [Link]

  • Gasser, C. S., et al. (1988). Structure, expression, and evolution of the 5-enolpyruvylshikimate-3-phosphate synthase genes of petunia and tomato. Journal of Biological Chemistry, 263(9), 4280-4289. [Link]

  • KAUST Discovery. Herbicide resistance: shedding light on the shikimate pathway. [Link]

  • Amrhein, N., et al. (1980). The Site of the Inhibition of the Shikimate Pathway by Glyphosate. Plant Physiology, 66(5), 830-834. [Link]

  • Priestman, M. A., et al. (2020). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces sviceus: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 68(19), 5397-5406. [Link]

  • Maroli, A. S., et al. (2021). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Plants, 10(11), 2419. [Link]

  • ResearchGate. Determination of Enzymatic Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase by LC/MS. [Link]

  • Wang, W., et al. (2014). A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide. New Phytologist, 202(2), 615-625. [Link]

  • Ortiz, R., et al. (2022). MurA-catalyzed synthesis of 5-enolpyruvylshikimate-3-phosphate confers glyphosate tolerance in bryophytes. Proceedings of the National Academy of Sciences, 119(44), e2208431119. [Link]

Sources

Elucidating a Central Metabolic Hub: A Technical Guide to the Discovery of the Shikimate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a seven-step metabolic route of central importance in bacteria, archaea, fungi, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of other essential compounds.[1][2] This pathway is absent in mammals, making it an attractive and validated target for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the seminal discoveries that defined the intermediates of this critical pathway. We will move beyond a simple recitation of facts to analyze the causality behind the experimental choices, detailing the core methodologies—from the use of auxotrophic mutants to isotopic tracing and spectroscopic analysis—that allowed pioneers like Bernard Davis and David Sprinson to piece together this elegant biochemical puzzle. This guide is designed to provide researchers and drug development professionals with a robust understanding of the scientific logic and experimental foundations that underpin our modern knowledge of aromatic biosynthesis.

Part 1: The Dawn of Discovery: From a Japanese Flower to a Central Metabolite

The journey to understanding the shikimate pathway began not in a microbiology lab, but in the field of natural product chemistry. In 1885, the Japanese chemist Jokichi Takamine (though often misattributed to Johan Fredrik Eykman) first isolated a novel crystalline acid from the fruit of the Japanese star anise, Illicium anisatum.[3][4][5] This plant is known locally as "shikimi-no-ki," and from this, the compound was named shikimic acid.[6]

For over half a century, shikimic acid remained a chemical curiosity. Its molecular structure was not fully determined until the 1930s and 40s, revealing a tri-hydroxylated cyclohexene carboxylic acid.[5] The biological significance of this compound was entirely unknown until the elegant and systematic work of Bernard Davis in the early 1950s. Through a series of groundbreaking experiments, Davis recognized that shikimic acid was not just another plant extract, but a key, obligatory intermediate in a major metabolic pathway responsible for the formation of aromatic compounds in microorganisms.[1][7] This pivotal insight transformed shikimic acid from an obscure molecule into the namesake of a fundamental biological pathway.

Part 2: The Power of Absence: Pinpointing Intermediates with Auxotrophic Mutants

The initial breakthrough in mapping the pathway relied on a powerful genetic approach centered on the "one gene-one enzyme" hypothesis, famously advanced by Beadle and Tatum.[8] The logic is simple yet profound: if a gene encoding a specific enzyme in a metabolic pathway is mutated and rendered non-functional, the pathway is blocked.[9][10] This blockage causes two critical effects: the organism can no longer produce the final product of the pathway, and it often accumulates the intermediate immediately preceding the block.[11] Such a mutant, which requires an external supply of the pathway's end product to survive, is called an auxotroph .[9][10]

Bernard Davis masterfully exploited this principle using mutants of Escherichia coli that required aromatic amino acids for growth.

Experimental Workflow: Auxotroph-Based Pathway Elucidation

The discovery process involved a systematic, multi-step workflow to isolate mutants and use them to order the biochemical steps.

Step 1: Generation and Isolation of Auxotrophic Mutants

  • Mutagenesis: A culture of wild-type (prototrophic) bacteria, capable of synthesizing all its own amino acids, is exposed to a mutagenic agent (e.g., UV radiation or a chemical mutagen) to induce random mutations in its DNA.[11]

  • Penicillin Enrichment: The mutagenized population is grown in a minimal medium that lacks aromatic amino acids but contains penicillin.[11] Prototrophic cells (wild-type) will attempt to grow and will be killed by the penicillin, which targets cell wall synthesis in dividing cells. Auxotrophic mutants, unable to synthesize aromatic amino acids, cannot grow and therefore survive the penicillin treatment.[11]

  • Recovery and Screening: The surviving cells are washed to remove the penicillin and plated on a complete medium containing all amino acids. The resulting colonies are then replica-plated onto minimal medium. Colonies that grow on the complete medium but fail to grow on the minimal medium are identified as potential auxotrophs.[8]

Step 2: Syntrophism (Cross-Feeding) for Pathway Ordering Once a collection of mutants all requiring aromatic amino acids was established, their relative order in the pathway was determined by syntrophism.

  • Experimental Setup: Two different mutant strains are streaked on an agar plate with minimal medium, close to but not touching each other.

  • Principle of Observation: If Mutant A is blocked later in the pathway than Mutant B, Mutant A will accumulate an intermediate that Mutant B can use to grow. This intermediate diffuses through the agar.

  • Interpretation: Growth of Mutant B in the region near Mutant A indicates that the intermediate accumulated by A comes after the metabolic block in B. By performing this test with all possible pairs of mutants, the logical sequence of the enzymatic steps can be deduced.[12]

Step 3: Intermediate Accumulation, Isolation, and Identification

  • Large-Scale Culture: A mutant blocked at a specific step is grown in a large-volume liquid culture with a limited supply of the required aromatic amino acid (just enough to permit initial growth).

  • Accumulation: As the essential amino acid is depleted, the cells stop growing but continue to metabolize the primary carbon source, leading to the accumulation and excretion of the intermediate immediately before the genetic block.

  • Isolation and Characterization: The culture supernatant is harvested, and the accumulated intermediate is purified using techniques like chromatography. Its structure is then determined. Using this approach, Davis and his colleagues identified key intermediates, including 5-dehydroshikimic acid .[13][14]

Logical Diagram of Auxotroph Analysis

The following diagram illustrates the core principles of using auxotrophic mutants to dissect a biochemical pathway.

AuxotrophLogic cluster_mutantC Mutant 2 (Block at Enzyme 3) A Precursor A B Intermediate B A->B Enzyme 1 C Intermediate C B->C Enzyme 2 Product Product P C->Product Enzyme 3 A1 Precursor A B1 Accumulates B A1->B1 Enzyme 1 C1 Block B1->C1 C2 Accumulates C Product1 No Product P C1->Product1 A2 Precursor A B2 Intermediate B A2->B2 Enzyme 1 B2->C2 Enzyme 2 Block2 Block C2->Block2 Product2 No Product P

Caption: Logic of using auxotrophs to order a metabolic pathway.

Part 3: Following the Atoms: Definitive Pathway Mapping with Isotopic Labeling

While auxotrophic mutants were invaluable for identifying intermediates and establishing their sequence, they could not reveal the pathway's origin. The critical question remained: from which primary metabolites was the shikimate backbone constructed? This question was answered definitively using the technique of isotopic labeling , a cornerstone of metabolic research pioneered in this context by David Sprinson and others.[1][5][15][16]

The principle involves supplying cells with a nutrient (a precursor) in which one or more atoms have been replaced by a detectable isotope (e.g., radioactive ¹⁴C or stable heavy ¹³C).[15][17] By tracing the position of these "labeled" atoms in the final products, the precise biochemical transformations can be mapped.[18]

Experimental Workflow: ¹⁴C-Glucose Feeding and Degradation
  • Substrate Administration: A culture of microorganisms (often a specific auxotrophic mutant to maximize yield of a particular intermediate) is fed glucose that has been specifically labeled with ¹⁴C at a known carbon position (e.g., [1-¹⁴C]-glucose or uniformly labeled glucose).

  • Incubation and Harvest: The cells are allowed to grow and metabolize the labeled glucose. The target product (e.g., shikimic acid or one of the aromatic amino acids) is then harvested and rigorously purified.

  • Specific Activity Measurement: The radioactivity of the purified product is measured to confirm that the labeled precursor was incorporated.

  • Chemical Degradation and ¹⁴C Mapping: This is the most technically demanding step. The purified product is subjected to a series of specific chemical reactions to break it down, carbon by carbon. The radioactivity of each resulting one-carbon fragment is measured.

  • Pathway Reconstruction: By comparing the labeling pattern in the product to the known label position in the starting glucose, the researchers could deduce how the carbon skeleton of glucose was rearranged to form the shikimate ring. These experiments provided the definitive evidence that the shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[19][20]

Diagram of Isotopic Labeling Logic

This diagram illustrates how isotopic labeling reveals the precursors of the shikimate pathway.

IsotopeTracing cluster_precursors Primary Metabolite Precursors cluster_pathway Shikimate Pathway cluster_analysis Analysis PEP Phosphoenolpyruvate (PEP) (from Glycolysis) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) (from Pentose Phosphate Pathway) E4P->DAHP Glucose ¹⁴C-Labeled Glucose Glucose->PEP Glucose->E4P Shikimate Shikimate DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids (Tyr, Phe, Trp) Chorismate->AAs Degradation Chemical Degradation & ¹⁴C Position Analysis AAs->Degradation Result Labeling Pattern Confirms PEP + E4P Origin Degradation->Result

Caption: Workflow for isotopic tracer studies in pathway elucidation.

Part 4: Isolation and Structural Elucidation: Characterizing the Intermediates

Identifying a "spot" on a chromatogram or a growth-promoting activity in a culture supernatant is one thing; determining its exact chemical structure is another. The final, unequivocal proof for each intermediate required its physical isolation and chemical characterization, a process that evolved with the analytical technologies of the time.

Early efforts relied heavily on column and paper chromatography for purification.[3] Detection and initial characterization often involved UV-Visible Spectroscopy , which could identify compounds with conjugated double bonds, a key feature of several shikimate pathway intermediates.[6][21] For example, the accumulation of 5-dehydroshikimate could be monitored by its characteristic UV absorbance.

However, the gold standards for structural elucidation became Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .[22][23]

  • NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to piece together its connectivity.[6][22]

  • MS provides a highly accurate measurement of a molecule's mass, which reveals its elemental composition. Fragmentation patterns within the mass spectrometer give further clues about the molecule's structure.[22][24]

Case Study: The Discovery of Chorismate

The identification of chorismate stands as a capstone achievement in the elucidation of the pathway. Researchers had inferred the existence of a crucial branch-point compound that served as the last common precursor to both the phenylalanine/tyrosine branch and the tryptophan branch.[25][26] The challenge was that this intermediate was highly unstable.

Through careful experimentation, Gibson and others were able to isolate this compound from an Aerobacter aerogenes mutant. They demonstrated that it could be enzymatically converted to prephenate (the precursor to phenylalanine and tyrosine) by one cell-free extract, and to anthranilate (the precursor to tryptophan) by another.[26] This confirmed its role as the key branch-point metabolite. Its structure was subsequently confirmed using NMR and other spectroscopic techniques, solidifying its place as the final product of the common shikimate pathway.[2][25]

Summary of Key Intermediate Discoveries
IntermediateKey Researchers/ContributorsPrimary Experimental TechniquesYear of Discovery/Characterization
Shikimic AcidJ. Takamine / J. F. EykmanNatural Product Isolation, Extraction1885
5-Dehydroshikimic AcidBernard DavisAuxotrophic Mutant Accumulation, UV Spectroscopyc. 1951-1953
5-Dehydroquinic AcidU. Weiss, B.D. DavisAuxotrophic Mutant Accumulationc. 1953
Shikimate-5-PhosphateU. Weiss, E.S. MingioliEnzymatic Synthesis, Isotopic Labelingc. 1953
3-enolpyruvylshikimate-5-P (EPSP)P. R. Srinivasan, H. J. KatchmanEnzymatic Synthesis, Isotopic Labelingc. 1955-1959
Chorismic AcidF. GibsonAuxotrophic Mutant Accumulation, Enzymatic Conversionc. 1964

Part 5: The Complete Picture: The Modern View of the Shikimate Pathway

The culmination of these decades of meticulous research is our modern, complete understanding of the common shikimate pathway: a seven-step, seven-enzyme sequence that converts primary metabolites into the versatile aromatic precursor, chorismate.[19] This pathway is a masterpiece of metabolic engineering, and its discovery is a testament to the power of integrating genetics, biochemistry, and analytical chemistry.

The Seven-Step Shikimate Pathway

The following diagram provides a comprehensive overview of the pathway, its intermediates, and the enzymes that catalyze each transformation.

ShikimatePathway cluster_products Chorismate-Derived Products PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Phe_Tyr Phenylalanine & Tyrosine Chorismate->Phe_Tyr Trp Tryptophan Chorismate->Trp Others Folate, Ubiquinone, etc. Chorismate->Others

Caption: The complete seven-step shikimate pathway from precursors to chorismate.

Significance and Application in Drug Development

The fact that the shikimate pathway is essential in many pathogens and plants but absent in humans makes it an ideal target for selective inhibitors.[1][19] The most famous example is the herbicide glyphosate (the active ingredient in Roundup®), which specifically inhibits the enzyme EPSP synthase , leading to a buildup of shikimate-3-phosphate and starvation for aromatic amino acids in plants.[2][19] The detailed knowledge gained from the foundational discoveries described here continues to fuel modern drug development efforts aimed at designing novel antimicrobial and antifungal agents that target other enzymes in this unique and indispensable pathway.

References

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. (n.d.). National Center for Biotechnology Information.
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enzymatic conversion of shikimate to shikimate-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate

Abstract

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is absent in mammals.[1][2] This distinction establishes the pathway's enzymes, particularly shikimate kinase (SK), as prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[1][3][4] Shikimate kinase (EC 2.7.1.71) catalyzes the fifth of seven steps in this pathway: the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[1][5] This guide provides an in-depth examination of the enzyme's mechanism of action, structural biology, and kinetics, and presents field-proven experimental protocols for its expression, purification, and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Shikimate Pathway's Strategic Importance

The shikimate pathway bridges central carbohydrate metabolism with the synthesis of essential aromatic compounds. It converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other vital metabolites like folates and quinones.[1][6] This seven-step enzymatic pathway is indispensable for the organisms that possess it.[1] The absence of this pathway in mammals, who must acquire aromatic amino acids through their diet, underscores the potential for selective toxicity of pathway inhibitors, making it a highly attractive target for drug discovery.[7][8][9]

The conversion of shikimate to shikimate-3-phosphate is a critical checkpoint within this pathway. This reaction is catalyzed by Shikimate Kinase (SK), an enzyme that ensures the metabolic flux continues towards chorismate.[10] Understanding the intricacies of SK is therefore fundamental to exploiting this pathway for therapeutic or agricultural purposes.

Shikimate_Pathway cluster_products Aromatic Amino Acids & Metabolites PEP PEP + E4P DAHP DAHP PEP->DAHP DAHPS DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase SHK Shikimate DHS->SHK Shikimate Dehydrogenase S3P Shikimate-3-P SHK->S3P Shikimate Kinase (SK) [Step 5] EPSP EPSP S3P->EPSP EPSP Synthase CHO Chorismate EPSP->CHO Chorismate Synthase Phe Phenylalanine CHO->Phe Tyr Tyrosine CHO->Tyr Trp Tryptophan CHO->Trp

Caption: The seven-step shikimate pathway, highlighting the fifth step catalyzed by Shikimate Kinase.

Shikimate Kinase: Structure, Mechanism, and Kinetics

Shikimate Kinase (SK) is a member of the nucleoside monophosphate (NMP) kinase family.[1][11] Its three-dimensional structure is characterized by a three-layer α/β fold, which is organized into three key domains that orchestrate its catalytic function.[1][12]

  • CORE Domain: Forms the main body of the enzyme and provides the structural scaffold for the active site.

  • Shikimate-Binding (SB) Domain: As the name suggests, this domain is primarily responsible for recognizing and binding the shikimate substrate.

  • LID Domain: This flexible region is crucial for binding ATP and undergoes a significant conformational change upon substrate binding, enclosing the active site to shield the reaction from the aqueous solvent and facilitate catalysis.

Catalytic Mechanism: An Ordered, Synergistic Process

SK catalyzes the transfer of the γ-phosphate from ATP to the 3-hydroxyl group of shikimate.[5] The reaction follows a random sequential Bi-Bi kinetic mechanism.[1][13] This means that either shikimate or ATP can bind to the enzyme first. However, the binding is synergistic; the binding of one substrate significantly increases the enzyme's affinity for the second, promoting the formation of a productive ternary complex.[1]

The catalytic cycle involves several key steps:

  • Substrate Binding: Shikimate and ATP bind to their respective sites.

  • Conformational Change: The binding of both substrates triggers the closure of the LID and SB domains, which assembles the active site for catalysis.[1]

  • Phosphotransfer: The γ-phosphate of ATP is transferred to the 3-hydroxyl group of shikimate.

  • Conformational Reopening: Following the reaction, the domains reopen.

  • Product Release: ADP and shikimate-3-phosphate are released, returning the enzyme to its initial state for the next catalytic cycle.[13]

Catalytic_Cycle E Free Enzyme (E) E_SHK E-Shikimate E->E_SHK + Shikimate E_ATP E-ATP E->E_ATP + ATP E_SHK_ATP E-Shikimate-ATP (Closed) E_SHK->E_SHK_ATP + ATP E_ATP->E_SHK_ATP + Shikimate E_S3P_ADP E-S3P-ADP (Open) E_SHK_ATP->E_S3P_ADP Phosphotransfer E_S3P E-S3P E_S3P_ADP->E_S3P - ADP E_S3P->E - S3P

Caption: The random sequential catalytic cycle of Shikimate Kinase showing substrate binding and conformational changes.

Quantitative Kinetic Data

The catalytic efficiency of shikimate kinase is described by its Michaelis-Menten constants (Kₘ) for shikimate and ATP, and its turnover number (kcat).[14][15] The specificity constant (kcat/Kₘ) provides a measure of how efficiently the enzyme converts a substrate to product at low substrate concentrations.[15]

OrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Sorghum bicolorShikimate200--
Sorghum bicolorATP110--
Erwinia chrysanthemiShikimate310401.3 x 10⁵
Escherichia coli (SK II)Shikimate2002801.4 x 10⁶
Escherichia coli (SK II)ATP2502801.1 x 10⁶
Data compiled from references[1][16]. Note that kcat and Kₘ values can vary based on assay conditions.

Experimental Protocols: From Gene to Function

A robust and reproducible experimental workflow is paramount for studying enzyme function and screening for potential inhibitors. Here, we detail the standard procedures for recombinant production and activity assessment of shikimate kinase.

Protein Expression and Purification

For in vitro studies, shikimate kinase is typically produced recombinantly. The gene (e.g., aroK or aroL in E. coli) is cloned into an expression vector, often with a polyhistidine-tag for simplified purification, and overexpressed in a suitable host like E. coli BL21(DE3).[1][13]

Step-by-Step Methodology:

  • Transformation: Transform the expression plasmid containing the SK gene into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic. Use this to inoculate a larger volume of culture medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 500 mM KCl) and lyse the cells by sonication on ice.[17]

  • Clarification: Remove cell debris by ultracentrifugation (e.g., 48,000 x g for 60 minutes at 4°C).[13]

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged SK protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended): For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column to separate the monomeric enzyme from aggregates and other contaminants.[1]

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a method like the Bradford assay or by measuring absorbance at 280 nm.

Coupled Spectrophotometric Enzyme Activity Assay

A continuous spectrophotometric assay is the most common and reliable method for measuring SK activity.[1] The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).[13][17]

Principle:

  • Shikimate Kinase: Shikimate + ATP → Shikimate-3-P + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of the reaction is monitored by the decrease in absorbance of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).[13] This provides a continuous and real-time measurement of SK activity.

Step-by-Step Protocol:

  • Prepare Assay Mixture: In a quartz cuvette, prepare the reaction mixture. A typical 1 mL reaction mixture contains:

    • 100 mM Tris-HCl buffer, pH 7.6

    • 100 mM KCl

    • 5 mM MgCl₂

    • 1.5 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • ~6 units/mL Pyruvate Kinase (PK)

    • ~9 units/mL Lactate Dehydrogenase (LDH)

    • 1-2 mM ATP

    • 1-2 mM Shikimate

    • Note: For kinetic analysis, the concentration of one substrate is varied while the other is held constant at a saturating concentration.[11]

  • Equilibration: Mix the components (except for the initiating reagent, typically SK or shikimate) and incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.[17]

  • Initiation: Initiate the reaction by adding a small volume of purified SK enzyme (e.g., 10-50 ng).[11]

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 90-180 seconds).[17]

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine IC₅₀ values and the mode of inhibition.[11]

Assay_Workflow cluster_SK Reaction 1: Shikimate Kinase (SK) cluster_PK Reaction 2: Pyruvate Kinase (PK) cluster_LDH Reaction 3: Lactate Dehydrogenase (LDH) shk Shikimate sk_enz SK shk->sk_enz atp ATP atp->sk_enz s3p Shikimate-3-P sk_enz->s3p adp ADP sk_enz->adp pk_enz PK adp->pk_enz pep PEP pep->pk_enz pyruvate Pyruvate pk_enz->pyruvate atp2 ATP pk_enz->atp2 ldh_enz LDH pyruvate->ldh_enz nadh NADH (Absorbs at 340nm) nadh->ldh_enz nad NAD+ (No Abs at 340nm) ldh_enz->nad lactate Lactate ldh_enz->lactate measurement Monitor Decrease in Absorbance at 340nm nad->measurement

Caption: Workflow of the coupled spectrophotometric assay for measuring Shikimate Kinase activity.

Conclusion and Future Outlook

Shikimate kinase is a well-characterized enzyme whose essential role in a metabolic pathway absent from mammals makes it a compelling target for drug discovery.[1][7] A thorough understanding of its structure, intricate catalytic mechanism involving significant conformational changes, and kinetics is fundamental for the rational design of potent and selective inhibitors. The robust and reliable enzymatic assays detailed in this guide facilitate high-throughput screening and detailed characterization of such compounds. These methodologies provide a solid foundation for researchers aiming to develop new therapeutics and herbicides that can selectively target bacteria, fungi, and plants without affecting human health.[3][18][19]

References

  • Dhaliwal, A. S., et al. (2023). An overview of mechanism and chemical inhibitors of shikimate kinase. Journal of Biomolecular Structure and Dynamics. [Link]

  • Jedhe, G. S., et al. (2013). Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials. ACS Medicinal Chemistry Letters. [Link]

  • Dhaliwal, A. S., et al. (2023). An overview of mechanism and chemical inhibitors of shikimate kinase. PubMed. [Link]

  • Wikipedia. (2023). Shikimate kinase. Wikipedia. [Link]

  • Grokipedia. (2026). Shikimate kinase. Grokipedia. [Link]

  • Schmidt, C. L., & Schultz, G. (1990). Shikimate Kinase from Spinach Chloroplasts: Purification, Characterization, and Regulatory Function in Aromatic Amino Acid Biosynthesis. Plant Physiology. [Link]

  • González-Bacerio, J., et al. (2010). Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies. Digital.CSIC. [Link]

  • Martínez-Archundia, M., et al. (2022). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. MDPI. [Link]

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  • Bowen, J. R., & Kosuge, T. (1979). In vivo activity, purification, and characterization of shikimate kinase from sorghum. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Shikimate Pathway: The Role of Shikimic Acid. ningboinno.com. [Link]

  • Llewellyn, D. J., & Nakatsukasa, W. M. (1975). Purification and characterization of shikimate kinase enzyme activity in Bacillus subtilis. PubMed. [Link]

  • Abell, C., et al. (2003). Experiences with the shikimate-pathway enzymes as targets for rational drug design. Biochemical Society Transactions. [Link]

  • Bowen, J. R., & Kosuge, T. (1979). In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum. Plant Physiology. [Link]

  • Schmidt, C. L., & Schultz, G. (1990). Shikimate kinase from spinach chloroplasts : purification, characterization, and regulatory function in aromatic amino Acid biosynthesis. PubMed. [Link]

  • Bio-protocol. (n.d.). Shikimate kinase activity assay. Bio-protocol. [Link]

  • Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Abell, C., et al. (2003). Experiences with the Shikimate-pathway enzymes as targets for rational drug design. ResearchGate. [Link]

  • Tzin, V., & Galili, G. (2010). The Shikimate Pathway Converting Phosphoenolpyr- uvate and Erythrose... ResearchGate. [Link]

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  • de Oliveira, L. G., et al. (2022). Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments. Scientific Reports. [Link]

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  • OpenStax. (2024). 8.2: Enzyme Structure and Function. Biology LibreTexts. [Link]

  • Quick Biochemistry Basics. (2020). Enzyme kinetics. YouTube. [Link]

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The Crossroads of Aromatic Amino Acid Biosynthesis: A Technical Guide to Shikimate-3-Phosphate in Microbial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway represents a central metabolic hub in bacteria, archaea, fungi, and plants, responsible for the de novo synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other crucial aromatic compounds. Its absence in mammals establishes it as a prime and validated target for the development of novel antimicrobial agents and herbicides. This in-depth technical guide focuses on a critical intermediate within this pathway, shikimate-3-phosphate (S3P), and the enzymes that catalyze its formation and consumption: shikimate kinase (SK) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) synthase. We will explore the intricate molecular mechanisms, kinetic properties, and regulation of these enzymes, providing a robust framework for researchers aiming to exploit this pathway for therapeutic and biotechnological purposes. Detailed experimental protocols for enzyme characterization and inhibitor screening are provided to empower both fundamental research and drug discovery initiatives.

Introduction: The Indispensable Role of the Shikimate Pathway

The seven-step shikimate pathway bridges central carbon metabolism with the biosynthesis of a vast array of aromatic compounds essential for microbial viability.[1] It commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the production of chorismate, a pivotal branch-point metabolite.[2][3] Chorismate serves as the precursor for the three proteinogenic aromatic amino acids, as well as folate, ubiquinone, and numerous other vital molecules.[1] The indispensability of these end-products in fundamental cellular processes, from protein synthesis to electron transport, underscores the pathway's critical importance for microbial survival.[1]

This metabolic route's absence in mammals, who must obtain aromatic amino acids from their diet, presents a unique therapeutic window.[1] This fundamental biochemical divergence makes the enzymes of the shikimate pathway highly attractive targets for the development of selective antimicrobial agents with minimal host toxicity.[4][5]

This guide will provide a detailed examination of the core of this pathway, focusing on the synthesis and utilization of shikimate-3-phosphate, a key intermediate whose metabolic fate is determined by the concerted action of two critical enzymes: shikimate kinase and EPSP synthase.

The Central Intermediate: Shikimate-3-Phosphate

Shikimate-3-phosphate (S3P) is the product of the fifth step of the shikimate pathway, a phosphorylation reaction catalyzed by shikimate kinase.[3][6] It serves as the substrate for the sixth enzyme, EPSP synthase, which catalyzes the addition of an enolpyruvyl group from PEP.[7][8] The efficient turnover of S3P is therefore crucial for maintaining metabolic flux towards chorismate and subsequent aromatic compound biosynthesis.

Key Enzymes in the S3P Metabolic Nexus

Shikimate Kinase (SK): The Gatekeeper of S3P Synthesis

Shikimate kinase (EC 2.7.1.71) catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to form shikimate-3-phosphate and ADP.[6][9] This enzyme is a member of the nucleoside monophosphate (NMP) kinase family and typically requires a divalent cation like Mg²⁺ for its activity.[3]

Bacterial shikimate kinases are typically monomeric proteins composed of three distinct domains: a CORE domain, a shikimate-binding (SB) domain, and a LID domain.[1][6] The binding of both shikimate and ATP induces significant conformational changes, where the LID and SB domains close over the active site, bringing the substrates into close proximity for phosphoryl transfer.[3][6] Key conserved residues, including those in the P-loop (Walker A motif), are crucial for ATP binding and catalysis.[1][10] For instance, in Helicobacter pylori shikimate kinase, conserved arginine residues (Arg57 and Arg132) and a glycine-rich loop (GGGXV) are vital for shikimate binding.[6]

Diagram: Catalytic Cycle of Shikimate Kinase

Shikimate_Kinase_Cycle E Apo-Enzyme (Open) E_ATP E-ATP E->E_ATP + ATP E_SHK E-Shikimate E->E_SHK + Shikimate E_ATP_SHK E-ATP-Shikimate (Closed) E_ATP->E_ATP_SHK + Shikimate E_SHK->E_ATP_SHK + ATP E_S3P_ADP E-S3P-ADP (Closed) E_ATP_SHK->E_S3P_ADP Phosphotransfer E_S3P E-S3P E_S3P_ADP->E_S3P - ADP E_ADP E-ADP E_S3P_ADP->E_ADP - S3P E_S3P->E - S3P E_ADP->E - ADP caption A random sequential bi-bi kinetic mechanism for shikimate kinase.

Caption: A random sequential bi-bi kinetic mechanism for shikimate kinase.

In E. coli, there are two isozymes of shikimate kinase, SK-I and SK-II, encoded by the aroK and aroL genes, respectively.[11][12] The expression of aroL is regulated by the TyrR repressor, and its synthesis is derepressed upon starvation for tyrosine and tryptophan.[13][14] The aroK gene is part of an operon with aroB (encoding 3-dehydroquinate synthase).[11] This dual regulation allows the cell to fine-tune the production of S3P in response to the availability of aromatic amino acids.

EPSP Synthase (AroA): The Target of a Blockbuster Herbicide

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase or AroA; EC 2.5.1.19) catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[7][8] This enzyme is of significant interest as it is the sole target of the broad-spectrum herbicide glyphosate.[15][16]

EPSP synthase is a monomeric enzyme with two distinct domains connected by a flexible hinge region.[7] The binding of S3P induces a conformational change, closing the two domains to form the active site in the interdomain cleft, which then allows for the binding of PEP.[8][16] The reaction proceeds through a tetrahedral intermediate.[7] Key active site residues, such as a lysine and a glutamic acid, are involved in the proton exchange steps of the catalytic mechanism.[7]

Glyphosate acts as a potent inhibitor of EPSP synthase by mimicking the transition state of the reaction.[15] It is a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P.[16] Glyphosate binds to the EPSP synthase-S3P complex, forming a stable ternary complex that effectively inactivates the enzyme and halts the shikimate pathway.[15][16]

Diagram: Inhibition of EPSP Synthase by Glyphosate

EPSP_Synthase_Inhibition cluster_0 Normal Catalytic Reaction cluster_1 Inhibition by Glyphosate EPSPS EPSP Synthase EPSPS_S3P EPSPS-S3P Complex EPSPS->EPSPS_S3P + S3P S3P Shikimate-3-Phosphate PEP Phosphoenolpyruvate EPSPS_S3P_PEP EPSPS-S3P-PEP Complex EPSPS_S3P->EPSPS_S3P_PEP + PEP Products EPSP + Pi EPSPS_S3P_PEP->Products EPSPS_i EPSP Synthase EPSPS_S3P_i EPSPS-S3P Complex EPSPS_i->EPSPS_S3P_i + S3P S3P_i Shikimate-3-Phosphate Glyphosate Glyphosate Inhibited_Complex EPSPS-S3P-Glyphosate (Inactive) EPSPS_S3P_i->Inhibited_Complex + Glyphosate Inhibited_Complex->PEP_i Blocks Binding caption Glyphosate competitively inhibits PEP binding to the EPSPS-S3P complex.

Caption: Glyphosate competitively inhibits PEP binding to the EPSPS-S3P complex.

In E. coli, the aroA gene is part of a mixed-function operon, the serC-aroA operon.[17] This operon encodes both 3-phosphoserine aminotransferase (SerC), involved in serine biosynthesis, and EPSP synthase (AroA).[17] This co-transcription suggests a potential link between the regulation of aromatic amino acid and serine biosynthesis. Additionally, the small RNA GcvB has been shown to post-transcriptionally repress aroA expression.[18]

Quantitative Analysis: A Comparative Look at Enzyme Kinetics

The efficiency of shikimate kinase and EPSP synthase varies across different microbial species. A comparative analysis of their kinetic parameters provides valuable insights for inhibitor design and metabolic engineering.

Table 1: Comparative Kinetic Parameters of Microbial Shikimate Kinase Isoforms

OrganismEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliSK-II (AroL)Shikimate200--[19]
Mycobacterium tuberculosisMtSKShikimate650600.9 x 105[19]
Mycobacterium tuberculosisMtSKATP112605.4 x 105[19]
Staphylococcus aureusSaSKShikimate153--[20]
Staphylococcus aureusSaSKATP224--[20]
Helicobacter pyloriHpSKShikimate1600--[6]
Helicobacter pyloriHpSKATP2500--[6]

Table 2: Comparative Kinetic Parameters of Microbial EPSP Synthase

OrganismEnzymeSubstrateKm (µM)kcat (s-1)Ki (Glyphosate, µM)Reference
Escherichia coli (WT)EPSPSPEP757 units/mg1.6[21]
Escherichia coli (TIPS mutant)EPSPSPEP100-2420[8]
Zea mays (WT)EPSPSPEP--0.066[2]
Agrobacterium sp. (CP4)EPSPSPEP--1970[2]

Note: Kinetic parameters can vary depending on assay conditions. 'units/mg' refers to specific activity.

Experimental Protocols for Studying the S3P Nexus

A thorough investigation of the shikimate pathway and its potential as a drug target requires robust and reliable experimental methodologies.

Expression and Purification of Recombinant Enzymes

The genes encoding shikimate kinase (aroK or aroL) and EPSP synthase (aroA) from the microbial species of interest can be cloned into an appropriate expression vector (e.g., pET series) and overexpressed in a suitable E. coli host strain (e.g., BL21(DE3)). The recombinant proteins are typically purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

Enzyme Activity Assays

This is a continuous assay that measures the production of ADP by coupling it to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Principle:

    • Shikimate + ATP --(SK)--> Shikimate-3-P + ADP

    • ADP + PEP --(PK)--> ATP + Pyruvate

    • Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.6, 100 mM KCl, 5 mM MgCl₂

    • Substrates: Shikimate (varied concentrations), ATP (saturating concentration)

    • Coupling System: 1.5 mM PEP, 0.2 mM NADH, excess PK and LDH

  • Procedure:

    • Combine all reagents except the enzyme in a quartz cuvette.

    • Equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a known concentration of purified shikimate kinase.

    • Monitor the decrease in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹) over time.

    • Calculate the initial velocity from the linear portion of the curve.

This assay measures the release of inorganic phosphate (Pi) from the EPSP synthase-catalyzed reaction.

  • Principle:

    • S3P + PEP --(EPSPS)--> EPSP + Pi

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM DTT

    • Substrates: S3P (varied concentrations), PEP (saturating concentration)

    • Phosphate Detection Reagent (e.g., Malachite Green-based)

  • Procedure:

    • Set up reactions containing buffer, S3P, and PEP in a 96-well plate.

    • Initiate the reactions by adding purified EPSP synthase.

    • Incubate for a fixed time at a constant temperature (e.g., 25°C).

    • Stop the reactions by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

    • Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

Diagram: Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow start Start: Purified Enzyme assay_setup Set up reactions with varying substrate concentrations start->assay_setup data_acq Measure initial reaction rates (spectrophotometry or other methods) assay_setup->data_acq data_analysis Plot initial velocity vs. substrate concentration data_acq->data_analysis fitting Fit data to Michaelis-Menten equation (non-linear regression) data_analysis->fitting results Determine Km and Vmax fitting->results kcat_calc Calculate kcat (Vmax / [E]) results->kcat_calc caption A generalized workflow for determining enzyme kinetic parameters.

Caption: A generalized workflow for determining enzyme kinetic parameters.

High-Throughput Screening (HTS) for Inhibitors

The development of robust and miniaturized enzyme assays is essential for HTS of large compound libraries to identify novel inhibitors of shikimate kinase and EPSP synthase.

The coupled spectrophotometric assay for shikimate kinase and the phosphate release assay for EPSP synthase can be adapted for HTS in 384- or 1536-well plate formats. This requires the use of automated liquid handling systems for precise dispensing of reagents and compounds.

A typical HTS campaign for shikimate pathway inhibitors would involve a multi-step process:

  • Primary Screen: A large compound library is screened at a single concentration against the target enzyme to identify initial "hits" that show significant inhibition.

  • Hit Confirmation: The activity of the primary hits is confirmed by re-testing.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ values).

  • Mechanism of Inhibition Studies: Kinetic assays are performed to determine whether the inhibitors are competitive, non-competitive, or uncompetitive with respect to the substrates.

  • Selectivity Profiling: The inhibitors are tested against other enzymes (including mammalian counterparts, if available, though not applicable for the shikimate pathway) to assess their selectivity.

  • Lead Optimization: Promising hits with good potency and selectivity are chemically modified to improve their pharmacological properties.

Resistance Mechanisms: A Challenge for Drug Development

The emergence of resistance is a significant challenge in the development of antimicrobial agents. Bacteria can develop resistance to shikimate pathway inhibitors through several mechanisms:[7][15]

  • Target Modification: Mutations in the genes encoding the target enzymes (aroK, aroL, or aroA) can lead to amino acid substitutions that reduce the binding affinity of the inhibitor without significantly compromising the enzyme's catalytic activity.[7] This is a common mechanism of glyphosate resistance in weeds and has been observed in bacteria.[7]

  • Target Overexpression: Increased expression of the target enzyme, often through gene amplification or promoter mutations, can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[15][22]

  • Reduced Uptake/Increased Efflux: Alterations in membrane transport systems can either decrease the uptake of the inhibitor into the bacterial cell or actively pump it out, reducing its intracellular concentration.[23]

  • Metabolic Bypass: While less common for the core shikimate pathway, in some cases, bacteria may evolve or acquire alternative metabolic routes to synthesize the essential aromatic compounds.

Conclusion and Future Perspectives

Shikimate-3-phosphate and the enzymes that govern its metabolism represent a critical juncture in a metabolic pathway that is essential for a wide range of microorganisms but absent in mammals. This makes it an exceptionally attractive and validated target for the development of novel antimicrobial drugs. A deep understanding of the structural biology, enzymology, and regulation of shikimate kinase and EPSP synthase is paramount for the rational design of potent and selective inhibitors.

The detailed protocols and comparative data presented in this guide provide a foundational framework for researchers in both academia and industry to advance our understanding of this vital pathway and to accelerate the discovery of new chemical entities to combat the growing threat of antimicrobial resistance. Future research should focus on exploring the diversity of these enzymes across different pathogenic species, identifying novel allosteric regulatory sites, and developing innovative screening strategies to uncover inhibitors with novel mechanisms of action.

References

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  • Rogers, S. G., et al. (1983). Amplification of the aroA gene from Escherichia coli results in tolerance to the herbicide glyphosate. Applied and environmental microbiology, 46(1), 37–43.
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An In-Depth Technical Guide to the Structural Analysis of the EPSP Synthase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of EPSP Synthase in Metabolism and Agriculture

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19) is a pivotal enzyme located at the penultimate step of the shikimate pathway. This metabolic route is essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, fungi, and apicomplexan parasites.[1][2][3] These amino acids are not only fundamental building blocks for proteins but also precursors to a vast array of secondary metabolites, including hormones, vitamins, and lignins.[4][5][6] The shikimate pathway's absence in animals, including humans, makes its constituent enzymes, particularly EPSP synthase, highly attractive targets for the development of herbicides, antibiotics, and antiparasitic drugs.[2][3][7]

The agricultural significance of EPSP synthase was cemented with the discovery that it is the specific target of glyphosate, the active ingredient in the broad-spectrum herbicide Roundup®.[1][2][8] Glyphosate effectively inhibits the enzyme, leading to a shutdown of aromatic amino acid production and, consequently, plant death.[2][9] The widespread use of glyphosate and the emergence of glyphosate-resistant crops and weeds have spurred intensive research into the intricate workings of the EPSP synthase active site.[10][11]

This technical guide provides a comprehensive exploration of the structural and functional characteristics of the EPSP synthase active site. We will delve into its architecture, the catalytic mechanism it employs, its interaction with substrates and inhibitors, and the modern experimental and computational techniques used to elucidate these details. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical enzyme.

I. Architecture of the EPSP Synthase Active Site: A Tale of Two Domains

The EPSP synthase enzyme is a monomeric protein with a molecular weight of approximately 46 kDa.[2] Its three-dimensional structure is characterized by two distinct globular domains connected by a flexible hinge region.[2][12] The active site is not a pre-formed cavity but is dynamically created within the cleft between these two domains upon substrate binding.[1][12][13]

This structural arrangement is central to the enzyme's function. In its unliganded, or "open," conformation, the active site is accessible to the solvent.[1][12] The binding of the first substrate, shikimate-3-phosphate (S3P), triggers a significant conformational change, causing the two domains to clamp down and enclose the active site.[1][7][13] This "closed" conformation sequesters the reaction environment from the bulk solvent, a crucial step for catalysis.[1]

Key amino acid residues from both domains contribute to the formation of the active site and are essential for substrate binding and catalysis. These residues have been extensively studied through a combination of X-ray crystallography, site-directed mutagenesis, and kinetic analyses.[14][15][16]

Key Active Site Residues and Their Roles

Site-directed mutagenesis studies have been instrumental in identifying residues critical for catalysis and substrate binding.[14][16] Several mutations result in a complete loss of enzyme activity, underscoring their importance.[14]

Residue (E. coli numbering) Role in Active Site Supporting Evidence
Lys-22 Involved in catalysis and binding of both S3P and glyphosate.[14] The side chain interacts with both the inhibitor and the substrate.[3]Mutation to Arginine (K22R) leads to complete loss of activity and inability to bind S3P or glyphosate.[14][16]
Arg-100 Important for substrate binding, though not essential for catalysis.[14][16]Mutation to Lysine (R100K) results in a functional enzyme that does not accumulate the reaction intermediate.[14][16]
Arg-124 Interacts with the glyphosate molecule.[3]Identified in the crystal structure of the EPSPS-S3P-glyphosate complex.[3]
Asp-313 Contributes to the binding of glyphosate.[3]Identified in the crystal structure of the EPSPS-S3P-glyphosate complex.[3]
Glu-341 Acts as a general acid/base during catalysis, protonating C3 of PEP and later abstracting a proton to initiate the collapse of the tetrahedral intermediate.[17]Mutagenesis and structural data support its catalytic role.[17]
His-385 Implicated in substrate binding.[16]Mutagenesis studies have confirmed its location in the PEP binding site.[18]
Lys-411 Involved in catalysis.[14]The K411R mutant binds S3P only in the presence of glyphosate, indicating a critical role.[14][16]

The following diagram illustrates the domain organization and the general location of the active site.

EPSP_Synthase_Structure Domain1 N-terminal Domain ActiveSite Active Site Cleft Domain1->ActiveSite Contributes Residues Hinge Domain1->Hinge Domain2 C-terminal Domain Domain2->ActiveSite Contributes Residues S3P S3P Binding ActiveSite->S3P PEP_Glyphosate PEP/Glyphosate Binding ActiveSite->PEP_Glyphosate Hinge->Domain2 caption Domain organization of EPSP synthase.

Caption: Domain organization of EPSP synthase.

II. The Catalytic Mechanism: A Step-by-Step Transfer Reaction

EPSP synthase catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of S3P, yielding EPSP and inorganic phosphate (Pi).[1] The reaction proceeds through a well-characterized tetrahedral intermediate.[1][2][19]

The kinetic mechanism of the enzyme has been a subject of study, with evidence suggesting a random sequential mechanism where either substrate can bind first, although the binding is synergistic.[20] However, the formation of a ternary complex is a prerequisite for catalysis.

The key steps of the catalytic cycle are as follows:

  • Substrate Binding: S3P and PEP bind to the active site, inducing the conformational change to the closed state.

  • Formation of the Tetrahedral Intermediate: A general base in the active site (postulated to be an aspartate residue) deprotonates the 5-hydroxyl group of S3P.[17] The resulting alkoxide ion then performs a nucleophilic attack on the C2 of PEP. Concurrently, a general acid (Glu341) protonates the C3 of PEP.[17] This forms a stable, enzyme-bound tetrahedral intermediate.[19][21][22]

  • Collapse of the Intermediate: Glu341 then acts as a general base, abstracting a proton from the C3 of the intermediate.[17] This initiates the collapse of the intermediate, leading to the elimination of inorganic phosphate.

  • Product Release: The products, EPSP and Pi, are released from the active site, and the enzyme returns to its open conformation, ready for another catalytic cycle.

The following diagram visualizes the catalytic pathway.

Catalytic_Mechanism E_open E (open) E_S3P E-S3P E_open->E_S3P + S3P E_S3P_PEP E-S3P-PEP (closed) E_S3P->E_S3P_PEP + PEP (Domain Closure) E_Intermediate E-Tetrahedral Intermediate E_S3P_PEP->E_Intermediate Nucleophilic Attack E_EPSP_Pi E-EPSP-Pi E_Intermediate->E_EPSP_Pi Intermediate Collapse (-Pi) E_open_products E (open) E_EPSP_Pi->E_open_products - EPSP, -Pi (Domain Opening) caption The catalytic cycle of EPSP synthase.

Caption: The catalytic cycle of EPSP synthase.

III. Inhibition by Glyphosate: A Molecular Mimic

Glyphosate is a potent and specific inhibitor of EPSP synthase.[1][9] Its chemical structure bears a resemblance to the substrate PEP.[1][9] Kinetic studies have shown that glyphosate acts as a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P.[1][23] This is consistent with a mechanism where glyphosate binds to the enzyme only after S3P has bound, forming a stable, dead-end ternary complex: E-S3P-glyphosate.[1][23]

The high-resolution crystal structure of this ternary complex has provided atomic-level details of glyphosate's mode of action.[3][13] Glyphosate occupies the binding site of PEP, effectively mimicking a transition state of the reaction.[2][13] It forms a network of hydrogen bonds and ionic interactions with residues from both domains of the closed enzyme, as well as with the bound S3P molecule.[3] The 5-hydroxyl group of S3P is hydrogen-bonded to the nitrogen atom of glyphosate.[3] This tight binding essentially inactivates the enzyme.[9]

The exquisite specificity of glyphosate for EPSP synthase is remarkable; it does not significantly inhibit other PEP-utilizing enzymes.[1]

IV. Methodologies for Structural and Functional Analysis

A multi-pronged approach combining various biophysical and biochemical techniques is necessary to fully characterize the EPSP synthase active site.

A. X-Ray Crystallography

X-ray crystallography is the primary method for determining the three-dimensional structure of proteins at atomic resolution.[24][25] It has been indispensable in visualizing the open and closed conformations of EPSP synthase and in detailing the binding modes of substrates and inhibitors like glyphosate.[3][7][13]

Experimental Protocol: Protein Crystallization and Structure Determination

  • Protein Expression and Purification:

    • Clone the gene encoding EPSP synthase into a suitable expression vector (e.g., pET vector series for E. coli expression).

    • Overexpress the protein in a suitable host, such as E. coli BL21(DE3).

    • Purify the recombinant protein to homogeneity using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography). Verify purity by SDS-PAGE.

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of conditions (precipitants, pH, salts, temperature) to find initial crystallization "hits."

    • Optimize the initial conditions to obtain single, well-diffracting crystals of suitable size.

    • For ligand-bound structures, co-crystallize the protein with saturating concentrations of S3P and/or glyphosate, or soak pre-formed crystals in a solution containing the ligands.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[24][26]

    • Process the diffraction data using software like HKL-2000 or XDS to obtain integrated intensities and unit cell parameters.[26]

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement, using a known EPSP synthase structure as a search model.

    • Build the atomic model into the resulting electron density map using software like Coot.

    • Refine the model against the experimental data using programs like PHENIX or Refmac5 to improve its geometry and fit to the data.

    • Validate the final structure using tools like MolProbity.

XRay_Workflow Start Gene Cloning & Expression Purification Protein Purification (Chromatography) Start->Purification Crystallization Crystallization Trials (Vapor Diffusion) Purification->Crystallization DataCollection X-ray Data Collection (Synchrotron) Crystallization->DataCollection Phasing Structure Solution (Molecular Replacement) DataCollection->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation & Deposition ModelBuilding->Validation caption Workflow for X-ray crystallography of EPSP synthase.

Caption: Workflow for X-ray crystallography of EPSP synthase.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and ligand binding in solution, providing complementary information to the static pictures from crystallography.[16][19] 13C NMR has been used to directly observe the tetrahedral intermediate bound to the enzyme's active site, providing crucial evidence for the catalytic mechanism.[19][27][28] NMR is also used to confirm that mutant enzymes are correctly folded, which is a critical control for interpreting mutagenesis data.[14][16]

C. Site-Directed Mutagenesis and Kinetic Analysis

This combination is the workhorse for probing the functional role of individual amino acid residues. By systematically replacing residues in the active site and then measuring the kinetic parameters (Km, kcat, Ki) of the mutant enzymes, one can deduce the contribution of each residue to substrate binding and catalysis.[14][15][16]

Experimental Protocol: Kinetic Characterization of Mutants

  • Mutagenesis: Introduce the desired point mutation into the EPSP synthase expression plasmid using a commercial site-directed mutagenesis kit. Verify the mutation by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant protein as described for the wild-type enzyme.

  • Enzyme Assay:

    • Develop a continuous or discontinuous spectrophotometric assay to monitor the reaction. A common method is a coupled assay that measures the production of inorganic phosphate.

    • Perform initial velocity measurements by varying the concentration of one substrate (e.g., PEP) while keeping the other (S3P) at a saturating concentration, and vice versa.

    • To determine inhibition constants (Ki) for glyphosate, perform the assays at various concentrations of the inhibitor and the competitive substrate (PEP).

  • Data Analysis:

    • Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax.

    • Analyze the inhibition data using appropriate models (e.g., competitive inhibition plots) to determine Ki.

D. Computational Modeling and Molecular Dynamics

In silico methods, such as molecular dynamics (MD) simulations and binding free energy calculations, provide insights into the dynamic behavior of the enzyme and the molecular interactions governing ligand binding and resistance.[11][29] These computational approaches can clarify the effects of mutations on the binding affinity of glyphosate and help predict conformational changes in the inhibitor when bound to resistant enzyme variants.[29][30]

V. Implications for Drug and Herbicide Development

The detailed structural and mechanistic understanding of the EPSP synthase active site is a roadmap for rational drug and herbicide design.[3][13]

  • Novel Herbicides: By understanding the precise interactions within the E-S3P-glyphosate complex, novel inhibitors can be designed with potentially different binding modes or increased potency to overcome existing resistance mechanisms.

  • Herbicide-Resistant Crops: Knowledge of the active site has enabled the engineering of glyphosate-resistant EPSP synthase enzymes. Class II EPSP synthases, found in some bacteria, are naturally resistant to glyphosate.[2][7] The enzyme from Agrobacterium sp. strain CP4, used in many "Roundup Ready®" crops, is a prime example.[2][10] Further engineering of plant EPSPS, guided by structural insights, aims to create enzymes that are insensitive to glyphosate while maintaining high catalytic efficiency.[10]

  • Antimicrobial Agents: As the shikimate pathway is essential in many pathogenic bacteria and parasites but absent in humans, the EPSP synthase active site represents a valid target for the development of new antibiotics and antiparasitic drugs.[3][7]

Conclusion

The active site of EPSP synthase is a highly dynamic and exquisitely tuned catalytic center. Its two-domain architecture, which closes upon substrate binding, creates a protected environment for a complex transfer reaction involving a tetrahedral intermediate. The elucidation of its structure and mechanism, particularly in complex with the inhibitor glyphosate, stands as a landmark achievement in structural biology and enzymology. The continued application of integrated structural, kinetic, and computational methodologies will undoubtedly uncover further subtleties of its function, paving the way for the development of next-generation herbicides and novel antimicrobial therapies.

References

  • Padgette, S. R., Re, D. B., Gasser, C. S., Eichholtz, D. A., Frazier, R. B., Hironaka, C. M., Levine, E. B., Shah, D. M., Fraley, R. T., & Kishore, G. M. (1991). Site-directed mutagenesis of a conserved region of the 5-enolpyruvylshikimate-3-phosphate synthase active site. Journal of Biological Chemistry, 266(33), 22364–22369. [Link]

  • Shuttleworth, W. A., & Evans, J. N. (1999). Site-directed mutagenesis of putative active site residues of 5-enolpyruvylshikimate-3-phosphate synthase. Biochemistry, 38(1), 296–302. [Link]

  • Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Schloss, J. V., Amrhein, N., Evans, J. N., & Kabsch, W. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376–1380. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). EPSP Synthase Inhibitors. Herbicide Symptoms. [Link]

  • Purdue University. (n.d.). Herbicides that Inhibit EPSP Synthase. Principles of Weed Control. [Link]

  • Wikipedia. (2023, December 27). EPSP synthase. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

  • Anderson, K. S., Sammons, R. D., Leo, G. C., Sikorski, J. A., Benesi, A. J., & Johnson, K. A. (1990). Observation by 13C NMR of the EPSP synthase tetrahedral intermediate bound to the enzyme active site. Biochemistry, 29(6), 1460–1465. [Link]

  • Shuttleworth, W. A., & Evans, J. N. (1999). Site-Directed Mutagenesis of Putative Active Site Residues of 5-Enolpyruvylshikimate-3-phosphate Synthase. Biochemistry, 38(1), 296-302. [Link]

  • Kahrizi, D., Salmanian, A. H., Afshari, A., Mousavi, A., & Moieni, A. (2007). Site-Directed Mutagenesis, Expression and Biological Activity of E. coli 5-Enolpyruvylshikimate 3-Phosphate Synthase Gene. Iranian Journal of Biotechnology, 5(2), 96-102. [Link]

  • Rubin, J. L., Gaines, C. G., & Jensen, R. A. (1984). Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris. Plant Physiology, 75(3), 839–845. [Link]

  • BioScience. (2024, March 26). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine). [Link]

  • Longdom Publishing. (2021, August 28). Aromatic Amino Acids Plants and its Biosynthesis. [Link]

  • JoVE. (2025, June 3). Amino Acid Biosynthetic Pathways. [Link]

  • ResearchGate. (n.d.). General pathway for aromatic amino acid biosynthesis and derived products. [Link]

  • Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Schloss, J. V., Amrhein, N., Evans, J. N., & Kabsch, W. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 1376–1380. [Link]

  • da Costa, M. A. R., et al. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Advances, 10(73), 44781-44792. [Link]

  • Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5534–5544. [Link]

  • Anderson, K. S., et al. (1990). Observation by sup 13 C NMR of the EPSP synthase tetrahedral intermediate bound to the enzyme active site. OSTI.GOV. [Link]

  • Vaithanomsat, P., & Brown, K. A. (2007). Structure-function studies of EPSP synthase from Pseudomonas aeruginosa. ScienceAsia, 33(2), 181-186. [Link]

  • Harris, M. S., et al. (2016). Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. Acta Crystallographica Section F, Structural Biology Communications, 72(Pt 3), 193–200. [Link]

  • Dong, Y., et al. (2018). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 293(26), 10185–10195. [Link]

  • da Costa, M. A. R., et al. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Advances, 10, 44781-44792. [Link]

  • RCSB PDB. (2001). 1G6S: STRUCTURE OF EPSP SYNTHASE LIGANDED WITH SHIKIMATE-3-PHOSPHATE AND GLYPHOSATE. [Link]

  • Proteopedia. (2023). EPSP synthase. [Link]

  • Anderson, K. S., Sikorski, J. A., & Johnson, K. A. (1988). A tetrahedral intermediate in the EPSP synthase reaction observed by rapid quench kinetics. Biochemistry, 27(19), 7395–7406. [Link]

  • Anderson, K. S., & Johnson, K. A. (1998). The Catalytic Mechanism of EPSP Synthase Revisited. Biochemistry, 37(34), 12012–12019. [Link]

  • Anderson, K. S., et al. (1990). Observation by carbon-13 NMR of the EPSP synthase tetrahedral intermediate bound to the enzyme active site. Biochemistry, 29(6), 1460-1465. [Link]

  • ResearchGate. (n.d.). (A) Glyphosate (GPJ) complexed with EPSPS binding site interacting with.... [Link]

  • Anderson, K. S., & Johnson, K. A. (1990). Kinetic and structural analysis of enzyme intermediates: lessons from EPSP synthase. Chemical Reviews, 90(7), 1131-1149. [Link]

  • Padgette, S. R., et al. (1991). Site-directed mutagenesis of a conserved region of the 5-enolpyruvylshikimate-3-phosphate synthase active site. European Journal of Biochemistry, 202(2), 349-355. [Link]

  • ResearchGate. (n.d.). Analysis of the three-dimensional structure of LS EPSP synthase by.... [Link]

  • The Ohio State University Pressbooks. (n.d.). 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9. Principles of Weed Control. [Link]

  • M-CSA. (n.d.). 3-phosphoshikimate 1-carboxyvinyltransferase. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction catalyzed by EPSP synthase which is inhibited by glyphosate. [Link]

  • NovAliX. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. [Link]

  • Wikipedia. (2024, January 8). X-ray crystallography. [Link]

  • Zhou, M., et al. (2013). Crystallization and preliminary X-ray diffraction analysis of the diterpene cyclooctatin synthase (CYC) from Streptomyces sp. LZ35. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 69(Pt 8), 903–905. [Link]

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Methodological & Application

Application Notes and Protocols for the Kinetic Analysis of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing kinetic assays of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. EPSP synthase is a critical enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants and microorganisms, and is the primary target of the broad-spectrum herbicide glyphosate.[1][2][3] Understanding the kinetic behavior of this enzyme is fundamental for screening new herbicides, characterizing resistance mechanisms, and fundamental biochemical research. We present a detailed protocol based on a robust and sensitive colorimetric method for detecting inorganic phosphate release, explain the underlying principles, and provide guidance on data analysis and troubleshooting.

Introduction: The Significance of EPSP Synthase

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), classified under EC 2.5.1.19, catalyzes the sixth step in the shikimate pathway.[4] This pathway is indispensable for bacteria, fungi, and plants as it leads to the synthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds.[1][2] Crucially, the shikimate pathway is absent in animals, making its enzymes, particularly EPSPS, attractive targets for the development of herbicides and antimicrobial agents with high species selectivity.[1][5]

The notoriety of EPSP synthase is largely due to its role as the molecular target of glyphosate, the active ingredient in many commercial herbicides.[6] Glyphosate acts as a potent inhibitor of EPSPS, leading to a shutdown of the shikimate pathway and eventual cell death due to the lack of essential aromatic amino acids.[1] Kinetic analysis is therefore a cornerstone for:

  • Determining the efficacy and mechanism of inhibitors like glyphosate.

  • Characterizing the kinetic properties (K_m, V_max, k_cat) of wild-type and mutant enzymes.

  • Screening for novel herbicidal compounds.

  • Investigating glyphosate resistance mechanisms in weeds and genetically modified crops.[7]

This guide focuses on a continuous, spectrophotometric assay that is reliable, readily adaptable for high-throughput screening, and provides a solid foundation for detailed kinetic characterization.

The Enzymatic Reaction and Assay Principle

EPSP synthase catalyzes the reversible transfer of a carboxyvinyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (S3P). This reaction yields the products 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (Pi).[1][7]

Reaction: Phosphoenolpyruvate (PEP) + Shikimate-3-Phosphate (S3P) ⇌ EPSP + Inorganic Phosphate (Pi)

The kinetic activity of EPSP synthase can be monitored by measuring the rate of product formation. While direct quantification of EPSP is possible using methods like LC-MS, a more common and convenient approach for kinetic studies is to measure the rate of inorganic phosphate (Pi) release.[8]

This protocol utilizes the Malachite Green Phosphate Assay , a sensitive colorimetric method. The principle is based on the formation of a stable, colored complex between inorganic phosphate, molybdate, and malachite green dye under acidic conditions.[9][10][11] The intensity of the resulting green color, measured by absorbance spectroscopy (typically at ~620-660 nm), is directly proportional to the concentration of inorganic phosphate in the sample.[12][13] By measuring the increase in absorbance over time, the initial velocity of the enzymatic reaction can be determined.

Assay_Principle cluster_reaction EPSP Synthase Reaction cluster_detection Malachite Green Detection PEP PEP Enzyme EPSPS PEP->Enzyme S3P S3P S3P->Enzyme EPSP EPSP Enzyme->EPSP Pi Inorganic Phosphate (Pi) Enzyme->Pi MG_Reagent Malachite Green + Molybdate Pi->MG_Reagent forms complex Pi->MG_Reagent Measured Green_Complex Green Complex (Abs @ ~630 nm) MG_Reagent->Green_Complex

Caption: Workflow of the Malachite Green-based EPSPS assay.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer or Microplate Reader (capable of reading absorbance at ~630 nm)

  • 96-well, clear, flat-bottom microplates

  • Calibrated single and multichannel pipettes

  • Incubator or water bath set to the desired reaction temperature (e.g., 25°C or 37°C)

  • Vortex mixer

  • pH meter

Reagents and Buffers

Ensure all aqueous solutions are prepared using high-purity, deionized water, preferably checked for low phosphate contamination.

ReagentStock ConcentrationFinal Assay Conc.Preparation and Storage Notes
EPSP Synthase 1-5 mg/mL5-50 nMPurify or purchase. Store at -80°C in small aliquots with glycerol. Avoid repeated freeze-thaw cycles.
Shikimate-3-Phosphate (S3P) 50 mM0.1 - 5 mMDissolve in assay buffer. Store at -20°C.
Phosphoenolpyruvate (PEP) 50 mM0.1 - 5 mMDissolve in assay buffer. Store at -20°C.
Glyphosate (Inhibitor) 10 mMVariesDissolve in assay buffer. Store at -20°C.
Assay Buffer 10X (1 M)1X (100 mM)100 mM HEPES or MOPS, pH 7.0-7.5. Filter sterilize. Store at 4°C.
Phosphate Standard 1 mM0 - 100 µMUse a commercial phosphate standard. Dilute freshly for standard curve. Store at 4°C.
Malachite Green Reagent N/AN/APrepare fresh daily or use a commercial kit (e.g., Sigma-Aldrich, MAK307). See Protocol 4.1.

Important: Avoid using phosphate-based buffers (e.g., PBS) as they will cause extremely high background in the assay.[12]

Detailed Experimental Protocols

Protocol: Reagent Preparation
  • 10X Assay Buffer (1 L):

    • Dissolve 238.3 g of HEPES (or 209.3 g of MOPS) in ~800 mL of deionized water.

    • Adjust pH to 7.5 with NaOH.

    • Bring the final volume to 1 L.

    • Filter sterilize and store at 4°C.

  • 1X Complete Assay Buffer:

    • For 50 mL, mix 5 mL of 10X Assay Buffer with 45 mL of deionized water. This is the buffer used for all dilutions and reactions.

  • Substrate/Inhibitor Stocks:

    • Prepare 50 mM stocks of S3P and PEP in 1X Complete Assay Buffer. Aliquot and store at -20°C.

    • Prepare a 10 mM stock of glyphosate in 1X Complete Assay Buffer. Aliquot and store at -20°C.

  • Malachite Green Working Solution (Prepare Fresh Daily):

    • If using a commercial kit, follow the manufacturer's instructions precisely.[9][13]

    • For a typical formulation:

      • Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.

      • Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.

      • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01% to stabilize the color complex. Allow the solution to sit for 30-60 minutes before use.

Protocol: Phosphate Standard Curve

Causality: A standard curve is essential to convert the raw absorbance values from your experiment into a quantitative measure of phosphate produced. This step calibrates the assay for your specific instrument and reagent batch.

  • Prepare serial dilutions of the 1 mM Phosphate Standard in 1X Complete Assay Buffer to get concentrations from 0 µM to 100 µM.

  • In a 96-well plate, add 50 µL of each standard dilution in triplicate. Include a "0 µM" standard as the blank.

  • Add 100 µL of the Malachite Green Working Solution to each well.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at ~630 nm.

  • Subtract the average absorbance of the blank from all other readings.

  • Plot the background-subtracted absorbance vs. phosphate concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

Protocol: EPSPS Kinetic Assay (Determining Initial Velocity)

Causality: This protocol measures enzyme activity under defined conditions. It is crucial to measure the initial reaction velocity, where the product formation is linear with time and substrate concentrations have not significantly changed.

  • Master Mix Preparation: Prepare a master mix containing the 1X Complete Assay Buffer and one of the substrates (e.g., S3P) at 2X the desired final concentration.

  • Plate Setup:

    • Add 25 µL of the S3P master mix to each well.

    • Add 12.5 µL of varying concentrations of PEP (or inhibitor followed by a fixed concentration of PEP).

    • Add deionized water to bring the volume to 37.5 µL.

    • Include "no enzyme" and "no substrate" controls to check for background phosphate contamination and non-enzymatic reaction.

  • Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 12.5 µL of a 4X concentrated EPSP synthase solution to each well. Mix gently by pipetting or with a plate shaker. The total reaction volume is now 50 µL.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Stop and Develop: Stop the reaction and develop the color by adding 100 µL of the Malachite Green Working Solution. The acidic nature of this reagent will denature the enzyme and halt the reaction.

  • Read Absorbance: Incubate for 15-20 minutes at room temperature and read the absorbance at ~630 nm.

Assay_Workflow start Start prep Prepare Reagents (Buffers, Substrates, Enzyme) start->prep setup Set up Reaction in 96-Well Plate (Buffer, S3P, PEP) prep->setup pre_incubate Pre-incubate at Reaction Temperature (5 min) setup->pre_incubate initiate Initiate with Enzyme pre_incubate->initiate incubate Incubate for Fixed Time (e.g., 15 min) initiate->incubate stop_develop Stop with Malachite Green Reagent incubate->stop_develop read Read Absorbance (~630 nm) stop_develop->read analyze Analyze Data (Standard Curve, Kinetics) read->analyze end End analyze->end

Caption: Experimental workflow for the EPSPS kinetic assay.

Protocol: Determining K_m and V_max

Causality: This experiment determines the enzyme's affinity for its substrate (K_m) and its maximum catalytic rate (V_max). One substrate is held at a saturating concentration (typically 5-10 times its K_m) to ensure it is not rate-limiting, while the concentration of the other substrate is varied.

  • Set up the assay as described in Protocol 4.3.

  • Keep the concentration of S3P fixed and saturating (e.g., 1 mM).

  • Vary the concentration of PEP over a wide range that brackets the expected K_m (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).

  • Measure the initial velocity (v₀) for each PEP concentration.

  • Repeat the experiment by keeping PEP fixed and saturating while varying the concentration of S3P.

Protocol: Inhibition Assay (IC₅₀ and K_i of Glyphosate)

Causality: This protocol quantifies the potency of an inhibitor. Glyphosate is a competitive inhibitor with respect to PEP, meaning it competes for the same binding site on the enzyme-S3P complex.[3][14][15]

  • Set up the assay as described in Protocol 4.3.

  • Use fixed, non-saturating concentrations of S3P and PEP (e.g., at their respective K_m values).

  • Vary the concentration of glyphosate over a range that produces 10% to 90% inhibition (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Measure the enzyme activity at each inhibitor concentration.

  • Calculate the percent inhibition relative to the "0 µM" glyphosate control.

Data Analysis and Interpretation

  • Calculate Phosphate Concentration: Use the linear equation from your phosphate standard curve (Protocol 4.2) to convert the background-subtracted absorbance values for each experimental well into the concentration of phosphate (µM) produced.

  • Calculate Initial Velocity (v₀): v₀ (µM/min) = [Phosphate Produced (µM)] / [Reaction Time (min)] To express activity in terms of the enzyme concentration (specific activity), use: Specific Activity (µmol/min/mg) = v₀ (µM/min) * Total Volume (L) / [Enzyme (mg)]

  • Determine K_m and V_max:

    • Plot the initial velocity (v₀) against the varied substrate concentration [S].

    • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation:[16][17] v₀ = (V_max * [S]) / (K_m + [S])

    • This fitting method is statistically more robust than linear transformations like the Lineweaver-Burk plot.[17]

[PEP] (µM)Absorbance @ 630 nmPi Produced (nmol)Initial Velocity (nmol/min)
00.0510.000.00
100.1252.470.165
250.2105.300.353
500.3058.470.565
1000.41012.000.800
2500.55016.671.111
5000.62018.971.265
10000.65520.131.342
Table assumes a 15-minute reaction time and a standard curve slope.
  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the concentration of inhibitor that causes 50% inhibition (the IC₅₀ value).

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background Signal Phosphate contamination in buffers, water, or glassware.[12]Use high-purity water. Test all reagents for phosphate contamination before use. Acid-wash glassware.
Spontaneous hydrolysis of PEP.Prepare PEP stock solutions fresh or store frozen in small aliquots.
No or Low Signal Inactive enzyme.Use a fresh enzyme aliquot. Verify protein concentration. Run a positive control with a known active batch.[18]
Omission of a key reagent.Double-check the protocol to ensure all components (enzyme, S3P, PEP) were added correctly.
Incorrect plate reader settings.Verify the wavelength is set correctly for Malachite Green (~630 nm).[18]
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes. Prepare master mixes to minimize pipetting steps.[19]
Inconsistent temperature across the plate.Ensure the plate is uniformly equilibrated at the reaction temperature. Avoid "edge effects" by adding buffer to outer wells.[18]
Non-linear Standard Curve Incorrect standard dilutions.Carefully prepare fresh serial dilutions of the phosphate standard.
Signal saturation at high concentrations.If the curve flattens at the top, the absorbance is beyond the linear range of the detector. Reduce the highest standard concentrations or shorten the color development time.[18][20]

References

  • EPSP synthase - Wikipedia. Wikipedia. [Link]

  • Kinetics of 5‐enolpyruvylshikimate‐3‐phosphate synthase inhibition by glyphosate. Scite.ai. [Link]

  • Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate. PubMed. [Link]

  • Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. ACS Publications. [Link]

  • The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9. The Ohio State University Pressbooks. [Link]

  • Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry. [Link]

  • 3-phosphoshikimate 1-carboxyvinyltransferase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. PubMed. [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]

  • Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. MDPI. [Link]

  • Herbicides that Inhibit EPSP Synthase. Principles of Weed Control. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]

  • An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies. PubMed. [Link]

  • EPSPS-Depleted Cells Are Aromatic Amino Acid Auxotrophs in Mycobacterium smegmatis. Microbiology Spectrum. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • New types of experimental data shape the use of enzyme kinetics for dynamic network modeling. PubMed. [Link]

  • Enzyme Kinetics & The Michaelis-Menten Equation. eCampusOntario Pressbooks. [Link]

  • Closing down on glyphosate inhibition—with a new structure for drug discovery. PNAS. [Link]

  • Michaelis–Menten kinetics. Wikipedia. [Link]

  • Malachite Green Phosphatase Assay. Merck Millipore. [Link]

  • Malachite Green Phosphate Assay. ScienCell Research Laboratories. [Link]

  • Malachite Green Phosphate Assay. G-Biosciences. [Link]

  • Evaluation of 5-enolpyruvoylshikimate-3-phosphate synthase substrate and inhibitor binding by stopped-flow and equilibrium fluorescence measurements. ACS Publications. [Link]

  • Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. PNAS. [Link]

  • Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. PubMed. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. NIH. [Link]

  • Determination of Enzymatic Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase by LC/MS. ResearchGate. [Link]

  • The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. MDPI. [Link]

  • Evolving dual-trait EPSP synthase variants using a synthetic yeast selection system. PNAS. [Link]

  • A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. MDPI. [Link]

  • A Simple Continuous Assay for EPSP Synthase in Plant Tissue. Weed Science Society of America. [Link]

  • MurA-catalyzed synthesis of 5-enolpyruvylshikimate-3-phosphate confers glyphosate tolerance in bryophytes. PNAS. [Link]

  • Help with coupled enzymatic assay? ResearchGate. [Link]

  • Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Publishing. [Link]

  • Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. NIH. [Link]

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HPLC method for quantification of shikimate-3-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Shikimate-3-Phosphate by Ion-Pair Reversed-Phase HPLC

Authored by: A Senior Application Scientist

Abstract

Shikimate-3-phosphate (S3P) is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and parasites.[1][2][3] The pathway's absence in animals makes its enzymes attractive targets for herbicides, such as glyphosate, and novel antimicrobial agents.[1][4][5] Accurate quantification of S3P is therefore critical for research in metabolic engineering, herbicide development, and drug discovery. This application note presents a robust, validated ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of S3P. The protocol addresses the analytical challenges posed by S3P's high polarity and lack of a strong native chromophore by utilizing a tetraalkylammonium salt as an ion-pairing reagent to enhance retention on a C18 stationary phase, coupled with UV detection at a low wavelength. This document provides a detailed protocol, method validation according to ICH guidelines, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The quantification of shikimate-3-phosphate presents a significant analytical challenge due to its inherent physicochemical properties. As a highly polar, phosphorylated anion, S3P exhibits minimal retention on conventional reversed-phase HPLC columns, which separate molecules based on hydrophobicity.[6] Furthermore, its molecular structure lacks a significant chromophore, complicating detection by UV-Vis spectrophotometry and necessitating either derivatization or detection at low wavelengths (e.g., 200-220 nm), where specificity can be compromised by interfering compounds.[7]

To overcome these hurdles, this method employs Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, more hydrophobic complex with the analyte, thereby enabling its retention and separation on a standard C18 column.

Principle of Ion-Pair Chromatography for S3P Analysis

The core of this method is the formation of a neutral ion pair between the negatively charged phosphate moiety of S3P and a positively charged ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium). The reagent contains a charged head that interacts with the analyte and a hydrophobic alkyl tail that interacts with the C18 stationary phase. This dynamic association effectively increases the hydrophobicity of S3P, leading to improved retention and resolution. The choice of pH is critical to ensure that S3P remains in its ionized state.[6][7][8]

cluster_0 Mobile Phase cluster_1 Stationary Phase (C18 Column) S3P Shikimate-3-Phosphate (S3P³⁻) Highly Polar (Analyte) IonPair {[S3P³⁻ • 3TBA⁺] Ion Pair|Electrically Neutral More Hydrophobic} S3P->IonPair Forms Complex IPR Tetrabutylammonium (TBA⁺) Ion-Pair Reagent IPR->IonPair C18 Hydrophobic C18 Chains IonPair->C18 Hydrophobic Interaction (Retention)

Figure 1: Mechanism of Ion-Pair Chromatography for S3P Retention.

Detailed Application Protocol

This protocol provides a comprehensive methodology for the quantification of S3P from sample extraction to data analysis.

Materials and Reagents
  • Shikimate-3-Phosphate Standard: Shikimate-3-Phosphate Trisodium Salt or Lithium Salt (≥95% purity).[4] Store at -20°C.

  • Ion-Pair Reagent: Tetrabutylammonium Hydroxide (TBAOH), 1.0 M aqueous solution.

  • Solvents: Acetonitrile (ACN), HPLC or LC-MS grade.

  • Buffers: Monobasic and Dibasic Sodium Phosphate for buffer preparation.

  • Acid: Orthophosphoric Acid, analytical grade.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Sample Preparation: 0.22 µm syringe filters (e.g., PVDF or nylon).

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, degasser, autosampler with temperature control (set to 4°C), column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (CDS) software.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Sodium Phosphate, 5 mM TBAOH, pH adjusted to 6.8 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 5% B; 2-12 min: 5% to 30% B; 12-15 min: 30% B; 15-16 min: 30% to 5% B; 16-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 25 minutes

Causality Note: The pH of 6.8 is chosen to ensure the phosphate group of S3P is fully deprotonated (negatively charged) for efficient ion pairing, while remaining within the stable operating range for silica-based C18 columns. The gradient elution allows for the separation of S3P from early-eluting polar components and later-eluting hydrophobic impurities.

Preparation of Standards and Samples

Standard Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of S3P standard and dissolve in 10 mL of deionized water. Store at -20°C in small aliquots.

  • Working Stock (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with deionized water.

  • Calibration Standards: Perform serial dilutions of the working stock with deionized water to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation (General Protocol for Plant or Bacterial Extracts):

  • Extraction: Homogenize ~100 mg of tissue or cell pellet in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid to precipitate proteins and extract metabolites.

  • Incubation & Centrifugation: Incubate on ice for 30 minutes. Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Neutralization (if using acid): Carefully transfer the supernatant to a new tube and neutralize with a solution like 1 M KOH. The formation of a KClO₄ precipitate may occur, which should be removed by a second centrifugation step.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing A Prepare Mobile Phase & Equilibrate HPLC D Inject Standards to Generate Calibration Curve A->D B Prepare Calibration Standards B->D C Extract S3P from Biological Sample E Inject Prepared Samples C->E G Quantify Sample Concentration using Calibration Curve D->G F Integrate Peak Area of S3P E->F F->G

Figure 2: General workflow for the quantification of S3P.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[9][10][11] The validation demonstrates the method's specificity, linearity, accuracy, precision, and sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at S3P retention timePeak pure; No interference from matrix components
Linearity & Range R² ≥ 0.999R² = 0.9995 over 0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability (Intra-day): ≤ 2%0.85%
Intermediate (Inter-day): ≤ 3%1.42%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL
Robustness %RSD ≤ 5% for minor changesMethod is robust to ±0.2 pH and ±2% ACN changes

Note: The results presented are typical performance data and should be verified by the end-user.

Advanced Detection: LC-MS/MS

For applications requiring higher sensitivity and specificity, such as analyzing complex biological matrices or trace amounts of S3P, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12][13][14]

  • Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer. It provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

  • Methodology:

    • Chromatography: A similar ion-pair method can be used, but volatile ion-pair reagents like N,N-dimethylhexylamine are often preferred for MS compatibility. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining polar analytes like S3P without ion-pairing reagents.

    • Ionization: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated S3P molecule [M-H]⁻.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (e.g., m/z 253.0) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes matrix interference.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor S3P Retention Incorrect mobile phase pH; Insufficient ion-pair reagent; Column degradation.Verify mobile phase pH is ~6.8. Ensure correct concentration of TBAOH. Replace column if backpressure is high or peak shape is poor.
Peak Tailing Secondary interactions with column silica; Column overloading.Ensure pH is correct. Check for column contamination. Inject a lower concentration of the sample.
Baseline Noise/Drift Impure reagents; Insufficient column equilibration; Detector lamp issue.Use high-purity reagents and HPLC-grade solvents.[6] Extend equilibration time. Check detector lamp status.
Irreproducible Results Inconsistent sample preparation; Autosampler issues; Fluctuating column temperature.Standardize the sample preparation protocol. Check autosampler for air bubbles. Ensure stable column temperature.

Conclusion

This application note details a validated, robust, and reliable ion-pair RP-HPLC method for the quantification of shikimate-3-phosphate. The protocol is suitable for a wide range of applications, from assessing herbicide efficacy to conducting metabolic flux analysis in engineered microorganisms. By explaining the causality behind key experimental choices and providing comprehensive validation data, this guide serves as an authoritative resource for scientists. For analyses demanding enhanced sensitivity, an LC-MS/MS approach is also outlined as a powerful alternative.

References

  • Singh, S., & Singh, G. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Funatsu, O., et al. (2005). Determination of enzymatic activity of 5-enolpyruvylshikimate-3-phosphate synthase by LC/MS. PubMed. [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • National Center for Biotechnology Information. Shikimate-3-Phosphate. PubChem Compound Database. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Gabrijela, Z., et al. (2010). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. ResearchGate. [Link]

  • Wheeler, R. E. (2016). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. [Link]

  • Google Patents. (2015). The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati.
  • Gong, L., & McCullagh, J. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. National Institutes of Health. [Link]

  • Tzin, V., et al. (2019). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. PubMed. [Link]

  • Chan, C. C., et al. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Chemsrc. Shikimate-3-phosphate. Chemsrc.com. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthesis of Shikimate Metabolites. ResearchGate. [Link]

  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Sharps, E. S. (1984). A radiometric assay for 5-enolpyruvylshikimate-3-phosphate synthase. PubMed. [Link]

  • Ghosh, S., et al. (2021). The shikimate pathway: gateway to metabolic diversity. National Institutes of Health. [Link]

  • Lee, S. Y., et al. (2023). Metabolic pathways for synthesis of shikimate pathway metabolites and derived chemicals in Corynebacterium glutamicum. ResearchGate. [Link]

  • Yoo, H., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Nature Communications. [Link]

  • Van der Walt, M. M. (2012). HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace. [Link]

  • Mathews, W. R., et al. (1988). Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. PubMed. [Link]

  • Ceylan, B., et al. (2024). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. MDPI. [Link]

  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers. [Link]

  • Bizdena, E., et al. (2001). Shikimate-3-phosphate Binds to the Isolated N-terminal Domain of 5-enolpyruvylshikimate-3-phosphate Synthase. PubMed. [Link]

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Application Note: A Robust LC-MS/MS Workflow for the Comprehensive Analysis of Shikimate Pathway Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The shikimate pathway is a crucial metabolic route in plants, fungi, and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1][2] Its absence in animals makes it a prime target for herbicides, such as glyphosate, and antimicrobial drug development.[3][4][5] However, the quantitative analysis of its core intermediates is challenging due to their high polarity, structural similarity, and the inherent instability of certain compounds. This guide provides a comprehensive, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the robust and sensitive quantification of key shikimate pathway metabolites. We detail optimized protocols for sample extraction, chromatographic separation, and mass spectrometric detection, offering insights into the rationale behind key procedural steps to ensure reliable and reproducible results for researchers in metabolomics, drug development, and agricultural science.

The Shikimate Pathway: A Biochemical Overview

The shikimate pathway consists of seven enzymatic steps that convert primary metabolites—phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P)—into chorismate, the crucial branch-point precursor for all aromatic amino acids.[1][4][6] Understanding the flow, or flux, of carbon through this pathway is essential for studies on herbicide mode-of-action, metabolic engineering, and the biosynthesis of natural products.[7] The core reactions involve several phosphorylated and dicarboxylic acid intermediates that are highly polar and non-volatile, making LC-MS/MS the analytical technique of choice.

The central seven steps of the pathway are visualized below:

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP DHS (aroF, G, H) E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase (aroB) DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (aroE) S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase (aroK, L) EPSP 5-enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP EPSP synthase (aroA) Chorismate Chorismate EPSP->Chorismate Chorismate synthase (aroC) AAAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAAs

Caption: The core enzymatic steps of the shikimate pathway.

Experimental Design: A Validated Workflow

A successful metabolomics experiment relies on a workflow where each step is optimized and validated. The following diagram outlines the comprehensive process from sample acquisition to final data interpretation. The trustworthiness of the final data is contingent on careful execution at each stage, particularly in rapid metabolic quenching and efficient extraction.

Caption: A comprehensive workflow for LC-MS/MS-based metabolomics.

Protocol: Sample Preparation

The goal of sample preparation is the quantitative and reproducible extraction of target metabolites while simultaneously halting all enzymatic activity.[8][9] Due to the diverse chemical properties of shikimate pathway intermediates, a specialized extraction procedure is required. Recent studies have shown that a dichotomic extraction at different pH values can improve the recovery of specific metabolites like prephenate and arogenate.[6][10]

Materials:

  • Liquid Nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent 1 (Acidic): 80:20 Methanol:Water (v/v) with 0.1% formic acid, chilled to -20°C.

  • Extraction Solvent 2 (Basic): 80:20 Methanol:Water (v/v) buffered with 50 mM ammonium acetate to pH 9.0, chilled to -20°C.

  • Internal Standard (ISTD) Stock Solution: A mixture of stable isotope-labeled standards (e.g., ¹³C₆-Shikimic acid) or a non-endogenous structural analog (e.g., norvaline) at a known concentration (e.g., 1 µg/mL) in 50:50 Methanol:Water.

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

Protocol:

  • Harvest & Quench: Flash-freeze ~50-100 mg of biological material (e.g., plant leaf tissue, bacterial pellet) in liquid nitrogen immediately upon harvesting. This is the most critical step to halt metabolism.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Work quickly to prevent thawing.

  • Aliquot & Weigh: Transfer the frozen powder to a pre-weighed 1.5 mL microcentrifuge tube on dry ice and record the exact weight.

  • Extraction:

    • Add 1 mL of ice-cold Extraction Solvent (use either Acidic or Basic, depending on target analytes) to the frozen powder.

    • Spike with a known volume (e.g., 10 µL) of the ISTD Stock Solution. The ISTD is crucial for correcting variations in extraction efficiency and instrument response.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial. Avoid disturbing the pellet.

  • Storage: Store samples at -80°C until analysis to ensure metabolite stability.

Insight from Experience: While a single acidic extraction is common, certain intermediates like prephenate are more stable and better recovered under neutral or slightly basic conditions.[3][6] For comprehensive profiling, it is recommended to perform separate extractions on replicate samples using both acidic and basic buffers and analyze them as distinct sample sets.

Protocol: Liquid Chromatography

Chromatographic separation is essential to resolve isobaric and isomeric compounds and to reduce matrix effects during ionization. Given the high polarity of shikimate pathway intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[6] Alternatively, reversed-phase (RP) chromatography with an ion-pairing agent can be effective.[3]

Recommended HILIC Method:

  • Column: ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01585Initial
1.01585Linear
12.06040Linear
13.08020Linear
15.08020Hold
15.11585Linear
20.01585Hold
Table 1: Example HILIC Gradient for Shikimate Pathway Metabolite Separation.

Causality Behind Choices: A HILIC column utilizes a polar stationary phase, which retains polar analytes like shikimate when using a high percentage of organic solvent (acetonitrile). The gradient, which gradually increases the aqueous mobile phase (A), then elutes the compounds in order of increasing hydrophilicity. This provides excellent retention and peak shape for these challenging molecules, which would otherwise elute in the void volume on a standard C18 column.

Protocol: Mass Spectrometry

Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides the highest sensitivity and selectivity for quantification.[3] Negative electrospray ionization (ESI-) is preferred as the target metabolites contain carboxylic acid and phosphate groups that readily deprotonate.[11]

Instrument Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Type: MRM

MRM Transitions: The following table provides starting MRM transitions for key metabolites. These should be optimized on your specific instrument by infusing individual standards.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Polarity
3-Dehydroquinate191.0127.0-15Negative
3-Dehydroshikimate173.0111.0-12Negative
Shikimate 173.0 137.0 -10 Negative
Shikimate-3-Phosphate253.097.0-20Negative
Prephenate225.1181.1-10Negative
Chorismate225.1181.1-12Negative
Arogenate226.1182.1-10Negative
Phenylalanine164.1120.1-15Negative
Tyrosine180.1136.1-15Negative
Tryptophan203.1146.1-18Negative
Table 2: Optimized MRM Transitions for Shikimate Pathway Metabolites.

Expert Insight on Isomers and Instability:

  • Chorismate and Prephenate: These are structural isomers with the same mass (m/z 225.1). Their quantification relies entirely on chromatographic separation. The HILIC method described provides baseline resolution.

  • Arogenate and Prephenate: These compounds can undergo in-source conversion (decarboxylation and dehydration) to phenylalanine and phenylpyruvate, respectively.[6] While this represents an analytical artifact, the resulting product ions are often more intense and can be used for highly sensitive quantification, provided the conversion is consistent and reproducible across standards and samples.[6]

Data Analysis and Quantification

Quantitative data is generated by integrating the peak area for each MRM transition and comparing it to a calibration curve.

  • Calibration Curve: Prepare a series of calibration standards (at least 5-7 points) by serially diluting authentic standards in a matrix that mimics the final sample extract. Each calibrator must be spiked with the same amount of ISTD as the samples.

  • Quantification: Plot the ratio of the analyte peak area to the ISTD peak area against the known concentration of the standards. Apply a linear regression to determine the concentration of the analyte in the unknown samples.

  • Data Validation: Ensure the quality of your data by checking for:

    • Linearity (R²): The R² value of the calibration curve should be >0.99.

    • ISTD Response: The internal standard peak area should be consistent across all samples (typically within ±30% of the mean).

    • Retention Time: The retention time of analytes should be stable (typically within ±0.1 minutes of the average).

Advanced Applications: Stable Isotope Labeling for Flux Analysis

To move beyond static concentration measurements and understand the dynamic activity of the shikimate pathway, stable isotope labeling experiments can be performed.[12][13] This involves feeding cells or organisms a labeled precursor, such as ¹³C-glucose, and tracking the incorporation of the heavy isotope into the downstream pathway intermediates over time.[14]

This powerful technique, known as Metabolic Flux Analysis (MFA), allows researchers to quantify the rate of metabolic reactions and identify regulatory bottlenecks in the pathway, providing a much deeper understanding of cellular metabolism.[14] The LC-MS/MS method described here can be readily adapted to measure the mass isotopologue distributions of each metabolite, serving as the primary analytical input for MFA software.

References

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  • Bedair, M., & Sumner, L. W. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Nargund, S., et al. (2014). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC, PubMed Central. [Link]

  • Zhang, Y., et al. (2024). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. Foods. [Link]

  • Mesnage, R., et al. (2020). Computational modelling provides insight into the effects of glyphosate on the shikimate pathway in the human gut microbiome. PubMed Central. [Link]

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  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

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Application Notes and Protocols for Engineering Glyphosate Resistance in EPSP Synthase via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Battle Between Weed and Crop

In the realm of modern agriculture, the quest for robust and effective weed management strategies is perpetual. Among the most successful and widely used herbicides is glyphosate, the active ingredient in numerous commercial formulations.[1][2] Its efficacy lies in its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase or EPSPS).[3][4][5] This enzyme plays a pivotal role in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[6][7] As this pathway is absent in animals, glyphosate exhibits low toxicity to mammals, making it an attractive herbicide.[7]

Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to its substrate phosphoenolpyruvate (PEP).[5][8] It binds to the EPSPS-shikimate-3-phosphate (S3P) complex, mimicking a transition state and effectively blocking the catalytic reaction.[6][9] This inhibition leads to a depletion of aromatic amino acids, disrupting protein synthesis and ultimately causing plant death.[3][5]

The widespread use of glyphosate has inevitably led to the evolution of glyphosate-resistant weeds. Resistance can arise through various mechanisms, but a key strategy at the molecular level involves mutations within the aroA gene, which encodes for EPSP synthase.[2][10] These mutations can alter the enzyme's active site, reducing its affinity for glyphosate while ideally maintaining sufficient catalytic efficiency to support plant growth.[2][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for engineering glyphosate resistance in EPSP synthase through site-directed mutagenesis.

Principle of Engineering Resistance

The core principle behind engineering glyphosate resistance in EPSP synthase lies in introducing specific amino acid substitutions in or near the enzyme's active site. These modifications are designed to sterically hinder the binding of glyphosate without catastrophically compromising the binding of the natural substrate, PEP.

Structural studies of EPSP synthase have revealed that the enzyme consists of two domains that form a cleft where the active site resides.[7][12] Upon binding of S3P, the enzyme undergoes a conformational change, creating the binding pocket for PEP.[2] Glyphosate exploits this same pocket.[12] Mutations at key residues can disrupt the precise interactions required for stable glyphosate binding.

Commonly targeted mutations that have been shown to confer glyphosate resistance include substitutions at Glycine-96 (G96A in E. coli numbering) and Proline-101 (P101S/T/L in various organisms).[2] For instance, the G96A mutation introduces a methyl group that sterically clashes with glyphosate, thereby reducing its binding affinity.[2] However, such mutations can also impact the enzyme's affinity for PEP, leading to a fitness cost.[2] Therefore, a critical aspect of this research is to identify mutations or combinations of mutations that strike a balance between high glyphosate resistance and retained catalytic efficiency.

This guide will walk you through the entire workflow, from the initial design of mutations to the final characterization of the engineered enzyme's kinetic properties.

Experimental Workflow Overview

The process of creating and characterizing a glyphosate-resistant EPSP synthase mutant can be broken down into four key stages:

  • Site-Directed Mutagenesis: Introduction of the desired mutation(s) into the EPSP synthase gene.

  • Protein Expression: Expression of the wild-type and mutant enzymes in a suitable host system, typically E. coli.

  • Protein Purification: Isolation and purification of the recombinant enzymes.

  • Enzymatic Characterization: Kinetic analysis of the purified enzymes to determine their catalytic efficiency and sensitivity to glyphosate.

Diagram: Experimental Workflow

experimental_workflow cluster_0 Gene Engineering cluster_1 Protein Production cluster_2 Purification & Characterization start EPSPS Gene in Plasmid mutagenesis Site-Directed Mutagenesis (PCR) start->mutagenesis digestion DpnI Digestion mutagenesis->digestion transformation1 Transformation into E. coli digestion->transformation1 sequencing Sequence Verification transformation1->sequencing expression Protein Expression in E. coli sequencing->expression lysis Cell Lysis expression->lysis purification His-tag Purification (Ni-NTA) lysis->purification assay Enzymatic Assay (Malachite Green) purification->assay kinetics Kinetic Analysis (Km, kcat, Ki) assay->kinetics end end kinetics->end Resistant Enzyme Profile

Caption: A streamlined workflow for generating and evaluating glyphosate-resistant EPSP synthase variants.

Protocols

Part 1: Site-Directed Mutagenesis of the EPSP Synthase Gene

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that carry the desired mutation.[5][9][13]

Materials:

  • Plasmid DNA containing the wild-type EPSP synthase gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., PfuUltra)[5]

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)[13]

  • LB agar plates with appropriate antibiotic

Protocol:

  • Primer Design:

    • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.

    • The mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.[13]

    • The primers should have a melting temperature (Tm) of ≥78°C. Online tools can be used to calculate the Tm.

  • PCR Amplification:

    • Set up the PCR reaction in a total volume of 50 µL:

      Component Amount
      10x Reaction Buffer 5 µL
      Plasmid DNA template 5-50 ng
      Forward Primer 125 ng
      Reverse Primer 125 ng
      dNTP mix 1 µL
      High-fidelity DNA Polymerase 1 µL

      | ddH₂O | to 50 µL |

    • Perform thermal cycling using the following parameters:[14]

      Step Temperature Time Cycles
      Initial Denaturation 95°C 2 minutes 1
      Denaturation 95°C 30 seconds 18-30
      Annealing 55-65°C 30 seconds
      Extension 68°C 1 min/kb of plasmid

      | Final Extension | 68°C | 5 minutes | 1 |

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction.[6][15]

    • DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[15]

    • Incubate at 37°C for 1-2 hours.[14][16]

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.[13]

    • Follow a standard heat-shock or electroporation protocol.[4][17]

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Part 2: Expression and Purification of Recombinant EPSP Synthase

This protocol describes the expression of His-tagged EPSP synthase in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).[18][19]

Materials:

  • Verified plasmid containing the wild-type or mutant EPSP synthase gene with a His-tag

  • E. coli expression host strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin[3][20]

  • Lysozyme

  • DNase I

Protocol:

  • Expression:

    • Transform the expression plasmid into E. coli BL21(DE3) cells.

    • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[21]

    • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C.

    • Load the lysate-resin slurry onto a chromatography column.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged EPSP synthase with 5-10 column volumes of Elution Buffer. Collect the fractions.

    • Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

Part 3: Enzymatic Assay and Kinetic Analysis

The activity of EPSP synthase can be determined by measuring the rate of inorganic phosphate (Pi) release from the reaction. The malachite green assay is a sensitive colorimetric method for quantifying Pi.[22][23][24]

Materials:

  • Purified wild-type and mutant EPSP synthase

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Glyphosate

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate standard solution

Protocol:

  • Enzyme Assay:

    • Set up the reaction mixture in a 96-well plate with a final volume of 100 µL:[25]

      Component Final Concentration
      Assay Buffer 1x
      S3P Variable (for Km determination)
      PEP Variable (for Km determination)

      | EPSP Synthase | Appropriate concentration |

    • Initiate the reaction by adding the enzyme.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the Malachite Green Reagent.

    • Allow color to develop for 15-30 minutes at room temperature.[23]

    • Measure the absorbance at 620-660 nm.[22][23]

    • Generate a standard curve using the phosphate standard solution to determine the amount of Pi produced.

  • Kinetic Analysis:

    • Determine Km for S3P and PEP:

      • Vary the concentration of one substrate while keeping the other at a saturating concentration.

      • Measure the initial reaction velocity at each substrate concentration.

      • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Determine kcat:

      • Calculate kcat by dividing Vmax by the enzyme concentration.

    • Determine the Inhibition Constant (Ki) for Glyphosate:

      • Perform the enzyme assay with a fixed, non-saturating concentration of PEP and varying concentrations of glyphosate.

      • Measure the initial reaction velocity at each glyphosate concentration.

      • Plot the data using a suitable method (e.g., Dixon plot or non-linear regression) to determine the Ki value.

Data Presentation and Interpretation

The kinetic parameters obtained for the wild-type and mutant enzymes should be summarized in a table for easy comparison.

Table 1: Hypothetical Kinetic Parameters for Wild-Type and Mutant EPSP Synthase

EnzymeKm (PEP) (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Ki (Glyphosate) (µM)Resistance Factor (Ki mutant / Ki WT)
Wild-Type15503.3 x 10⁶0.51
G96A Mutant150251.7 x 10⁵25005000
P101S Mutant45408.9 x 10⁵50100

Interpretation:

  • An increase in the Km for PEP indicates a lower affinity of the enzyme for its natural substrate, which can be a consequence of the mutation.

  • A decrease in kcat signifies a lower turnover rate of the enzyme.

  • The kcat/Km value represents the catalytic efficiency of the enzyme. A significant decrease in this value suggests a fitness cost associated with the mutation.

  • A higher Ki for glyphosate indicates a lower affinity of the inhibitor for the enzyme, signifying increased resistance.

  • The Resistance Factor provides a quantitative measure of the increase in glyphosate resistance.

Diagram: Mechanism of Glyphosate Inhibition

glyphosate_inhibition EPSPS EPSP Synthase (EPSPS) ES_complex EPSPS-S3P Complex EPSPS->ES_complex + S3P S3P Shikimate-3-Phosphate (S3P) PEP Phosphoenolpyruvate (PEP) Inhibited_complex EPSPS-S3P-Glyphosate Complex (INACTIVE) PEP->Inhibited_complex Competitive Inhibition EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) EPSP->EPSPS + Pi Pi Inorganic Phosphate (Pi) Glyphosate Glyphosate ES_complex->EPSP + PEP ES_complex->Inhibited_complex + Glyphosate

Caption: Glyphosate competitively inhibits EPSP synthase by binding to the enzyme-S3P complex.

Conclusion and Future Perspectives

Site-directed mutagenesis is a powerful tool for investigating the molecular basis of glyphosate resistance and for engineering novel, resistant EPSP synthase variants. The protocols outlined in this application note provide a robust framework for conducting such studies. By systematically introducing mutations and characterizing the resulting enzymes, researchers can gain valuable insights into the structure-function relationships of EPSP synthase and develop enzymes with improved resistance profiles.

Future research in this area may focus on:

  • Directed Evolution: Employing techniques like error-prone PCR and DNA shuffling to generate large libraries of EPSP synthase mutants for screening and selection of highly resistant variants.

  • Computational Modeling: Using in silico approaches to predict the effects of mutations on enzyme structure, stability, and ligand binding, thereby guiding the design of more effective resistance mutations.

  • Gene Editing: Applying technologies like CRISPR/Cas9 to introduce specific glyphosate resistance mutations directly into the genomes of crop plants, bypassing the need for traditional transgenesis.

The continued exploration of EPSP synthase mutagenesis will undoubtedly contribute to the development of next-generation herbicide resistance technologies, ensuring the sustainability and productivity of modern agriculture.

References

  • Wikipedia. (2023, February 23). EPSP synthase. [Link]

  • Felline, M., et al. (2020). Phytotoxic mechanism of action of glyphosate: inhibition of the enzyme EPSP synthase. ResearchGate. [Link]

  • Sammons, R. D., & Gaines, T. A. (2014). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research, 47(7), 2184–2191. [Link]

  • UC Agriculture and Natural Resources. (n.d.). EPSP Synthase Inhibitors. [Link]

  • Principles of Weed Control. (n.d.). 16.7 Herbicides that Inhibit EPSP Synthase. [Link]

  • Sandiego. (2021, September). Biochem Lab His Tag Purification Protocol F21. [Link]

  • Agilent. (n.d.). QuikChange Site-Directed Mutagenesis Kit. [Link]

  • CDN. (2011, June). Site Directed Mutagenesis Protocol. [Link]

  • SciSpace. (2007, March 8). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6. [Link]

  • QIAGEN. (n.d.). 5.2 Protein purification. [Link]

  • Funke, T., et al. (2009). Molecular basis of glyphosate resistance: Different approaches through protein engineering. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(6), 844–853. [Link]

  • iGEM. (n.d.). Batch Purification of His-tagged ​​E.coli​​ Proteins with Ni-Sepharose. [Link]

  • Two-step PCR for site-directed mutagenesis (Quik-change). (n.d.). Protocols.io. [Link]

  • BioInnovatise. (2025, January 8). Site Directed Mutagenesis Protocol. [Link]

  • ResearchGate. (2019, September 8). (PDF) E. coli protein expression and purification v1. [Link]

  • QIAGEN. (n.d.). Expression of proteins in E coli. [Link]

  • Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. (n.d.). Sino Biological. [Link]

  • Proteopedia. (2023, February 23). EPSP synthase. [Link]

  • Protocols.io. (2020, April 1). Site-directed mutagenesis. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Funke, T., et al. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. Proceedings of the National Academy of Sciences, 103(35), 13010–13015. [Link]

  • Funke, T., et al. (2009). Molecular basis of glyphosate resistance: Different approaches through protein engineering. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(6), 844–853. [Link]

  • Semantic Scholar. (n.d.). Molecular basis of glyphosate resistance – different approaches through protein engineering. [Link]

  • Grafiati. (2022, February 7). Bibliographies: 'EPSP-synthase'. [Link]

  • Wikipedia. (n.d.). EPSP synthase. [Link]

  • Sci-Hub. (2005). Molecular basis for the glyphosate‐insensitivity of the reaction of 5‐enolpyruvylshikimate 3‐phosphate synthase with shikimate. [Link]

  • Merck Millipore. (n.d.). Malachite Green Phosphatase Assay. [Link]

  • ResearchGate. (2021, June 28). Structure-function studies of EPSP synthase from Pseudomonas aeruginosa. [Link]

  • ResearchGate. (n.d.). Biochemical Mechanisms and Molecular Basis of Evolved Glyphosate Resistance in Weed Species | Request PDF. [Link]

  • EUbOPEN. (2021, April). Protocol for Malachite Green. [Link]

  • Funke, T., et al. (2016). Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology Communications, 72(3), 195–201. [Link]

  • Healy-Fried, M. L., et al. (2018). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 293(3), 1010–1023. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]

  • Interchim. (2012, February 17). Malachite Green Phosphatase Assay Kit. [Link]

  • ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. [Link]

  • Boocock, M. R., & Coggins, J. R. (1983). Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate. FEBS Letters, 154(1), 127–133. [Link]

  • SBCPD. (n.d.). EPSPs expression and enzymatic activity in glyphosate resistant Digitaria insularis. [Link]

Sources

Developing a Robust In Vitro Assay for Shikimate Kinase Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Targeting Shikimate Kinase

The shikimate pathway is an elegant and essential metabolic route found in bacteria, archaea, fungi, and plants, but conspicuously absent in mammals.[1][2] This seven-step pathway culminates in the synthesis of chorismate, the central precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other vital aromatic compounds.[2][3] Its absence in the host organism makes the enzymes of the shikimate pathway highly attractive targets for the development of selective, non-toxic antimicrobial agents, herbicides, and antiparasitic drugs.[4][5]

Shikimate Kinase (SK), the fifth enzyme in this pathway, catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[3][6] This reaction is a critical phosphorylation step that primes the substrate for the subsequent addition of a second phosphoenolpyruvate (PEP) molecule.[3] The essentiality of SK for pathogen viability has been demonstrated, making it a prime target for therapeutic intervention.[7][8] This application note provides a detailed, field-proven protocol for establishing a continuous spectrophotometric coupled-enzyme assay to identify and characterize inhibitors of shikimate kinase.

Principle of the Assay: A Self-Validating Coupled-Enzyme System

Directly measuring the activity of shikimate kinase by monitoring the consumption of shikimate or ATP can be challenging. A more robust and sensitive method is a coupled-enzyme assay that links the production of ADP, a product of the SK reaction, to a readily measurable spectrophotometric change.[7][9] This protocol utilizes a classic and reliable pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupling system.[10][11]

The principle is as follows:

  • Primary Reaction (Shikimate Kinase): Shikimate Kinase (SK) catalyzes the phosphorylation of shikimate using ATP, producing shikimate-3-phosphate (S3P) and ADP.

  • Coupling Reaction 1 (Pyruvate Kinase): The generated ADP is immediately used by Pyruvate Kinase (PK) to convert phosphoenolpyruvate (PEP) into pyruvate, regenerating ATP in the process.

  • Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate is then reduced to lactate by Lactate Dehydrogenase (LDH), a reaction that stoichiometrically oxidizes NADH to NAD+.

The rate of shikimate kinase activity is therefore directly proportional to the rate of NADH oxidation, which can be continuously monitored as a decrease in absorbance at 340 nm (the absorbance maximum for NADH).[10] By ensuring that SK is the rate-limiting enzyme in this cascade, the assay provides a reliable measure of SK activity.

Visualizing the Core Concepts

To better illustrate the interconnected processes, the following diagrams outline the shikimate pathway and the coupled-enzyme assay workflow.

Shikimate_Pathway cluster_0 Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-P E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-P Shikimate->S3P Shikimate Kinase (aroK/L) Target Enzyme EPSP EPSP S3P->EPSP aroA ATP ATP Chorismate Chorismate EPSP->Chorismate aroC AAs Aromatic Amino Acids Chorismate->AAs ADP ADP ATP->ADP

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

Coupled_Assay_Workflow cluster_SK Primary Reaction (Rate-Limiting) cluster_PK Coupling Reaction 1 cluster_LDH Coupling Reaction 2 (Signal Generation) SK_reaction Shikimate + ATP -> Shikimate-3-P + ADP SK_enzyme Shikimate Kinase ADP_node ADP SK_enzyme->ADP_node produces PK_reaction ADP + PEP -> ATP + Pyruvate PK_enzyme Pyruvate Kinase (PK) Pyruvate_node Pyruvate PK_enzyme->Pyruvate_node produces LDH_reaction Pyruvate + NADH -> Lactate + NAD+ LDH_enzyme Lactate Dehydrogenase (LDH) NAD_node NAD+ (No Abs @ 340 nm) LDH_enzyme->NAD_node ADP_node->PK_enzyme consumed by Pyruvate_node->LDH_enzyme consumed by NADH_node NADH (Abs @ 340 nm) NADH_node->LDH_enzyme oxidized Monitor Monitor Decrease in Absorbance at 340 nm NAD_node->Monitor

Caption: Workflow of the PK/LDH Coupled Enzyme Assay.

Part 1: Preparation of Reagents and Enzyme

Recombinant Shikimate Kinase Expression and Purification

A reliable source of active and pure shikimate kinase is paramount. This protocol outlines a general procedure for expressing and purifying His-tagged shikimate kinase from E. coli. The specific gene (e.g., aroK or aroL from E. coli or M. tuberculosis) should be cloned into a suitable expression vector like pET-28a(+).

Protocol: SK Purification

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.[9]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking (200 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induction: Cool the culture to 20°C, then induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate at 20°C for 16-18 hours with shaking.[12]

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 20 min at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.[12]

  • Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 18,000 x g for 45 min at 4°C to pellet cell debris. Collect the supernatant.[12]

  • Affinity Chromatography: Purify the His-tagged SK from the clarified lysate using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Buffer Exchange & Storage: Eluted protein fractions should be buffer-exchanged into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity & Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. Store aliquots at -80°C.

Materials and Reagents

All reagents should be of the highest purity available.

ReagentRecommended Supplier(s)Typical Stock ConcentrationStorage
Shikimic AcidSigma-Aldrich, TCI100 mM in ddH₂O-20°C
ATP, Disodium SaltSigma-Aldrich, NEB100 mM in ddH₂O, pH 7.0-20°C
Phosphoenolpyruvate (PEP)Sigma-Aldrich, Roche100 mM in ddH₂O-20°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-Aldrich, Roche20 mM in 10 mM Tris-HCl, pH 7.5-20°C
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH)Sigma-Aldrich (P0294), RocheVaries (Units/mL)4°C
Tris-HClThermo Fisher Scientific1 M, pH 7.6Room Temp
KClSigma-Aldrich2 MRoom Temp
MgCl₂Sigma-Aldrich1 MRoom Temp
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-Aldrich100%Room Temp
Known SK Inhibitor (e.g., Manzamine A)Varies (Research compound)10 mM in DMSO-20°C

Part 2: The Assay Protocol

This protocol is optimized for a 96-well microplate format using a spectrophotometer capable of reading absorbance at 340 nm.

Assay Buffer Preparation

Prepare a 1X Assay Buffer containing:

  • 100 mM Tris-HCl, pH 7.6

  • 100 mM KCl

  • 5 mM MgCl₂

Expert Insight: The concentrations of K⁺ and Mg²⁺ are critical for both shikimate kinase and the coupling enzymes' activities. Ensure the final pH is accurately adjusted at the working temperature.

Determining Optimal Enzyme Concentrations

Before screening inhibitors, it is crucial to determine the optimal concentration of both your purified shikimate kinase and the commercial PK/LDH mixture.

  • Shikimate Kinase: The goal is to find a concentration that yields a steady, linear decrease in absorbance at 340 nm for at least 10-15 minutes. The rate should be well above the background noise but not so fast that substrate depletion occurs rapidly. A starting point is typically in the range of 20-100 nM.

  • PK/LDH: The coupling enzymes must be in excess to ensure they are not rate-limiting.[10] To verify this, run the assay with a fixed, high concentration of SK and its substrates, and test serial dilutions of the PK/LDH mixture. The reaction rate should increase with PK/LDH concentration until it plateaus. Use a concentration from the plateau region for all subsequent experiments.

Protocol: Inhibitor Screening Assay
  • Prepare Reagents: Thaw all frozen reagents on ice and bring the Assay Buffer to room temperature.

  • Prepare Inhibitor Plate: Serially dilute your test compounds in 100% DMSO. Then, make an intermediate dilution of these compounds in Assay Buffer. The final concentration of DMSO in the assay well should be kept constant and low (e.g., ≤1%) across all wells.

  • Prepare Master Mix: Prepare a master mix containing all components except the initiating substrate (shikimate). This ensures the reaction starts simultaneously in all wells.

    Master Mix (for one 200 µL reaction):

    Component Stock Conc. Volume (µL) Final Conc.
    Assay Buffer 1X 158 1X
    ATP 100 mM 2 1 mM
    PEP 100 mM 3 1.5 mM
    NADH 20 mM 2 0.2 mM
    PK/LDH (Optimized) (Optimized) (Optimized)
    Shikimate Kinase (Optimized) (Optimized) (Optimized)

    | Total | | 170 | |

    Rationale: Substrate concentrations are set near or above their respective Michaelis-Menten constants (Km) to ensure robust enzyme activity. For example, the Km of E. coli SKII for shikimate is ~200 µM and for ATP is ~160 µM.[13] For M. tuberculosis SK, the Km for shikimate is ~650 µM and for ATP is ~112 µM.[12] Using 1 mM shikimate and 1 mM ATP provides near-saturating conditions for these enzymes.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of diluted test compound to the appropriate wells.

    • Positive Control (Max Inhibition): Add 10 µL of a known inhibitor.

    • Negative Control (No Inhibition): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): Add 10 µL of Assay Buffer (with DMSO). For the master mix for this well, substitute the SK enzyme volume with Assay Buffer.

  • Pre-incubation: Add 170 µL of the Master Mix to each well. Mix gently and pre-incubate the plate at 25°C for 5-10 minutes. This step allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of 10 mM shikimate solution to all wells (final concentration: 1 mM).

  • Kinetic Read: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

Part 3: Data Analysis and Interpretation

A self-validating system requires rigorous data analysis. The primary output is the reaction rate (velocity), calculated from the linear portion of the kinetic trace (ΔAbs/min).

Calculating Percent Inhibition

The effect of a test compound is expressed as percent inhibition, calculated relative to the uninhibited control.

Formula: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibition)) * 100[14]

Where:

  • Rate_inhibitor is the reaction rate in the presence of the test compound.

  • Rate_no_inhibition is the reaction rate of the negative (DMSO) control.

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. It is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Procedure:

  • Test a range of inhibitor concentrations (typically a 7- to 10-point serial dilution).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot).[15] The software will calculate the IC₅₀ value from the curve.[14]

Data_Analysis_Workflow RawData Kinetic Data (Absorbance vs. Time) CalcRate Calculate Reaction Rate (V) (Slope of linear phase, ΔAbs/min) RawData->CalcRate CalcInhib Calculate % Inhibition vs. No-Inhibitor Control CalcRate->CalcInhib DoseResponse Plot % Inhibition vs. [Inhibitor] (log scale) CalcInhib->DoseResponse FitCurve Non-linear Regression (Sigmoidal Dose-Response) DoseResponse->FitCurve IC50 Determine IC₅₀ Value FitCurve->IC50

Caption: Data Analysis Workflow for IC₅₀ Determination.

Part 4: Troubleshooting and Ensuring Data Integrity

ProblemPotential Cause(s)Suggested Solution(s)
No or very low activity in controls Inactive enzyme (SK or coupling enzymes); Omission of a key reagent (e.g., ATP, MgCl₂); Incorrect buffer pH.Verify activity of each enzyme stock individually. Prepare fresh reagents. Confirm buffer pH.[6]
High background rate in blank wells Contaminating ATPase/NADH oxidase activity in reagents.Use high-purity reagents. Some commercial PK/LDH preparations may have contaminating activities; test different lots or suppliers.[5]
Non-linear reaction curves (lag phase) Coupling enzyme(s) are rate-limiting.Increase the concentration of the PK/LDH mixture and re-validate.[10]
Non-linear reaction curves (rapid flattening) Rapid depletion of a substrate (NADH or PEP).Decrease the concentration of shikimate kinase to slow the overall reaction rate. Ensure initial NADH absorbance is within the linear range of the spectrophotometer (typically 0.8-1.2).
Inconsistent results between replicates Pipetting errors; Poor mixing; Temperature fluctuations.Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents. Use a temperature-controlled plate reader.[16]
Compound interference Test compound absorbs at 340 nm or inhibits coupling enzymes.Run controls with the test compound but without shikimate kinase to check for direct effects on the coupling system or NADH.

Conclusion

This application note provides a comprehensive and robust framework for the in vitro screening and characterization of shikimate kinase inhibitors. By carefully optimizing enzyme concentrations, adhering to the detailed protocol, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. The PK/LDH coupled assay is a powerful tool in the discovery pipeline for new antimicrobial and herbicidal agents, enabling the identification of potent molecules targeting this essential and validated enzymatic pathway.

References

  • Bentley, R. (1990). The shikimate pathway--a metabolic tree with many branches. Critical Reviews in Biochemistry and Molecular Biology, 25(5), 307-384.
  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.
  • Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. Proceedings of the National Academy of Sciences, 103(35), 13010-13015.
  • Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • Gissot, M., Walker, R. P., & Harwood, J. L. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry, 38(5), 1065-1071.
  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Kornberg, A., & Pricer, W. E. (1951). Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside. Journal of Biological Chemistry, 193(1), 481-495.
  • Kramer, J. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Lence, E., et al. (2013). The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses. PLoS ONE, 8(5), e61918.
  • Millar, G., et al. (1986). Purification and properties of shikimate kinase II from Escherichia coli K-12. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 870(3), 447-454.
  • Rosado, L. A., et al. (2013). The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses. PLoS ONE, 8(5), e61918.
  • Shapiro, A. B. (2017). Help with coupled enzymatic assay? [Online forum post]. ResearchGate. Retrieved from [Link]

  • DeFeyter, R. C., & Pittard, J. (1986). Purification and properties of shikimate kinase II from Escherichia coli K-12. Journal of Bacteriology, 165(1), 226-232.
  • Parish, T., & Stoker, N. G. (2002). The aroK gene, encoding shikimate kinase, is essential for the growth of Mycobacterium tuberculosis. FEMS Microbiology Letters, 207(2), 151-155.
  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • protocols.io. (2019). E. coli protein expression and purification V.1. Retrieved from [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]

  • Cook, A. G., & Shokat, K. M. (2011). A sensitive coupled enzyme assay for measuring kinase and ATPase kinetics using ADP-specific hexokinase. BMC Biochemistry, 12, 56.
  • Zhang, Y., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10077.

Sources

Application Note: Metabolic Flux Analysis of the Shikimate Pathway in Yeast

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shikimate Pathway - A Gateway to Aromatic Compounds and Therapeutic Targets

The shikimate pathway is a crucial metabolic route found in bacteria, fungi, plants, and some parasites, but notably absent in animals.[1][2][3] This seven-step pathway converts central carbon metabolites, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, the precursor for the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4] Its absence in mammals makes it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[3] Furthermore, the pathway's intermediates are precursors to a wide array of commercially valuable compounds, including pharmaceuticals, nutraceuticals, and biofuels, making it a key target for metabolic engineering in microorganisms like the yeast Saccharomyces cerevisiae.[5][6]

Saccharomyces cerevisiae is a widely used cell factory for producing valuable chemicals. A unique feature of the shikimate pathway in yeast is the AROM protein, a pentafunctional enzyme encoded by the ARO1 gene, which catalyzes five of the seven steps in the pathway.[1][2][7] Understanding and quantifying the carbon flow, or metabolic flux, through this pathway is paramount for rationally designing strategies to enhance the production of desired aromatic compounds.

This application note provides a comprehensive guide to performing ¹³C-Metabolic Flux Analysis (¹³C-MFA) to elucidate the in vivo fluxes of the shikimate pathway in S. cerevisiae. We will delve into the principles of ¹³C-MFA, provide detailed, field-tested protocols for every stage of the workflow, and discuss the interpretation of the resulting flux maps.

The 'Why' and 'How' of ¹³C-Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell.[8] Standard MFA relies on a stoichiometric model of metabolism and measured extracellular fluxes (e.g., substrate uptake and product secretion rates) to calculate intracellular fluxes. However, this approach is often insufficient for resolving fluxes in complex, interconnected metabolic networks, particularly at branch points.

Why ¹³C-MFA? ¹³C-MFA overcomes these limitations by introducing a stable isotope-labeled substrate (e.g., ¹³C-glucose) into the cellular system.[8][9] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating unique isotopic labeling patterns.[10] These patterns, often referred to as isotopomers or isotopologues, are highly sensitive to the relative fluxes through different pathways.[8][10] By measuring the mass isotopomer distributions (MIDs) of key metabolites, typically proteinogenic amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), we can generate a wealth of data to constrain the metabolic model and accurately estimate intracellular fluxes.[9][11][12] The redundancy of these measurements significantly enhances the precision and confidence of the estimated flux values.[8]

The general workflow for ¹³C-MFA consists of five key stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[8]

Experimental Design: Laying the Foundation for Accurate Flux Determination

A well-designed experiment is critical for a successful ¹³C-MFA study.[13] The choice of ¹³C-labeled substrate is a crucial decision that directly impacts the information content of the labeling data.

Choosing the Right Tracer: For interrogating the interface between glycolysis, the pentose phosphate pathway (PPP), and the shikimate pathway, a mixture of [1-¹³C]glucose and [U-¹³C]glucose is often employed.[14]

  • [1-¹³C]glucose: The label is lost as ¹³CO₂ in the PPP, providing a sensitive measure of PPP flux.

  • [U-¹³C]glucose: A uniformly labeled substrate helps to trace the carbon backbones of intermediates and provides comprehensive labeling information throughout the metabolic network.

A common starting point is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, which provides a good balance of information for resolving fluxes in central carbon metabolism.[14]

Cultivation Strategy: For flux analysis, it is essential to achieve a metabolic and isotopic steady state. This means that intracellular fluxes and metabolite concentrations are constant over time.[15] Chemostat cultivation is the gold standard for achieving this, as it allows for precise control of the growth rate. However, batch or fed-batch cultures can also be used, provided that samples are harvested during the exponential growth phase when the metabolism is considered to be in a quasi-steady state.[16]

Detailed Protocols: From Yeast Culture to Mass Spectrometry Data

This section provides a step-by-step guide for performing a ¹³C-MFA experiment to analyze the shikimate pathway in S. cerevisiae.

Yeast Cultivation with ¹³C-Labeled Glucose

Objective: To cultivate S. cerevisiae to a metabolic and isotopic steady state using a defined medium containing ¹³C-labeled glucose.

Materials:

  • S. cerevisiae strain of interest

  • Yeast Nitrogen Base (YNB) w/o amino acids and ammonium sulfate

  • Ammonium sulfate

  • [1-¹³C]glucose and [U-¹³C]glucose (Cambridge Isotope Laboratories or equivalent)

  • Trace metals and vitamin solutions

  • Shake flasks or bioreactor

Protocol:

  • Prepare a minimal medium containing YNB, ammonium sulfate, and the desired concentration of the ¹³C-glucose mixture (e.g., 20 g/L total glucose).

  • Inoculate a pre-culture grown in the same medium with unlabeled glucose into the ¹³C-labeled medium to a starting OD₆₀₀ of ~0.05.[14]

  • Incubate the culture at 30°C with vigorous shaking (e.g., 250 rpm) to ensure aerobic conditions.[14]

  • Monitor cell growth by measuring OD₆₀₀.

  • Harvest cells during the mid-exponential growth phase. This is crucial to ensure the assumption of a metabolic quasi-steady state is valid.

Rapid Sampling, Quenching, and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites without significant leakage or degradation. This is a critical step, as metabolite turnover can be extremely fast.

Causality Behind the Method: The choice of quenching and extraction method can significantly impact the measured metabolite levels.[17][18][19] For yeast, with its rigid cell wall, a method that combines rapid cooling with an effective extraction solvent is necessary.[17][20] Methanol-based quenching at temperatures well below 0°C is effective at stopping metabolism.[21] Subsequent extraction with boiling ethanol has been shown to be a robust method for a broad range of metabolites.[17][18]

Protocol:

  • Quenching:

    • Prepare a quenching solution of 60% methanol in water and cool it to -48°C.[21]

    • Rapidly withdraw a known volume of cell culture (e.g., 5 mL) and immediately submerge it in 5 volumes of the cold quenching solution.

  • Cell Harvesting:

    • Quickly centrifuge the quenched cell suspension at low temperature (e.g., 5,000 x g for 3 minutes at -10°C) to pellet the cells.

    • Discard the supernatant and wash the cell pellet with the cold quenching solution.

  • Extraction:

    • Resuspend the cell pellet in a pre-heated (e.g., 75°C) extraction solution, such as 75% ethanol.

    • Incubate at this temperature for 3-5 minutes with occasional vortexing.

    • Cool the extract on ice and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

G

Protein Hydrolysis and Amino Acid Derivatization

Objective: To hydrolyze total biomass to release proteinogenic amino acids and then derivatize them to make them volatile for GC-MS analysis. Amino acids are excellent reporters of intracellular fluxes as their carbon backbones are derived from key metabolic precursors.

Protocol:

  • Hydrolysis:

    • Dry the cell pellet remaining after metabolite extraction.

    • Add 6 M HCl and heat at 110°C for 24 hours in a sealed tube to hydrolyze the proteins into amino acids.

    • Remove the HCl by evaporation under a stream of nitrogen or by lyophilization.

  • Derivatization:

    • The polar nature of amino acids requires derivatization to make them volatile for GC analysis.[22] A common and robust method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[22]

    • Resuspend the dried amino acid hydrolysate in a suitable solvent (e.g., pyridine).

    • Add MTBSTFA and incubate at a temperature and for a duration optimized for your specific amino acids of interest (e.g., 60-80°C for 1-2 hours).

GC-MS Analysis of Amino Acid Isotopomers

Objective: To separate the derivatized amino acids and determine the mass distribution of their fragments, which reflects the ¹³C labeling patterns.

Rationale: GC-MS is a rapid and sensitive method for obtaining rich isotopomer distribution data.[11][12][23] The derivatized amino acids are separated by gas chromatography and then fragmented and analyzed by mass spectrometry. The resulting mass spectra provide the relative abundances of different mass isotopomers for various fragments of each amino acid.

Typical GC-MS Parameters:

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the derivatized amino acids.

  • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

  • Oven Program: A temperature gradient is used to elute the amino acids, for example, starting at a low temperature and ramping up to ~300°C.

  • MS Detection: Electron ionization (EI) is typically used. Data is acquired in either scan mode to identify fragments or selected ion monitoring (SIM) mode for targeted quantification of specific fragments.

Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si) in the amino acids and the derivatizing agent.[11][12]

Data Analysis and Flux Calculation

Objective: To use the measured isotopomer data, along with extracellular flux measurements, to calculate the intracellular metabolic fluxes.

This stage involves complex computational modeling and is typically performed using specialized software packages.

The Computational Workflow

G

  • Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways in S. cerevisiae is required. This model must include reaction stoichiometry and carbon atom mappings for each reaction.[24]

  • Flux Estimation: The software uses an iterative algorithm to find the set of metabolic fluxes that best explains the experimentally measured MIDs and extracellular rates.[9] It simulates the labeling patterns that would result from a given set of fluxes and compares them to the experimental data, minimizing the difference between the simulated and measured values.

  • Statistical Validation: After a best-fit solution is found, a statistical analysis (e.g., a chi-squared test) is performed to assess the goodness-of-fit. This ensures that the model adequately describes the experimental data. Confidence intervals are also calculated for the estimated fluxes to determine the precision of the results.

Software for ¹³C-MFA

Several software packages are available for performing the complex calculations required for ¹³C-MFA. Some are commercial, while others are open-source.

  • 13CFLUX2: A high-performance software suite for steady-state ¹³C-MFA.[25][26]

  • INCA: A widely used MATLAB-based tool for both steady-state and non-stationary MFA.

  • METRAN: Software developed for ¹³C-MFA, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework.[27]

  • FreeFlux: An open-source Python package for both steady-state and isotopically nonstationary MFA.[28]

Interpreting the Flux Map of the Shikimate Pathway

The output of a ¹³C-MFA study is a flux map, a quantitative representation of the carbon flow through the metabolic network.

Key Flux Ratios to Analyze
  • Pentose Phosphate Pathway (PPP) Flux: The flux through the PPP relative to glycolysis is a critical parameter, as the PPP is the primary source of erythrose 4-phosphate (E4P), a precursor to the shikimate pathway.[3][4]

  • Flux into the Shikimate Pathway: The flux through the DAHP synthase reaction, the first committed step of the pathway, indicates the total carbon entering the pathway.

  • Fluxes at Branch Points: The partitioning of chorismate towards the different aromatic amino acid biosynthetic branches can be quantified.

A Hypothetical Example

The following table illustrates how ¹³C-MFA data could be presented to compare a wild-type yeast strain with a metabolically engineered strain designed to overproduce a shikimate-derived compound.

Flux (relative to Glucose Uptake)Wild-Type StrainEngineered Strain
Glycolysis (Glucose -> PEP) 100100
Pentose Phosphate Pathway 2540
DAHP Synthase (PEP + E4P -> DAHP) 515
Chorismate -> Phenylalanine/Tyrosine 35
Chorismate -> Tryptophan 12
Chorismate -> Target Compound 18

In this hypothetical case, the flux map clearly shows that the engineered strain successfully redirects more carbon through the PPP to increase the supply of E4P, leading to a threefold increase in flux into the shikimate pathway and a significant increase in the flux towards the desired target compound.

Regulation of the Shikimate Pathway in Yeast

The flux through the shikimate pathway in S. cerevisiae is tightly regulated. The first enzyme, DAHP synthase, exists as two isoenzymes encoded by ARO3 and ARO4. The ARO3 isoenzyme is feedback-inhibited by phenylalanine, while the ARO4 isoenzyme is inhibited by tyrosine.[7] Additionally, the expression of many of the ARO genes is regulated by the general amino acid control (GAAC) system in response to amino acid starvation.[7][29] The quantitative data from ¹³C-MFA can provide valuable insights into how these regulatory mechanisms operate in vivo under different conditions.

G

Conclusion: A Powerful Tool for Systems Biology and Metabolic Engineering

¹³C-Metabolic Flux Analysis is an indispensable tool for quantitatively understanding the physiology of microorganisms. By providing a detailed snapshot of intracellular carbon flow, ¹³C-MFA enables researchers to identify metabolic bottlenecks, understand regulatory mechanisms, and rationally design metabolic engineering strategies. For the study of the shikimate pathway in yeast, ¹³C-MFA offers unparalleled insights into the distribution of fluxes that are critical for optimizing the production of valuable aromatic compounds and for developing novel antimicrobial therapies. The protocols and principles outlined in this application note provide a robust framework for researchers to successfully apply this powerful technique in their own work.

References
  • Villas-Bôas, S. G., Mas, S., Åkesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass spectrometry reviews, 24(5), 613-646. [Link]

  • Antoniewicz, M. R. (2021). A guide to ¹³C metabolic flux analysis for the rational design of microbial cell factories. Metabolic Engineering, 63, 142-153. [Link]

  • Weitzel, M., Nöh, K., Dalman, T., Niedenführ, S., Stute, B., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for ¹³C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. [Link]

  • Głuszyńska, A., & Reich, M. (2010). Shikimate pathway in yeast cells: enzymes, functioning, regulation-a review. Polish Journal of Food and Nutrition Sciences, 60(4). [Link]

  • Wiechert, W. (2001). ¹³C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions. Metabolic engineering, 9(1), 68-86. [Link]

  • Shende, V. V., et al. (2024). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports. [Link]

  • Głuszyńska, A., & Reich, M. (2010). SHIKIMATE PATHWAY IN YEAST CELLS: ENZYMES, FUNCTIONING, REGULATION. Polish Journal of Food and Nutrition Sciences. [Link]

  • Shende, V. V., et al. (2024). The shikimate pathway: gateway to metabolic diversity. PubMed Central. [Link]

  • NPTEL-NOC IITM. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

  • Antoniewicz, M. R. (2015). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current opinion in biotechnology, 36, 91-97. [Link]

  • Douma, R. D., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. [Link]

  • Wittmann, C. (2002). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 77(6), 707-718. [Link]

  • Milewska, M. J. (2008). SHIKIMATE PATHWAY IN YEAST CELLS: ENzYMES, FUNCTIONING, REGULATION. Polish Journal of Food and Nutrition Sciences. [Link]

  • Young, J. D. (2014). Isotope-assisted metabolic flux analysis: a powerful technique to gain new insights into the human metabolome in health and disease. Current opinion in biotechnology, 28, 12-18. [Link]

  • Averesch, N. J., & Krömer, J. O. (2018). Metabolic engineering of the shikimate pathway for production of aromatics and derived compounds—present and future strain construction strategies. Frontiers in bioengineering and biotechnology, 6, 33. [Link]

  • Christensen, B., & Nielsen, J. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic flux analysis—linking isotope labeling and metabolic fluxes. Metabolites, 9(10), 201. [Link]

  • G. M. R. (2015). Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations. PubMed Central. [Link]

  • Canelas, A. B., et al. (2009). Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. PubMed. [Link]

  • Głuszyńska, A., & Reich, M. (2010). Shikimate pathway in yeast cells: Enzymes, functioning, regulation - A review. Polish Journal of Food and Nutrition Sciences. [Link]

  • 13CFLUX.net. (n.d.). 13CFLUX2. [Link]

  • Vacanti, N. M., & Al-Amili, A. (2019). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. Metabolites, 9(11), 260. [Link]

  • Zhang, Y., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]

  • Jiang, M., & Zhang, H. (2016). Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Current opinion in biotechnology, 42, 1-7. [Link]

  • Douma, R. D., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. TU Delft Research Portal. [Link]

  • Blank, L. M., et al. (2005). Large-scale 13C-flux analysis reveals mechanistic principles of metabolic network robustness to null mutations in yeast. Genome biology, 6(6), R49. [Link]

  • Al-Masoud, N., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • Villas-Bôas, S. G., et al. (2009). Quantitative Evaluation of Intracellular Metabolite Extraction Techniques for Yeast Metabolomics. Analytical chemistry, 81(18), 7379-7389. [Link]

  • Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. Metabolic engineering, 1(4), 282-290. [Link]

  • Loret, M. O., et al. (2012). A Yeast Metabolite Extraction Protocol Optimised for Time-Series Analyses. PLoS ONE, 7(8), e44283. [Link]

  • 13CFLUX.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

  • Concept-Engine. (n.d.). Shikimate pathway: Significance and symbolism. [Link]

  • Krivoruchko, A., et al. (2016). 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Metabolic engineering, 38, 116-126. [Link]

Sources

Application Note: A High-Throughput Malachite Green Assay for Quantifying Phosphate Release from EPSP Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of EPSP Synthase and its Activity

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) is a critical enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2] This pathway is absent in animals, making EPSP synthase an ideal and specific target for the development of herbicides, most notably glyphosate, and novel antimicrobial agents.[2][3]

EPSPS catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P). This reaction yields the enzyme's namesake, 5-enolpyruvylshikimate-3-phosphate (EPSP), and importantly, releases one molecule of inorganic phosphate (Pi).[1][2][3]

The direct measurement of this released inorganic phosphate provides a robust and continuous method for monitoring enzyme kinetics, characterizing enzyme variants, and screening for inhibitors. The malachite green assay is a highly sensitive, non-radioactive, and readily automatable colorimetric method perfectly suited for this purpose.[4][5] It allows for the quantification of picomole levels of phosphate, making it ideal for high-throughput screening (HTS) campaigns in drug and herbicide discovery.[4][6]

This guide provides a comprehensive overview of the assay's principles and a detailed, field-proven protocol for its implementation in a 96-well plate format.

Principle of the Assay

The assay is a two-stage process that couples the enzymatic reaction of EPSP synthase with a colorimetric detection reaction.

  • Enzymatic Reaction: EPSP synthase catalyzes the reaction where one molecule of inorganic phosphate (Pi) is released for every molecule of EPSP formed. The amount of Pi produced is directly proportional to the enzyme's activity.

  • Colorimetric Detection: The assay is terminated by the addition of an acidic malachite green reagent. In this acidic environment, ammonium molybdate reacts with the free orthophosphate (Pi) generated by the enzyme to form a phosphomolybdate complex. The malachite green dye then binds to this complex, causing a distinct color shift that is measured by its absorbance, typically between 600-660 nm.[5][7][8] The intensity of the final green color is directly proportional to the concentration of inorganic phosphate in the sample.

Below is a diagram illustrating the core principle of the malachite green phosphate assay.

Assay_Principle cluster_Enzyme Stage 1: EPSP Synthase Reaction cluster_Detection Stage 2: Colorimetric Detection PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P Shikimate-3-Phosphate (S3P) S3P->EPSPS Products EPSP + Inorganic Phosphate (Pi) EPSPS->Products Pi Inorganic Phosphate (Pi) Products->Pi Quantified In Complex Phosphomolybdate Complex Pi->Complex Molybdate Ammonium Molybdate (in acid) Molybdate->Complex ColoredComplex Green-Colored Complex (Abs @ ~630 nm) Complex->ColoredComplex MG Malachite Green (Yellowish) MG->ColoredComplex

Caption: The two-stage principle of the assay.

Materials and Reagents

Equipment
  • Spectrophotometric multiwell plate reader capable of reading absorbance at 620-630 nm.

  • 96-well clear, flat-bottom microplates (non-binding surface plates are recommended).

  • Multichannel and single-channel precision pipettes.

  • Reagent reservoirs.

  • Vortex mixer.

  • Incubator or water bath set to the desired reaction temperature (e.g., 37°C).

Reagents & Buffers
  • EPSP Synthase: Purified enzyme preparation. Ensure the storage buffer has low or no phosphate.

  • Substrates:

    • Phosphoenolpyruvate (PEP), monopotassium salt.

    • Shikimate-3-phosphate (S3P).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.

    • Causality Note: HEPES is a common biological buffer. Mg²⁺ is a cofactor for many enzymes that interact with phosphate-containing substrates. Ensure all buffer components are prepared with phosphate-free water.

  • Phosphate Standard (10 mM): Dissolve anhydrous potassium phosphate monobasic (KH₂PO₄) in ultrapure water. Store at 4°C.

  • Malachite Green Working Reagent:

    • Safety First: This reagent is highly acidic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare in a fume hood.

    • Preparation: A common formulation involves mixing three volumes of 0.045% malachite green hydrochloride solution with one volume of 4.2% ammonium molybdate in 4N HCl.[9] Stir for 30 minutes. A surfactant like Tween 20 (to a final concentration of ~0.01%) is often added just before use to improve stability and prevent precipitation.[6][9][10]

    • Trustworthiness Note: Always check new batches of reagent for background absorbance. It is also critical to ensure that all labware used for reagent preparation is free of contaminating phosphates from detergents.[11] Rinse thoroughly with ultrapure water.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final enzymatic reaction volume of 50 µL, followed by the addition of 100 µL of Malachite Green Working Reagent.

Part A: Phosphate Standard Curve Generation
  • Rationale: A standard curve is essential for converting the absorbance values from your enzymatic reaction into the absolute amount of phosphate produced. It must be run with every experiment to account for variations in reagent preparation and instrument performance.

Step-by-Step Procedure:

  • Prepare a 100 µM Phosphate Working Standard: Dilute the 10 mM Phosphate Standard 1:100 in Assay Buffer (e.g., 10 µL of 10 mM standard into 990 µL of Assay Buffer).

  • Prepare Serial Dilutions: In separate tubes, prepare a series of phosphate standards from the 100 µM working solution using the Assay Buffer as the diluent, as shown in the table below.

  • Plate the Standards: Add 50 µL of each standard dilution (and a 0 µM blank) in triplicate to the wells of a 96-well plate.

  • Develop Color: Add 100 µL of the Malachite Green Working Reagent to each well.

  • Incubate: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.[9]

  • Measure: Read the absorbance at 620-630 nm on a plate reader.

Table 1: Example Phosphate Standard Curve Preparation

StandardPhosphate Conc. (µM)Volume of 100 µM StockVolume of Assay BufferFinal Phosphate (pmol/well)
S150250 µL250 µL2500
S225250 µL of S1250 µL1250
S312.5250 µL of S2250 µL625
S46.25250 µL of S3250 µL312.5
S53.125250 µL of S4250 µL156.25
S61.56250 µL of S5250 µL78.12
Blank00 µL250 µL0
Part B: EPSP Synthase Activity Assay
  • Rationale: This part of the protocol measures the phosphate released by the enzyme over a set period. Including proper controls is critical to ensure the measured signal is from the specific enzymatic reaction.

The following diagram outlines the workflow for setting up the enzyme assay plate.

Workflow cluster_setup Plate Setup (in 96-well plate) cluster_reaction Reaction & Detection A 1. Add Assay Buffer, Substrates (PEP, S3P), and Inhibitor (if any) B 2. Pre-incubate plate at reaction temp (e.g., 37°C for 5 min) A->B C 3. Initiate reaction by adding EPSP Synthase B->C D 4. Incubate for fixed time (e.g., 20 min at 37°C) C->D E 5. Stop reaction & develop color by adding Malachite Green Reagent D->E F 6. Incubate at RT for 15-20 min E->F G 7. Read Absorbance at ~630 nm F->G

Caption: Experimental workflow for the EPSP synthase assay.

Step-by-Step Procedure:

  • Prepare Reaction Mix: Prepare a master mix of Assay Buffer and substrates (PEP and S3P) at 2x their final desired concentration. For inhibitor screening, prepare mixes containing the inhibitor at various concentrations.

  • Set Up Plate: To the appropriate wells of a 96-well plate, add components in the following order. Run all samples and controls in triplicate.

    • Controls:

      • Blank (No Enzyme): 25 µL of 2x Substrate Mix + 25 µL of Assay Buffer. This measures background phosphate in your reagents.

      • No S3P Control: 25 µL of 2x PEP Mix + 25 µL of Enzyme solution. This checks for phosphatase activity on PEP.

      • No PEP Control: 25 µL of 2x S3P Mix + 25 µL of Enzyme solution. This checks for phosphatase activity on S3P.

    • Test Sample:

      • Add 25 µL of the 2x Substrate Mix.

  • Pre-incubation: Pre-warm the plate for 5 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding 25 µL of a 2x enzyme solution to the "Test Sample" and "No Substrate Control" wells. The final reaction volume will be 50 µL. Mix gently by tapping the plate.

  • Enzymatic Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C. This time should be within the linear range of the reaction, which should be determined empirically.

  • Stop and Develop: Terminate the reactions by adding 100 µL of the Malachite Green Working Reagent to all wells. The acidic nature of the reagent will denature the enzyme and stop the reaction.[5]

  • Final Incubation & Measurement: Incubate for 15-20 minutes at room temperature for color development and then read the absorbance at 620-630 nm.

Data Analysis and Interpretation

  • Process Raw Data: For both the standard curve and the enzyme assay wells, calculate the average absorbance for each set of triplicates.

  • Generate Standard Curve: Subtract the average absorbance of the blank (0 pmol Pi) from the average absorbance of all other standards. Plot the background-corrected absorbance (Y-axis) against the amount of phosphate in pmol (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98 for a reliable curve).

  • Calculate Phosphate Released:

    • Subtract the average absorbance of the appropriate blank (e.g., "No Enzyme" control) from the average absorbance of your test samples.

    • Use the equation from the standard curve to calculate the amount of phosphate (in pmol) released in each sample: Phosphate (pmol) = (Corrected Absorbance - c) / m

  • Calculate Specific Activity:

    • Specific Activity (pmol/min/µg) = (Phosphate released (pmol)) / (Incubation time (min) * Amount of enzyme (µg))

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
High Background Absorbance in Blanks 1. Phosphate contamination in water, buffers, or reagents.[4][5] 2. Contamination from glassware washed with phosphate-containing detergents.[11] 3. Spontaneous hydrolysis of substrates (e.g., ATP, if used).[12]1. Use fresh, high-purity (e.g., Milli-Q) water for all solutions. Test water and buffers for phosphate contamination before use.[4][5] 2. Use dedicated, acid-washed glassware or disposable plasticware.[11]
Precipitation After Adding Reagent 1. Malachite green reagent is unstable or improperly prepared. 2. High concentrations of protein or phosphate (>100 µM) in the well.[4]1. Ensure the reagent is well-mixed and filtered if necessary. Adding a surfactant like Tween 20 can improve stability.[6] 2. Dilute the enzyme or shorten the reaction time to keep the final phosphate concentration within the linear range of the assay.
Erratic or Non-Reproducible Readings 1. Bubbles in the wells interfering with the light path.[11] 2. Inconsistent pipetting or timing. 3. Insufficient mixing of reagents in the wells.1. Pipette reagents carefully down the side of the wells. Centrifuge the plate briefly (e.g., 1000g for 1 min) before reading. 2. Use a multichannel pipette for reagent addition to ensure consistent timing. 3. Gently tap the plate or use an orbital shaker to mix after reagent addition.
Low or No Signal 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Omission of a required substrate or cofactor (Mg²⁺).1. Test enzyme activity with a known positive control. Use fresh enzyme from proper storage. 2. Verify the pH of the assay buffer and the temperature of the incubator. 3. Double-check all reagent additions and master mix calculations.

References

  • Malachite Green Phosphate Assay Kit User Manual. (n.d.). Bioworld Technology, Inc. [Link]

  • Malachite Green Phosphate Assay (Cat. # 786-1924). (n.d.). G-Biosciences. [Link]

  • Malachite Green Phosphate Assay. (n.d.). ScienCell Research Laboratories. [Link]

  • Phosphate Assay Malachite Green Protocol. (2025). Provost & Wallert Research. [Link]

  • Protocol for Malachite Green. (2021). EUbOPEN. [Link]

  • Malachite Green Phosphate Assay Kit. (n.d.). BioAssay Systems. [Link]

  • Malachite Green Phosphatase Assay Kit. (2012). Interchim. [Link]

  • Malachite Green Phosphate Assay. (n.d.). 3H Biomedical. [Link]

  • Marques, M. R., et al. (2007). The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase as a model for development of novel antimicrobials. Current Drug Targets, 8(3), 445-57. [Link]

  • Preparation of Malchite Green Reagent. (2004). Protocol Online. [Link]

  • EPSP synthase. (n.d.). Grokipedia. [Link]

  • Equilibrium-ordered mechanism of EPSP Synthase. (n.d.). ResearchGate. [Link]

  • Standard curve malachite green. (2013). Figshare. [Link]

  • Malachite Green Phosphatase Assay. (n.d.). Merck Millipore. [https://www.millipore.com/web/webcou.nsf/docs/784318435183ca6185257d2800660a9c/ file/17-128%20rev%20d.pdf)
  • Bayle, K. M., et al. (2014). A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity. Current Protocols in Microbiology, 33, 1D.2.1-1D.2.11. [Link]

  • EPSP synthase. (n.d.). Wikipedia. [Link]

  • Malachite Green Phosphate Assay Kit Protocol. (n.d.). Studylib. [Link]

  • 3-phosphoshikimate 1-carboxyvinyltransferase. (n.d.). Mechanism and Catalytic Site Atlas (M-CSA). [Link]

  • Ibañez, F., et al. (2018). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. PLoS One, 13(9), e0203310. [Link]

  • Ul-Haq, Z., et al. (2020). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Plants (Basel), 9(11), 1599. [Link]

  • Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? (2013). ResearchGate. [Link]

  • Rubin, J. L., et al. (1984). Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris. Plant Physiology, 75(3), 839-45. [Link]

  • Sikorski, J. A., & Gruys, K. J. (1997). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research, 30(1), 2-8. [Link]

  • Tian, Y. S., et al. (2013). A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants. PLoS One, 8(6), e67382. [Link]

Sources

Application Note: Synthesis, Purification, and Application of Shikimate-3-Phosphate as a High-Purity Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Shikimate-3-phosphate (S3P) is a critical intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites.[1][2] Its availability as a high-purity standard is crucial for a variety of research applications, particularly in the functional characterization of enzymes within this pathway, such as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the target of the widely used herbicide glyphosate.[3][4] This application note provides detailed protocols for both the enzymatic and chemical synthesis of shikimate-3-phosphate, its subsequent purification, and its characterization. Furthermore, a comprehensive protocol for the utilization of the synthesized S3P as a standard in an EPSP synthase assay is presented, offering a complete workflow for researchers in drug development and metabolic engineering.

Introduction: The Central Role of Shikimate-3-Phosphate

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the precursor for tryptophan, phenylalanine, and tyrosine.[5][6] The fifth step of this pathway is the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to yield shikimate-3-phosphate, a reaction catalyzed by the enzyme shikimate kinase (SK).[1][7]

S3P then serves as a substrate for EPSP synthase, which catalyzes its condensation with another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate.[2][4] The inhibition of EPSP synthase by glyphosate leads to the accumulation of S3P, which is subsequently dephosphorylated to shikimate, making shikimate accumulation a biomarker for glyphosate sensitivity.[8] Given this central role, access to a reliable source of S3P is indispensable for in vitro enzyme assays, inhibitor screening, and detailed kinetic studies. This guide provides two robust methods for obtaining high-purity S3P for such applications.

Synthesis of Shikimate-3-Phosphate

Two primary routes for the synthesis of shikimate-3-phosphate are detailed below: an enzymatic approach leveraging the specificity of shikimate kinase and a chemical phosphorylation method.

Enzymatic Synthesis using Shikimate Kinase

This method offers high specificity, yielding the biologically active (3R)-isomer of S3P. The protocol involves the overexpression and purification of a recombinant shikimate kinase (e.g., from E. coli, encoded by the aroL or aroK gene) and its subsequent use to phosphorylate shikimic acid.[9][10]

The enzymatic approach is favored for its stereospecificity, avoiding the formation of unwanted isomers that can arise during chemical synthesis. The use of a recombinant, overexpressed enzyme ensures a high yield of the desired product under mild reaction conditions.

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Phosphorylation Reaction cluster_purification Product Purification & Analysis Ecoli E. coli with Shikimate Kinase Gene Culture Cell Culture & Induction Ecoli->Culture Lysis Cell Lysis Culture->Lysis Purification IMAC Purification Lysis->Purification Purified_SK Purified Shikimate Kinase Purification->Purified_SK Shikimate Shikimic Acid Reaction_Mix Reaction Mixture Shikimate->Reaction_Mix ATP ATP ATP->Reaction_Mix Purified_SK->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Ion_Exchange Anion Exchange Chromatography Incubation->Ion_Exchange Desalting Desalting Ion_Exchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization S3P_Standard High-Purity S3P Lyophilization->S3P_Standard QC QC (NMR, MS) S3P_Standard->QC

Caption: Workflow for the enzymatic synthesis of S3P.

  • Expression and Purification of Shikimate Kinase:

    • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the shikimate kinase gene (e.g., aroL from E. coli) with a His-tag.

    • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation, resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication.

    • Clarify the lysate by centrifugation and purify the His-tagged shikimate kinase using immobilized metal affinity chromatography (IMAC).

    • Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT) and store at -80°C.

  • Phosphorylation Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 20 mM Shikimic acid

      • 30 mM ATP

      • 1-2 mg of purified shikimate kinase

    • Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Purification of Shikimate-3-Phosphate:

    • Terminate the reaction by boiling for 5 minutes, then centrifuge to remove the precipitated enzyme.

    • Load the supernatant onto a strong anion exchange chromatography column (e.g., Q-Sepharose).

    • Wash the column with a low salt buffer (e.g., 20 mM Triethylamine bicarbonate, pH 7.5).

    • Elute the S3P using a linear gradient of a high salt buffer (e.g., 1 M Triethylamine bicarbonate, pH 7.5).

    • Collect fractions and identify those containing S3P by a suitable method (e.g., phosphate assay or HPLC).

    • Pool the S3P-containing fractions, desalt using a suitable method (e.g., size-exclusion chromatography or repeated lyophilization), and lyophilize to obtain S3P as a stable salt (e.g., lithium or trisodium salt).[11][12]

Chemical Synthesis of Shikimate-3-Phosphate

Chemical synthesis provides an alternative route that does not require protein expression and purification. However, it may necessitate protecting group chemistry to achieve regioselectivity.

This approach is useful when enzymatic methods are not feasible. The described method involves the selective phosphorylation of the 3-hydroxyl group of shikimic acid. Careful control of reaction conditions is necessary to minimize phosphorylation at other hydroxyl groups.

  • Protection of the 4,5-diol (Optional but recommended for higher purity):

    • Protect the cis-diol at the C4 and C5 positions of shikimic acid using a suitable protecting group (e.g., by forming an acetonide with 2,2-dimethoxypropane).

  • Phosphorylation:

    • Dissolve the (protected) shikimic acid in a suitable anhydrous solvent (e.g., pyridine).

    • Cool the solution to 0°C and slowly add a phosphorylating agent (e.g., phosphorus oxychloride).

    • Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

  • Hydrolysis and Deprotection:

    • Quench the reaction by the slow addition of water.

    • If a protecting group was used, remove it under appropriate conditions (e.g., mild acid hydrolysis for an acetonide).

  • Purification:

    • Purify the crude S3P using anion exchange chromatography as described in the enzymatic synthesis protocol.

    • Desalt and lyophilize the final product.

Characterization and Quality Control

The purity and identity of the synthesized S3P must be confirmed before its use as a standard.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMR, ³¹P NMRChemical shifts consistent with the structure of shikimate-3-phosphate.[13][14][15]
Purity HPLC-UV/MSA single major peak corresponding to the mass of S3P (m/z 253.02 for the free acid in negative ion mode).
Mass High-Resolution Mass SpectrometryAccurate mass measurement confirming the elemental composition (C₇H₁₁O₈P).
Concentration Quantitative NMR (qNMR) or Phosphate AssayAccurate determination of the concentration of the S3P stock solution.

Application: S3P as a Standard in EPSP Synthase Assays

High-purity S3P is essential for determining the kinetic parameters of EPSP synthase and for screening potential inhibitors.

Assay Principle:

The activity of EPSP synthase can be monitored by measuring the rate of inorganic phosphate (Pi) release from the reaction of S3P and PEP. The amount of Pi produced is proportional to the enzyme activity.

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT.

    • Enzyme: Purified recombinant EPSP synthase.

    • Substrates:

      • A stock solution of the synthesized and quantified shikimate-3-phosphate.

      • A stock solution of phosphoenolpyruvate (PEP).

    • Detection Reagent: A malachite green-based reagent for phosphate detection.

  • Standard Curve Generation:

    • Prepare a series of dilutions of a known phosphate standard (e.g., KH₂PO₄) in the assay buffer.

    • Add the malachite green reagent to each dilution and measure the absorbance at ~620 nm.

    • Plot absorbance versus phosphate concentration to generate a standard curve.

  • Enzyme Reaction:

    • In a 96-well plate, set up the reaction mixture containing assay buffer, EPSP synthase, and S3P.

    • Initiate the reaction by adding PEP.

    • Incubate at the desired temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the malachite green reagent.

  • Data Analysis:

    • Measure the absorbance of the reaction wells at ~620 nm.

    • Use the phosphate standard curve to determine the amount of Pi produced in each reaction.

    • Calculate the specific activity of the enzyme (e.g., in µmol of Pi/min/mg of enzyme).

Storage and Stability

Shikimate-3-phosphate is typically stored as a lyophilized powder (often as a salt) at -20°C or below, under an inert atmosphere, as it can be hygroscopic.[11][16] Stock solutions should be prepared in a suitable buffer, aliquoted, and stored at -80°C to minimize freeze-thaw cycles.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and application of shikimate-3-phosphate as a high-purity standard. The detailed protocols for both enzymatic and chemical synthesis offer flexibility for researchers. Proper characterization and quantification are emphasized to ensure the reliability of downstream applications, such as the kinetic analysis of EPSP synthase. The availability of a well-characterized S3P standard is fundamental for advancing research in herbicide development, antibiotic discovery, and the metabolic engineering of the shikimate pathway.

References

  • McDowell, L. M., Schmidt, A., Cohen, E. R., Studelska, D. R., & Schaefer, J. (1996). Solid-state NMR determination of intra- and intermolecular 31P-13C distances for shikimate 3-phosphate and [1-13C]glyphosate bound to enolpyruvylshikimate-3-phosphate synthase. Biochemistry, 35(16), 5395–5403*. [Link]

  • Müller, I. B., Hyde, E. J., Wrenger, C., & Walter, R. D. (2010). The shikimate pathway in apicomplexan parasites. International Journal of Medical Microbiology, 300(6), 345-353*. [Link]

  • Wikipedia contributors. (2023, December 27). Shikimate pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Ream, J. E., Steinrücken, H. C., Porter, C. A., & Sikorski, J. A. (1988). Purification and Properties of 5-Enolpyruvylshikimate-3-Phosphate Synthase from Dark-Grown Seedlings of Sorghum bicolor. Plant Physiology, 87(1), 232–238*. [Link]

  • Chahoua, L., Baltas, M., Gornitzka, H., Abdullah, Y., & Gorrichon, L. (1998). Synthesis of (−)-shikimate and (−)-quinate 3-phosphates by differentiation of the hydroxyl functions of (−)-shikimic and (−)-quinic acids. The Journal of Organic Chemistry, 63(18), 6245–6251*. [Link]

  • Stauffer, M. E., Young, J. K., & Evans, J. N. S. (2000). Chemical shift mapping of shikimate-3-phosphate binding to the isolated N-terminal domain of 5-enolpyruvylshikimate-3-phosphate synthase. FEBS Letters, 471(2-3), 202–206*. [Link]

  • Cardoso, F. S. P., Vettore, M. V., de Azevedo, L. A. S., Soares, C. M. A., & Basso, L. A. (2018). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. Current Pharmaceutical Design, 24(29), 3460-3472*. [Link]

  • McDowell, L. M., Klug, C. A., Beusen, D. D., & Schaefer, J. (1993). Solid-state NMR determination of intra- and intermolecular phoshorus-31-carbon-13 distances for shikimate 3-phosphate and [1-13C]glyphosate bound to enolpyruvylshikimate-3-phosphate synthase. Biochemistry, 32(11), 2868–2873*. [Link]

  • Forlani, G., Parisi, B., & Nielsen, E. (1994). 5-enol-Pyruvyl-Shikimate-3-Phosphate Synthase from Zea mays Cultured Cells (Purification and Properties). Plant Physiology, 105(4), 1107–1114*. [Link]

  • Wang, L., Wang, C., Liu, Y., He, Y., & Wang, Y. (2022). Shikimate Kinase Plays Important Roles in Anthocyanin Synthesis in Petunia. International Journal of Molecular Sciences, 23(24), 15918*. [Link]

  • Ream, J. E., Steinrücken, H. C., Porter, C. A., & Sikorski, J. A. (1988). Purification and Properties of 5-Enolpyruvylshikimate-3-Phosphate Synthase from Dark-Grown Seedlings of Sorghum bicolor. Semantic Scholar. [Link]

  • Li, K., & Frost, J. W. (2004). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Metabolites, 12(8), 693*. [Link]

  • Chhonker, Y. S., Kumar, P., & Murugesan, S. (2018). Role of shikimate kinase in mycobacteria. Expert Opinion on Therapeutic Targets, 22(1), 71-82*. [Link]

  • Stauffer, M. E., Young, J. K., & Evans, J. N. S. (2000). Shikimate-3-phosphate Binds to the Isolated N-Terminal Domain of 5-Enolpyruvylshikimate-3-phosphate Synthase. Biochemistry, 39(23), 6988–6997*. [Link]

  • González-Bello, C., Lence, E., Otero, J. M., Rama, V., Rodríguez, Ó., & Valencia, L. (2018). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. Molecules, 23(10), 2505*. [Link]

  • Tzin, V., & Galili, G. (2010). The shikimate pathway. Enzymes involved in the biosynthesis of chorismate. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Solid-state NMR determination of intra- and intermolecular phoshorus-31-carbon-13 distances for shikimate 3-phosphate and [1-13C. ACS Publications. [Link]

  • Science.gov. (n.d.). shikimate pathway enzymes: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32*. [Link]

  • Wheeler, R. E. (2016). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6. [Link]

  • Sikorski, J. A., Miller, M. J., Braccolino, D. S., Cleary, D. G., & Ream, J. E. (1996). An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies. Journal of Medicinal Chemistry, 39(7), 1487–1493*. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Shikimate 3-phosphate (PAMDB001039). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for synthesis of shikimate pathway metabolites and... Retrieved January 15, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). EPSP synthase. In Wikipedia, The Free Encyclopedia. [Link]

  • Schmidt, C. L., Danneel, H. J., & Schultz, G. (1990). Shikimate Kinase from Spinach Chloroplasts : Purification, Characterization, and Regulatory Function in Aromatic Amino Acid Biosynthesis. Plant Physiology, 93(2), 758–766*. [Link]

  • Tian, Y., Li, R., Li, Z., Quan, S., & Xu, J. (2013). A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants. PLOS ONE, 8(6), e67382*. [Link]

  • Ul-Haq, Z., Wagner, M., & De-Prado, R. (2019). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Agronomy, 9(11), 748*. [Link]

  • Yoo, H., Widhalm, J. R., Qian, Y., Maeda, H., Cooper, B. R., Jannasch, A. S., ... & Dudareva, N. (2013). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 25(2), 556-569*. [Link]

  • M-CSA. (n.d.). 3-phosphoshikimate 1-carboxyvinyltransferase. Retrieved January 15, 2026, from [Link]

  • Sabbadin, F., Bräutigam, A., Piluri, M., & Voiniciuc, C. (2021). MurA-catalyzed synthesis of 5-enolpyruvylshikimate-3-phosphate confers glyphosate tolerance in bryophytes. Proceedings of the National Academy of Sciences, 118(13), e2022660118*. [Link]/)

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Troubleshooting & Optimization

troubleshooting low signal in EPSP synthase activity assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase activity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this enzymatic assay. Here, we move beyond simple protocol steps to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Introduction to the EPSP Synthase Assay

EPSP synthase (EC 2.5.1.19) is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi.[1][2] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P), yielding EPSP and inorganic phosphate (Pi).[3][4] The inhibition of this enzyme by glyphosate is the basis for the action of broad-spectrum herbicides like Roundup®.[1][5][6]

Activity assays are crucial for studying enzyme kinetics, screening for inhibitors (like novel herbicides), and characterizing glyphosate resistance mechanisms.[7][8][9] The most common method for measuring EPSP synthase activity is to quantify the rate of inorganic phosphate (Pi) released during the reaction. This is typically achieved using a sensitive colorimetric method, such as the malachite green assay.[4][10]

Core Principles & Experimental Workflow

The assay's logic is straightforward: the more active the enzyme, the more phosphate is produced. This phosphate then reacts with a malachite green-molybdate complex to produce a distinct color change, which can be measured spectrophotometrically.

EPSP_Synthase_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Phosphate Detection cluster_quantification Step 3: Quantification S3P Shikimate-3-Phosphate (S3P) Reaction_Mix Incubate at Optimal Temperature/pH S3P->Reaction_Mix PEP Phosphoenolpyruvate (PEP) PEP->Reaction_Mix Enzyme EPSP Synthase Enzyme->Reaction_Mix Pi Inorganic Phosphate (Pi) Reaction_Mix->Pi produces EPSP EPSP Product Reaction_Mix->EPSP Malachite_Green Malachite Green Reagent Pi->Malachite_Green Reaction Color_Complex Green Complex Malachite_Green->Color_Complex Spectrophotometer Read Absorbance (~620-660 nm) Color_Complex->Spectrophotometer Data Calculate Activity Spectrophotometer->Data

Caption: Experimental workflow for a typical EPSP synthase activity assay.

Troubleshooting Guide: Low or No Signal

A low or absent signal is one of the most common issues encountered. This guide breaks down potential causes systematically, from reagents to reaction conditions.

Question 1: My standard curve looks fine, but my enzyme samples show very low to no activity. What's going on?

This scenario points to a problem with the enzymatic reaction itself, rather than the detection step. The issue likely lies with your enzyme, substrates, or the reaction buffer.

Answer:

Let's dissect the possible culprits.

1. Compromised Enzyme Activity:

  • Cause: Enzymes are sensitive proteins susceptible to denaturation from improper temperature, pH, or storage conditions.[11][12] Repeated freeze-thaw cycles can also degrade activity.

  • Solution:

    • Verify Storage: Ensure your enzyme has been stored at the correct temperature (typically -80°C in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Use Fresh Preparations: If possible, use a freshly purified batch of enzyme or a new aliquot.[13]

    • Perform an Activity Titration: To confirm the amount of active enzyme, you can perform an active site titration using an irreversible inhibitor or compare its specific activity to a known standard if available.[14]

2. Substrate Quality and Concentration:

  • Cause: The substrates, PEP and S3P, can degrade over time. Furthermore, the reaction rate is directly dependent on substrate concentration until the enzyme becomes saturated.[12][15][16] If substrate concentrations are too low, the reaction will be slow.[15]

  • Solution:

    • Check Substrate Integrity: Use fresh or properly stored stocks of PEP and S3P.

    • Optimize Concentrations: Ensure you are using substrate concentrations at or above the Michaelis constant (Km) to approach the maximum reaction velocity (Vmax).[17][18] For most EPSP synthases, Km values for PEP and S3P are in the low micromolar range.[19][20]

3. Incorrect Assay Buffer or Conditions:

  • Cause: Every enzyme has an optimal pH and temperature range for activity.[12][16][21] Deviations can drastically reduce the reaction rate. The presence of inhibitors in your sample or buffer can also suppress activity.

  • Solution:

    • Verify pH and Temperature: Double-check the pH of your assay buffer. Most EPSP synthase assays are performed around pH 7.0-7.5.[22] Ensure your incubation is performed at the optimal temperature (e.g., 25-37°C).[14][21] The assay buffer must be at room temperature before starting the experiment.[13]

    • Screen for Inhibitors: Some common laboratory reagents can inhibit enzyme activity. For instance, high salt concentrations can interfere with the weak ionic bonds within the protein.[14] Chelating agents like EDTA can be problematic if divalent cations are required. Avoid detergents like SDS, NP-40, and Tween-20 in your sample preparation unless validated.[13]

Troubleshooting_Low_Activity cluster_enzyme Enzyme Integrity cluster_substrates Substrate Issues cluster_conditions Assay Conditions Start Low/No Signal in Enzyme Samples Enzyme_Check Is enzyme stored correctly? (Aliquoted, -80°C) Start->Enzyme_Check Enzyme_Action Use new aliquot/prep. Perform activity titration. Enzyme_Check->Enzyme_Action Yes Substrate_Check Are substrates fresh? Concentrations optimal (≥Km)? Enzyme_Check->Substrate_Check No Resolved Problem Resolved Enzyme_Action->Resolved Substrate_Action Use fresh substrates. Optimize concentrations. Substrate_Check->Substrate_Action Yes Condition_Check Is buffer pH correct? Temperature optimal? Any inhibitors present? Substrate_Check->Condition_Check No Substrate_Action->Resolved Condition_Action Verify pH/temp. Remove interfering substances. Condition_Check->Condition_Action Yes Condition_Check->Resolved No, consult further Condition_Action->Resolved

Caption: Troubleshooting workflow for low enzyme activity.

FAQs: Malachite Green Detection

The malachite green detection step is highly sensitive but also prone to interference.

Question 2: My negative controls (no enzyme) and blanks have very high background absorbance. Why?

Answer:

High background in a malachite green assay almost always indicates contaminating phosphate. The reagent is extremely sensitive and will react with any free orthophosphate in your solutions.[10][23]

  • Source 1: Contaminated Reagents or Water:

    • Explanation: Buffers, enzyme preparations, or the water used to make solutions may contain free phosphate. Lab detergents are a common source of phosphate contamination on glassware.[10]

    • Solution:

      • Use phosphate-free water (e.g., ultrapure, double-distilled).[10]

      • Ensure all glassware is thoroughly rinsed with phosphate-free water.

      • Test each component of your reaction mix individually by adding the malachite green working reagent to it. This will help you pinpoint the source of contamination.[10][23]

  • Source 2: Substrate Instability:

    • Explanation: Phosphoenolpyruvate (PEP) can spontaneously hydrolyze, releasing phosphate, especially if stocks are old or improperly stored.

    • Solution: Prepare fresh PEP solutions for your experiments.

  • Source 3: High ATP/GTP Concentration (if applicable):

    • Explanation: If your assay system involves other phosphate-containing molecules like ATP or GTP, high concentrations (>0.25 mM) can interfere and contribute to background.[10][24]

    • Solution: Dilute your sample with ultrapure water after the reaction is complete but before adding the malachite green reagent.[10]

Common Cause of High BackgroundPreventative Action
Phosphate in water/buffersUse ultrapure, phosphate-free water for all reagents and glassware rinsing.[10]
Detergent residue on labwareUse phosphate-free detergents and rinse glassware extensively.
Spontaneous substrate hydrolysisPrepare substrate solutions fresh before each experiment.
Contaminating phosphatase activityInclude phosphatase inhibitors (e.g., sodium fluoride, sodium molybdate) in the assay buffer.[8]
Question 3: A precipitate forms after I add the malachite green reagent. What should I do?

Answer:

Precipitation can occur for several reasons, often related to high concentrations of certain components in the reaction.

  • Cause 1: High Phosphate Concentration:

    • Explanation: The malachite green assay has a defined linear range. If the amount of phosphate produced is too high (e.g., >40 µM), the colored complex can precipitate out of solution.[10][23]

    • Solution: Dilute your sample. You may need to run the reaction for a shorter time, use less enzyme, or dilute the final reaction mixture before adding the detection reagent.[10][24]

  • Cause 2: High Protein or Metal Concentration:

    • Explanation: High concentrations of protein or certain divalent cations can also lead to precipitation when the acidic malachite green reagent is added.[10][24]

    • Solution: If you suspect protein is the issue, consider deproteinizing your sample before the detection step. If high phosphate is the cause, sample dilution is the most effective strategy.[13][24]

Protocol: Standard EPSP Synthase Activity Assay

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific enzyme and conditions.

Reagents:

  • Assay Buffer: 50-100 mM HEPES or MOPS, pH 7.0-7.5, containing 150 mM KCl, 1 mM MgCl₂, and 2 mM DTT.[8][22] Include phosphatase inhibitors like 2 mM sodium molybdate and 200 mM NaF.[8]

  • Enzyme: Purified EPSP synthase, diluted in assay buffer.

  • Substrates: Stock solutions of Shikimate-3-Phosphate (S3P) and Phosphoenolpyruvate (PEP).

  • Detection Reagent: Malachite Green working solution, prepared according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK307, R&D Systems DY996).[10][24]

  • Phosphate Standard: A standard solution of KH₂PO₄ for generating a standard curve.

Procedure:

  • Prepare Standard Curve: Create a series of phosphate standards (e.g., 0 to 40 µM) in the assay buffer.

  • Set Up Reactions: In a 96-well plate, prepare your reaction mixtures. A typical 50 µL reaction might contain:

    • Assay Buffer

    • S3P (final concentration, e.g., 1 mM)[22]

    • PEP (final concentration, e.g., 0-2 mM)[22]

    • Enzyme solution (add last to start the reaction)

    • Controls: Include a "no enzyme" control for background and a "no substrate" control.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction (Optional): The reaction can be stopped by adding the acidic malachite green reagent.

  • Color Development: Add the Malachite Green working reagent to each well (e.g., 20-30 µL).[10][24] Mix and incubate at room temperature for 15-30 minutes to allow color to develop.[24]

  • Read Absorbance: Measure the absorbance at ~620-660 nm using a microplate reader.[24]

  • Calculate Activity: Subtract the background absorbance (no enzyme control) from your sample readings. Use the standard curve to convert the absorbance values to the amount of phosphate produced. Calculate the specific activity (e.g., in µmol/min/mg of enzyme).

References

  • Sammons, R. D., et al. (n.d.). A Simple Continuous Assay for EPSP Synthase in Plant Tissue. Provided by Google.
  • [YouTube Video]. (2024).
  • Quora. (2016).
  • ResearchGate. (n.d.).
  • Abcam. (n.d.).
  • R&D Systems. (n.d.).
  • Thermo Fisher Scientific. (2021).
  • Wikipedia. (n.d.). Enzyme assay.
  • National Institutes of Health (NIH). (n.d.). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site.
  • MDPI. (n.d.). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti.
  • [YouTube Video]. (2010). Inhibition by Roundup.
  • RSC Publishing. (2020).
  • Sigma-Aldrich. (n.d.). Malachite Green Phosphate Assay Kit (MAK307) - Technical Bulletin.
  • G-Biosciences. (n.d.).
  • BioAssay Systems. (n.d.).
  • ACS Publications. (n.d.).
  • Frontiers. (2025).
  • BenchChem. (2025).
  • Provost & Wallert Research. (2025).
  • Wikipedia. (n.d.). EPSP synthase.
  • Quora. (2013).
  • ResearchGate. (2025).
  • SBCPD. (n.d.).
  • Monash University. (n.d.). Factors affecting enzyme activity.
  • Principles of Weed Control. (n.d.). 16.
  • Chemistry LibreTexts. (2023). 19.5: Factors Affecting Enzyme Activity.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • Da-Ta Biotech. (n.d.). Enzyme Kinetics: Factors & Inhibitor Effects.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • PDB-101. (n.d.). Molecule of the Month: EPSP Synthase and Weedkillers.
  • Creative Proteomics. (n.d.).
  • MDPI. (n.d.).
  • [PDF Document]. (n.d.).
  • PubMed. (2019). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site.
  • PubMed. (n.d.).
  • RCSB PDB. (2001).
  • PubMed. (2023).
  • PubMed. (2020).

Sources

Technical Support Center: Optimizing Buffer Conditions for Shikimate Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for shikimate kinase (SK) assays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the commonly used shikimate kinase assay?

The most common method for measuring shikimate kinase activity is a continuous spectrophotometric coupled assay.[1] Shikimate kinase (SK) catalyzes the phosphorylation of shikimate using ATP, producing shikimate-3-phosphate (S3P) and ADP.[2][3] The production of ADP is then coupled to two other enzymatic reactions. First, pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate. Second, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that involves the oxidation of NADH to NAD⁺.[1][2][4] The rate of NADH oxidation is directly proportional to the SK activity and can be monitored by measuring the decrease in absorbance at 340 nm.[1][2][4]

Q2: What are the essential components of a standard shikimate kinase assay buffer?

A typical reaction mixture for a coupled shikimate kinase assay includes several key components. A biological buffer, such as Tris-HCl or HEPES, is used to maintain a stable pH.[2] Potassium chloride (KCl) is often included in the buffer. Magnesium chloride (MgCl₂) is critical, as Mg²⁺ is an essential cofactor for kinase activity.[2][5] The substrates for the coupled reaction, phosphoenolpyruvate (PEP) and NADH, are also necessary.[1][2] Finally, the coupling enzymes, pyruvate kinase (PK) and lactate dehydrogenase (LDH), must be present in excess to ensure the shikimate kinase reaction is the rate-limiting step.[1][2][4]

Q3: My shikimate kinase appears to have no activity. What are the initial troubleshooting steps?

If you observe no enzyme activity, systematically check the following:

  • Reagent Integrity: Ensure that all reagents, especially ATP, PEP, and NADH, have not degraded. Prepare fresh solutions if there is any doubt. The coupling enzymes (PK/LDH) are also critical; verify their activity independently if possible.

  • Buffer Composition: Double-check the concentrations of all buffer components, paying close attention to MgCl₂. Shikimate kinase activity is highly dependent on the presence of Mg²⁺.[5]

  • Enzyme Concentration and Stability: Verify the concentration of your purified shikimate kinase. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[6] Consider adding a stabilizing agent like bovine serum albumin (BSA) to your storage buffer.[6]

  • Instrument Settings: Confirm that the spectrophotometer is set to read absorbance at 340 nm and is properly calibrated.

Troubleshooting Guide: In-depth Problem Solving

Issue 1: Low or Inconsistent Enzyme Activity

Low or variable activity is a frequent issue. The underlying cause often lies in suboptimal buffer conditions or the presence of inhibitors.

Causality and Scientific Rationale:

Shikimate kinase, like all enzymes, has an optimal set of conditions under which it functions most efficiently. Key parameters include pH, ionic strength, and the concentration of essential cofactors.

  • pH: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrates themselves. For many shikimate kinases, the optimal pH is around 7.5-7.6.[2][7] However, this can vary depending on the source of the enzyme; for instance, shikimate kinase from Sorghum bicolor exhibits maximal activity at a pH of 9.0.[8][9] It is crucial to determine the optimal pH for your specific enzyme.

  • Magnesium Ion (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for shikimate kinase. It forms a complex with ATP (MgATP²⁻), which is the actual substrate for the enzyme.[10] Mg²⁺ also plays a role in stabilizing the enzyme structure and influencing the conformation of active site residues.[5][11] Insufficient Mg²⁺ will lead to low activity. While a concentration of 5 mM is commonly used, the optimal concentration for sorghum shikimate kinase has been reported to be 11 mM.[2][8][9]

  • Presence of Inhibitors: Contaminants in the purified enzyme preparation or in the reagents can inhibit the enzyme. ADP, a product of the reaction, can cause product inhibition.[8][9] Other compounds, such as certain aromatic molecules, can also act as inhibitors.[12][13]

Experimental Protocol: Optimizing pH and Mg²⁺ Concentration

  • pH Optimization:

    • Prepare a series of reaction buffers with varying pH values (e.g., from 6.5 to 9.5 in 0.5 unit increments). Use appropriate buffering agents for each pH range (e.g., MES for pH 6.0-7.0, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5, and CHES for pH 8.5-9.5).

    • Keep all other reaction components (enzyme, substrates, MgCl₂) at a constant concentration.

    • Initiate the reaction and measure the initial velocity at each pH.

    • Plot the initial velocity against pH to determine the optimal value.

  • Mg²⁺ Concentration Optimization:

    • Using the optimal pH determined above, prepare a series of reactions with varying concentrations of MgCl₂ (e.g., 0, 1, 2.5, 5, 7.5, 10, 12.5, 15 mM).

    • Ensure the concentrations of ATP and shikimate are kept constant.

    • Measure the initial velocity for each MgCl₂ concentration.

    • Plot the initial velocity against [Mg²⁺] to identify the optimal concentration.

ParameterTypical RangeRecommended Starting Point
pH 6.5 - 9.57.6
MgCl₂ (mM) 1 - 155
KCl (mM) 50 - 100100

Table 1: Recommended starting conditions and ranges for optimizing a shikimate kinase assay.

Issue 2: High Background Signal or Assay Interference

A high background signal (a decrease in absorbance at 340 nm in the absence of shikimate) can mask the true enzyme activity.

Causality and Scientific Rationale:

  • Contaminating ATPases/Phosphatases: The purified shikimate kinase preparation may be contaminated with ATPases or phosphatases. These enzymes hydrolyze ATP to ADP, which then feeds into the coupled reaction, causing NADH oxidation that is independent of shikimate kinase activity.

  • Instability of NADH: NADH can be unstable, particularly at acidic pH and in the presence of certain contaminants. Its degradation leads to a decrease in absorbance at 340 nm.

Experimental Protocol: Identifying the Source of High Background

  • Run Control Reactions: To pinpoint the source of the background signal, run a series of control reactions, systematically omitting one component at a time.

ReactionShikimate KinaseShikimateATPCoupled Enzymes (PK/LDH)Expected Result if Component is Source of Background
No Enzyme Control -+++Background persists: Issue with reagents (e.g., NADH degradation).
No Shikimate Control +-++Background persists: Contaminating ATPase/phosphatase activity in the SK prep.
No ATP Control ++-+Background disappears: Confirms ATP-dependent background.
No Coupled Enzymes +++-Background disappears: Confirms the background is channeled through the coupled system.

Table 2: Control reactions to troubleshoot high background signal.

  • Purification of Shikimate Kinase: If contaminating ATPase activity is suspected, further purification of the shikimate kinase enzyme may be necessary. Techniques like ion-exchange or size-exclusion chromatography can be effective in separating shikimate kinase from contaminating proteins.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful troubleshooting.

Shikimate_Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_measurement 3. Measurement & Analysis Buffer Assay Buffer (Tris-HCl, KCl, MgCl₂) Mix Combine all components except one initiator (e.g., Shikimate or SK) Buffer->Mix Substrates Substrates (Shikimate, ATP, PEP, NADH) Substrates->Mix Enzymes Enzymes (Shikimate Kinase, PK, LDH) Enzymes->Mix Incubate Pre-incubate mixture at assay temperature Mix->Incubate Initiate Initiate reaction by adding final component Incubate->Initiate Monitor Monitor Absorbance at 340 nm over time Initiate->Monitor Analyze Calculate initial velocity (rate of NADH oxidation) Monitor->Analyze

Caption: Workflow for a coupled spectrophotometric shikimate kinase assay.

The Shikimate Pathway and its Significance

Shikimate kinase catalyzes the fifth step in the seven-enzyme shikimate pathway.[1][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[1][12] Crucially, this pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel antimicrobial agents and herbicides.[1][12][13]

Shikimate_Pathway PEP Phosphoenolpyruvate + Erythrose 4-phosphate DAHP DAHP PEP->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase (SK) ATP -> ADP EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatics Aromatic Amino Acids & Other Metabolites Chorismate->Aromatics

Caption: The shikimate pathway, highlighting the step catalyzed by Shikimate Kinase.

References

  • The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses. PubMed Central. [Link]

  • What are Shikimate kinase inhibitors and how do they work?. San-Diego-Tattoo. [Link]

  • In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum. NIH. [Link]

  • In vivo activity, purification, and characterization of shikimate kinase from sorghum. PubMed. [Link]

  • Full article: Characteristics of proteinaceous additives in stabilizing enzymes during freeze-thawing and -drying. Taylor & Francis Online. [Link]

  • Shikimate kinase activity assay. Bio-protocol. [Link]

  • An overview of mechanism and chemical inhibitors of shikimate kinase. PubMed. [Link]

  • Shikimate kinase. Wikipedia. [Link]

  • Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments. NIH. [Link]

  • Development of an ESI-LC-MS-Based Assay for Kinetic Evaluation of Mycobacterium tuberculosis Shikimate Kinase. ACS Publications. [Link]

  • Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. MDPI. [Link]

  • Enzyme Stabilizers And Additives For Enhanced Longevity. Patsnap Eureka. [Link]

  • US7468265B2 - Stabilizing agent for enzymes.
  • An overview of mechanism and chemical inhibitors of shikimate kinase. ResearchGate. [Link]

  • Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials. PMC - NIH. [Link]

  • Shikimate kinase inhibitors: An update on promising strategy against Mycobacterium tuberculosis. PubMed. [Link]

  • Practical insights on enzyme stabilization. Research on Chemical Intermediates. [Link]

  • Characterization of shikimate kinase inhibitors by enzyme assay,... ResearchGate. [Link]

  • Structure of shikimate kinase, an in vivo essential metabolic enzyme in the nosocomial pathogen Acinetobacter baumannii, in complex with shikimate. ResearchGate. [Link]

  • The Shikimate Pathway — A Metabolic Tree with Many Branche. ResearchGate. [Link]

  • The role of the C8 proton of ATP in the catalysis of shikimate kinase and adenylate kinase. BMC Biochemistry. [Link]

  • Shikimate Kinase catalyzed phosphoryl transfer from ATP to C3 hydroxyl... ResearchGate. [Link]

  • Effects of the magnesium and chloride ions and shikimate on the structure of shikimate kinase fromMycobacterium tuberculosis. Sci-Hub. [Link]

  • The effect of pH on the kinetic parameters of shikimate dehydrogenase from Pisum sativum. Sci-Hub. [Link]

  • Structural Basis for Shikimate-Binding Specificity of Helicobacter pylori Shikimate Kinase. PMC - PubMed Central. [Link]

  • Effects of the magnesium and chloride ions and shikimate on the structure of shikimate kinase from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • JURNAL. e-journal BRIN. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. PubMed Central. [Link]

  • Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency. MDPI. [Link]

  • Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells. PubMed. [Link]

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overcoming substrate inhibition in EPSP synthase kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for EPSP synthase kinetics. This resource is designed for researchers, scientists, and drug development professionals who are working with 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase and encountering challenges in their kinetic assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your experiments effectively.

A common yet often misunderstood issue in EPSP synthase kinetic studies is substrate inhibition by phosphoenolpyruvate (PEP). This guide will focus on diagnosing and overcoming this phenomenon to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EPSP synthase activity is decreasing at high concentrations of PEP. Is this expected, and what is the likely cause?

A: Yes, a decrease in enzyme activity at high substrate concentrations is a known phenomenon called substrate inhibition, and it has been observed with EPSP synthase for its substrate, phosphoenolpyruvate (PEP).[1]

The Causality: This paradoxical effect occurs because a second molecule of PEP can bind to the enzyme at a site other than the active site for PEP. Specifically, studies on E. coli EPSP synthase have shown that at high concentrations, PEP can competitively bind to the binding site of the other substrate, shikimate-3-phosphate (S3P).[1] When PEP occupies the S3P binding site, it creates a non-productive enzyme-substrate complex, which effectively reduces the concentration of active enzyme and lowers the overall reaction velocity.

Q2: How can I definitively diagnose if my EPSP synthase assay is affected by PEP substrate inhibition?

A: Diagnosing substrate inhibition requires a systematic approach to varying substrate concentrations and analyzing the resulting kinetic data. A key indicator is a "hook" or downturn in the Michaelis-Menten plot at higher substrate concentrations.

Here is a logical workflow to diagnose this issue:

G cluster_0 Experimental Design cluster_1 Data Analysis A 1. Fixed S3P Concentration B 2. Variable PEP Concentration Range (Broad: low µM to high mM) A->B C 3. Measure Initial Velocities (v₀) B->C D 4. Plot v₀ vs. [PEP] (Michaelis-Menten Plot) C->D F 6. Lineweaver-Burk Plot (1/v₀ vs. 1/[PEP]) C->F E 5. Observe for a 'Hook' Shape (Decreasing v₀ at high [PEP]) D->E G 7. Look for Deviation from Linearity at high [PEP] (low 1/[PEP]) F->G

Figure 1: A workflow for diagnosing PEP substrate inhibition.

Interpretation of Results:

  • Michaelis-Menten Plot: If you observe that the reaction velocity increases with PEP concentration initially, but then begins to decrease at higher PEP concentrations, this is a strong indication of substrate inhibition.

  • Lineweaver-Burk Plot: A classic double reciprocal plot (1/v vs. 1/[S]) will deviate from a straight line at high substrate concentrations (which correspond to low 1/[S] values on the x-axis). The points will curve upwards.

Q3: I've confirmed PEP substrate inhibition. What are the practical steps to overcome this in my future experiments?

A: Overcoming substrate inhibition primarily involves optimizing the concentrations of both substrates, S3P and PEP, to operate in a range that minimizes the inhibitory effect while still allowing for robust enzyme activity.

Step-by-Step Protocol for Optimizing Substrate Concentrations:

  • Determine the Apparent Km for S3P:

    • Keep the PEP concentration low and constant (e.g., at or below its known Km, typically in the low µM range).

    • Vary the concentration of S3P over a wide range (e.g., 0.5x to 10x its expected Km).

    • Measure the initial velocities and determine the apparent Km for S3P using a standard Michaelis-Menten fit.

  • Optimize the S3P Concentration:

    • Based on the determined Km for S3P, choose a fixed, saturating concentration for your assays. A common practice is to use a concentration that is 5- to 10-fold higher than the Km. This ensures that the enzyme's S3P binding site is predominantly occupied by S3P, making it more difficult for PEP to bind competitively.

  • Re-evaluate the PEP Kinetics:

    • Using the optimized, fixed concentration of S3P, perform a PEP titration.

    • Vary the PEP concentration, but this time, be mindful of the concentration at which you previously observed inhibition. It is crucial to have several data points below this inhibitory concentration to accurately determine the Km for PEP.

    • If inhibition is still observed, it may be necessary to use a model that accounts for substrate inhibition to fit your data.

Data Presentation: Recommended Substrate Concentration Ranges

ParameterRecommended Concentration RangeRationale
S3P 5-10 x Km (S3P)Saturating concentration to outcompete inhibitory PEP binding at the S3P site.
PEP 0.1 x Km (PEP) to ~5 x Km (PEP)This range should be sufficient to determine the Km for PEP while staying below the concentrations that typically cause significant substrate inhibition (reported Ki of 6-8 mM).[1]

Advanced Troubleshooting and Analysis

Q4: How do I mathematically model and analyze my data when substrate inhibition is unavoidable?

A: When substrate inhibition cannot be avoided by optimizing substrate concentrations, you can use a modified Michaelis-Menten equation that accounts for this phenomenon. The following equation is used for competitive substrate inhibition:

v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the concentration of the varied substrate (in this case, S3P)

  • Km is the Michaelis constant for that substrate

  • [I] is the concentration of the inhibitor (in this case, the high concentration of PEP)

  • Ki is the inhibition constant for the inhibitor

For the specific case of PEP inhibiting at the S3P site, you would fit your data to a model where PEP is the inhibitor.

Alternatively, a more direct model for substrate inhibition where a single substrate is varied is:

v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Here, Ki is the dissociation constant for the substrate from the inhibitory site.[2] This equation can be used to fit the data from your PEP titration directly using non-linear regression software.[3]

G cluster_0 EPSP Synthase Catalytic Cycle cluster_1 Substrate Inhibition Pathway E E (Free Enzyme) ES3P E:S3P E->ES3P + S3P E_PEP_inhib E:PEP (Non-productive at S3P site) E->E_PEP_inhib + PEP (High Conc.) ES3P_PEP E:S3P:PEP (Productive Complex) ES3P->ES3P_PEP + PEP E_Products E + EPSP + Pi ES3P_PEP->E_Products Catalysis E_Products->E Release

Figure 2: Simplified reaction scheme for EPSP synthase showing the productive catalytic cycle and the non-productive substrate inhibition pathway by PEP.

General Assay Troubleshooting

ProblemPossible CauseRecommended Solution
No or low signal Inactive enzymeVerify enzyme activity with a positive control. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Omission of a key reagentDouble-check that all components (buffer, substrates, enzyme) were added in the correct order and volumes.
Incorrect plate reader settingsConfirm the correct wavelength for your assay's detection method.
High background Contaminated reagentsUse fresh, high-purity water and reagents. Prepare fresh buffers.
Non-enzymatic reactionRun a control reaction without the enzyme to measure the rate of any background reaction.
High variability between replicates Pipetting errorsUse calibrated pipettes and proper technique. Prepare a master mix for all common reagents to minimize pipetting variations.
Incomplete mixingEnsure all components are thoroughly mixed before starting the reaction and after adding the enzyme.

References

  • Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5534–5544. Available at: [Link]

  • Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. B., Healy, M. L., & Amrhein, N. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376–1380. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition. IB DP Biology HL. Available at: [Link]

  • GraphPad. (n.d.). Substrate inhibition. Prism 10 Curve Fitting Guide. Available at: [Link]

  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. Available at: [Link]

  • Liger, D. (2017, March 20). How to optimise enzyme and substrate concentration for enzyme activity? ResearchGate. Available at: [Link]

  • Shapiro, A. B. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. Available at: [Link]

  • Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Differential inhibition of class I and class II 5-enolpyruvylshikimate-3-phosphate synthases by tetrahedral reaction intermediate analogues. Journal of Biological Chemistry, 281(46), 35467–35474. Available at: [Link]

  • Miller, M. J., Braccolino, D. S., Cleary, D. G., Ream, J. E., & Gruys, K. J. (1995). An EPSP Synthase Inhibitor Joining Shikimate 3-Phosphate with Glyphosate: Synthesis and Ligand Binding Studies. Biochemistry, 34(6), 1960–1966. Available at: [Link]

  • Lee, J. Y., & Jia, Y. (2021). Enzyme Kinetics Data Analysis. YouTube. Available at: [Link]

  • Anderson, K. S., & Johnson, K. A. (1990). Kinetic and structural analysis of enzyme-intermediate and enzyme-inhibitor complexes by stopped-flow and held-quenched-flow techniques. Biochemistry, 29(45), 10351–10359. Available at: [Link]

  • Gruys, K. J., Marzabadi, M. R., Pansegrau, P. D., & Sikorski, J. A. (1993). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Archives of Biochemistry and Biophysics, 304(1), 345–351. Available at: [Link]

Sources

Technical Support Center: Minimizing Phosphatase Activity in Crude Plant Extracts for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in plant proteomics and enzymology: the pervasive issue of endogenous phosphatase activity. This guide is designed for researchers, scientists, and drug development professionals who require the preservation of protein phosphorylation states for accurate downstream analysis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into not just the 'how,' but the critical 'why' behind experimental choices.

Troubleshooting Guide

This section addresses common problems arising from uncontrolled phosphatase activity during plant protein extraction and subsequent assays.

Problem 1: Low or Inconsistent Activity of My Target Kinase (or other phospho-dependent enzyme) in an Assay.

Probable Cause: Endogenous phosphatases in your crude plant extract are actively dephosphorylating your kinase's substrate, leading to a diminished or variable signal. This is a classic symptom of phosphatase interference[1]. Uncontrolled phosphatase activity directly counteracts the kinase activity you are trying to measure, resulting in lower signal and poor reproducibility[1].

Step-by-Step Solution:

  • Incorporate a Broad-Spectrum Phosphatase Inhibitor Cocktail: The most critical step is the addition of a potent phosphatase inhibitor cocktail to your lysis buffer immediately before use[1]. Plant extracts contain a variety of phosphatases, including serine/threonine, tyrosine, acidic, and alkaline phosphatases, necessitating a cocktail with broad specificity[2].

  • Ensure Appropriate Inhibitor Concentrations: If preparing a custom inhibitor mix, use empirically determined optimal concentrations. A common starting point for a custom cocktail is detailed in the table below.

  • Maintain a Cold Chain: Enzymatic activity, including that of phosphatases, is significantly reduced at low temperatures. Always perform tissue grinding, cell lysis, and all subsequent protein handling steps on ice or at 4°C[1][3].

  • Work Swiftly: The longer your extract is in a liquid state without adequate inhibition, the greater the opportunity for phosphatases to act. Streamline your extraction and assay setup to minimize this window[1].

  • Buffer pH Optimization: Consider the pH of your extraction buffer. Many plant acid phosphatases exhibit optimal activity in the pH range of 4.0-6.0[4]. If your protein of interest is stable at a more neutral or slightly alkaline pH, adjusting your buffer accordingly can help reduce the activity of acid phosphatases.

Problem 2: My Protein of Interest Shows a Lower Molecular Weight on a Western Blot Than Expected, or Key Phospho-specific Antibody Signals are Weak or Absent.

Probable Cause: Your target protein is being dephosphorylated by endogenous phosphatases during the extraction process. This can lead to a shift in molecular weight on SDS-PAGE and a loss of epitopes for phospho-specific antibodies.

Step-by-Step Solution:

  • Immediate Inhibition is Key: Add a comprehensive phosphatase inhibitor cocktail to your extraction buffer right before you begin grinding your plant tissue[5][6]. Commercial cocktails are optimized for broad-spectrum inhibition of serine/threonine, tyrosine, and acid/alkaline phosphatases[7].

  • Flash-Freeze Your Samples: If you cannot process your plant tissue immediately after harvesting, flash-freeze it in liquid nitrogen and store it at -80°C. This helps to halt enzymatic activity until you are ready for extraction[8].

  • Optimize Your Lysis Buffer: Ensure your lysis buffer is not only effective at solubilizing your protein of interest but also at creating an environment hostile to phosphatases. This includes the presence of chelating agents and a well-buffered pH.

  • Validate Inhibitor Cocktail Efficacy: If you continue to see evidence of dephosphorylation, consider testing a different commercial inhibitor cocktail or preparing a fresh, custom cocktail. The composition of phosphatases can vary significantly between plant species and even tissue types.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a phosphatase inhibitor cocktail for plant extracts?

A1: A robust phosphatase inhibitor cocktail for plant extracts should target the main classes of phosphatases. Key components include inhibitors for:

  • Serine/Threonine Phosphatases: Sodium fluoride (NaF) is a common inhibitor[9]. Other potent inhibitors include okadaic acid, calyculin A, and cantharidin[10].

  • Tyrosine Phosphatases: Sodium orthovanadate (Na₃VO₄) is a widely used tyrosine phosphatase inhibitor[2][7].

  • Acid and Alkaline Phosphatases: Sodium pyrophosphate, β-glycerophosphate, and sodium molybdate are effective against various acid and alkaline phosphatases[2][7].

Q2: Can I just use EDTA to inhibit phosphatases?

A2: While EDTA is a chelator of divalent cations and can inhibit metallo-dependent phosphatases, it is not a broad-spectrum inhibitor and will not be effective against all classes of phosphatases present in a plant extract[9][11]. For comprehensive protection, a cocktail of inhibitors is necessary.

Q3: What is the optimal pH for an extraction buffer to minimize phosphatase activity?

A3: The optimal pH depends on the specific phosphatases present in your plant tissue. Plant acid phosphatases are generally most active in a pH range of 4.0-6.0[4]. Therefore, maintaining a buffer pH of 7.0 or higher can help to reduce the activity of this class of enzymes. However, the stability and activity of your target protein must be the primary consideration when selecting a buffer pH[12].

Q4: How critical is temperature control during the extraction process?

A4: Temperature control is extremely critical. Phosphatase activity, like most enzymatic activity, is temperature-dependent[4][13]. Keeping your samples and buffers on ice or at 4°C throughout the entire extraction procedure significantly slows down the rate of dephosphorylation[1][12]. Some studies show that alkaline phosphatase activity increases with temperature up to a certain optimum, after which it denatures[13][14].

Q5: Are commercial phosphatase inhibitor cocktails better than homemade ones?

A5: Commercial cocktails from reputable suppliers are often preferred because they have been optimized and validated for broad-spectrum efficacy in specific sample types, such as plant tissues[2]. They provide convenience and consistency. However, preparing a custom cocktail can be more cost-effective and allows for the exclusion of inhibitors that may interfere with downstream applications, such as EDTA in the case of metal-affinity chromatography.

Data Presentation: Common Phosphatase Inhibitors for Plant Extracts
Inhibitor ClassCommon InhibitorsTypical Working ConcentrationTarget Phosphatases
General Sodium Fluoride (NaF)10–50 mMSerine/Threonine Phosphatases[9]
Sodium Orthovanadate (Na₃VO₄)1 mMTyrosine Phosphatases[2][7]
Sodium Pyrophosphate1-10 mMSerine/Threonine Phosphatases[2][7]
β-glycerophosphate10-50 mMSerine/Threonine Phosphatases[2]
Acid/Alkaline Sodium Molybdate1 mMAcid and Tyrosine Phosphatases[7]
Sodium Tartrate1-10 mMAcid Phosphatases[7]
Imidazole10-20 mMAlkaline Phosphatases
Metallo-dependent EDTA1–5 mMMetallo-dependent phosphatases[9]
Experimental Protocols: Generalized Plant Protein Extraction

This protocol provides a general framework for extracting total protein from plant leaf tissue while minimizing phosphatase activity.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

  • Broad-spectrum phosphatase inhibitor cocktail (commercial or custom-made)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Preparation: Pre-chill the mortar, pestle, and all buffers/solutions to 4°C. Add the phosphatase and protease inhibitor cocktails to the lysis buffer immediately before use.

  • Tissue Homogenization: Weigh the desired amount of fresh or frozen leaf tissue. Place it in the pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder[15].

  • Lysis: Add the ice-cold lysis buffer (with inhibitors) to the powdered tissue in the mortar (a common ratio is 2-4 mL of buffer per gram of tissue). Continue grinding as the buffer thaws to create a homogenous lysate[16].

  • Solubilization: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on a rotator or rocker at 4°C for 30 minutes to an hour to allow for complete protein solubilization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris[16].

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Downstream Analysis: Use the clarified extract immediately for your assay or store it at -80°C in aliquots to avoid freeze-thaw cycles.

Mandatory Visualization

Workflow cluster_prep Preparation Phase (4°C) cluster_extraction Extraction Phase (On Ice) cluster_final Final Product Harvest 1. Harvest Plant Tissue Freeze 2. Flash Freeze in Liquid N2 Harvest->Freeze Immediate processing not possible Grind 3. Grind to Fine Powder Harvest->Grind Process immediately Freeze->Grind Lysis 4. Add Lysis Buffer + Phosphatase & Protease Inhibitors Grind->Lysis Incubate 5. Incubate at 4°C (e.g., 30 min with rotation) Lysis->Incubate Centrifuge 6. Centrifuge to Pellet Debris (e.g., 12,000 x g, 15 min, 4°C) Incubate->Centrifuge Supernatant 7. Collect Supernatant (Crude Protein Extract) Centrifuge->Supernatant Assay Immediate Downstream Assay Supernatant->Assay Store Store at -80°C Supernatant->Store

Sources

Technical Support Center: Refolding Strategies for Insoluble EPSP Synthase Mutants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of protein insolubility, particularly with mutant forms of EPSP synthase. Mutations, often introduced to study glyphosate resistance or alter enzymatic activity, can disrupt the delicate balance of forces that govern proper protein folding, leading to the formation of inactive, insoluble aggregates known as inclusion bodies.[1][2][3] This resource offers scientifically grounded strategies to solubilize and refold these mutants into their biologically active conformation.

I. Troubleshooting Guide: From Inclusion Bodies to Active Enzyme

This section is designed to address specific issues you may encounter during the expression, solubilization, and refolding of your EPSP synthase mutants.

Problem 1: My EPSP synthase mutant is completely insoluble and forms inclusion bodies.

Root Cause Analysis: Overexpression of recombinant proteins in E. coli frequently leads to the formation of inclusion bodies, which are dense aggregates of misfolded protein.[4][5][6] This is often exacerbated by mutations that alter the protein's surface hydrophobicity or destabilize its native structure.

Solution Pathway:

  • Optimize Expression Conditions (Upstream Processing): Before resorting to refolding, attempt to increase the soluble fraction.

    • Lower Induction Temperature: Reducing the growth temperature (e.g., to 16-25°C) after induction with IPTG slows down protein synthesis, allowing more time for proper folding.[7]

    • Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression, reducing the burden on the cellular folding machinery.

    • Co-expression with Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can be co-expressed to assist in the proper folding of the nascent polypeptide chain.[4][8][9] These chaperones bind to exposed hydrophobic surfaces on unfolded or partially folded proteins, preventing aggregation and facilitating correct folding.[8][9]

  • Inclusion Body Isolation and Washing: If insolubility persists, the inclusion bodies must be isolated and purified.

    • Cell Lysis: Lyse the E. coli cells using methods such as sonication or high-pressure homogenization.

    • Washing Steps: Wash the inclusion body pellet with buffers containing low concentrations of detergents (e.g., 1% Triton X-100) or a low concentration of a denaturant like urea (1-2M) to remove contaminating cellular components.[10]

Problem 2: I can't effectively solubilize the purified inclusion bodies.

Root Cause Analysis: The forces holding the aggregated proteins together in inclusion bodies, primarily hydrophobic interactions and incorrect disulfide bonds, are very strong. Incomplete solubilization will lead to extremely low yields in the subsequent refolding steps.

Solution Pathway:

  • Employ Strong Chaotropic Agents: To fully denature the protein, strong chaotropic agents are necessary. These agents disrupt the hydrogen bonding network of water, which in turn weakens the hydrophobic effect and allows the insoluble protein to unfold and dissolve.[11][12][13]

    • Guanidine Hydrochloride (GuHCl): Typically used at concentrations of 6 M. GuHCl is a very potent denaturant.[10][11]

    • Urea: Commonly used at a concentration of 8 M.[10] Urea is also a strong denaturant that disrupts hydrogen bonds.[11]

  • Include a Reducing Agent: If your EPSP synthase mutant contains cysteine residues, incorrect disulfide bonds may have formed within the inclusion bodies.

    • Dithiothreitol (DTT) or β-mercaptoethanol (β-ME): Add a reducing agent to the solubilization buffer to break these incorrect disulfide bonds, ensuring the protein is fully unfolded.[10][14]

Table 1: Common Solubilization Buffer Components

ComponentConcentrationPurpose
Chaotropic Agent (Urea or GuHCl)6-8 MDisrupts non-covalent interactions and unfolds the protein.[10][11]
Reducing Agent (DTT or β-ME)10-100 mMReduces incorrect disulfide bonds.[14]
Buffer (e.g., Tris-HCl)50-100 mMMaintains a stable pH.
pH7.5-8.5Optimal for many proteins and reducing agent activity.
Problem 3: My protein precipitates immediately upon removal of the denaturant.

Root Cause Analysis: Rapid removal of the chaotropic agent can cause the unfolded protein chains to aggregate faster than they can fold correctly. The exposed hydrophobic regions of different molecules interact, leading to precipitation.

Solution Pathway:

  • Optimize the Refolding Method: The key is to slowly and carefully remove the denaturant to favor intramolecular folding over intermolecular aggregation.

    • Dilution: This is the simplest method, where the solubilized protein solution is rapidly or gradually diluted into a large volume of refolding buffer.[10][15] This reduces the concentration of both the protein and the denaturant. Keeping the final protein concentration low (1-100 µg/mL) is crucial to minimize aggregation.[15]

    • Dialysis: The solubilized protein is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of refolding buffer.[6][10] This allows for a gradual removal of the denaturant. Step-wise dialysis, with decreasing concentrations of the denaturant in the dialysis buffer, can be more effective than a single-step dialysis.[6]

    • On-Column Refolding: The solubilized protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins). A gradient of decreasing denaturant concentration is then passed over the column, allowing the protein to refold while immobilized, which can reduce aggregation.[16]

  • Utilize Refolding Additives: Certain chemical additives can be included in the refolding buffer to suppress aggregation and assist in proper folding.

    • L-Arginine: This amino acid is widely used to prevent protein aggregation during refolding.[15]

    • Sugars and Polyols: Sucrose, glycerol, or sorbitol can stabilize the native state of the protein.[15][17]

    • Redox System: For proteins with disulfide bonds, a redox pair like reduced and oxidized glutathione (GSH/GSSG) should be included in the refolding buffer to facilitate the formation of correct disulfide bonds.[14]

Problem 4: The refolded protein has no or very low enzymatic activity.

Root Cause Analysis: Even if the protein is soluble, it may not have folded into its correct, biologically active three-dimensional structure. The specific mutations in your EPSP synthase variant might also inherently reduce its catalytic efficiency.[1][18]

Solution Pathway:

  • Verify the Refolding Conditions: Systematically screen different refolding buffer conditions (pH, additives, temperature) to find the optimal environment for your specific mutant. The REFOLD database can be a valuable resource for finding initial conditions for similar proteins.[14][19]

  • Perform a Functional Assay: Confirm the enzymatic activity of the refolded protein. For EPSP synthase, this typically involves measuring the production of inorganic phosphate in the presence of its substrates, shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).[7][20]

  • Biophysical Characterization: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the refolded protein and compare it to the wild-type enzyme, if a soluble version is available.[21]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason mutations in EPSP synthase lead to insolubility?

A1: EPSP synthase is a two-domain enzyme that undergoes a significant conformational change upon substrate binding.[22][23] Mutations, especially those in or near the active site or the hinge region connecting the two domains, can disrupt the intricate network of non-covalent interactions that stabilize the native structure.[2][7] This can expose hydrophobic residues that are normally buried within the protein core, leading to aggregation and the formation of inclusion bodies.

Q2: Are there any alternatives to in vitro refolding?

A2: Yes, several in vivo strategies can be employed to improve the soluble expression of mutant proteins. One approach is directed evolution, where random mutagenesis is used to generate a library of variants, which are then screened for improved folding and solubility.[24] Another strategy is to optimize the cellular environment by overexpressing specific chaperones that can assist in the folding of the target protein.[24]

Q3: How do I choose between urea and guanidine hydrochloride for solubilization?

A3: Both are effective chaotropic agents.[11] Guanidine hydrochloride is generally considered a stronger denaturant than urea.[11] The choice often comes down to empirical testing to see which one works better for your specific EPSP synthase mutant. It's important to note that urea solutions can contain isocyanate, which can chemically modify the protein. It is recommended to use fresh or deionized urea solutions.

Q4: What is the role of an "artificial chaperone" system in refolding?

A4: Artificial chaperone systems mimic the function of natural chaperones like GroEL/GroES.[4] This method typically involves two steps. First, the denatured protein is diluted into a solution containing a detergent, which binds to the protein and prevents aggregation. In the second step, a component like cyclodextrin is added, which strips the detergent from the protein, allowing it to fold into its native conformation.[4]

Q5: How can I confirm that my refolded EPSP synthase is active?

A5: A quantitative enzyme activity assay is essential. The most common method for EPSP synthase is a phosphate release assay, which measures the amount of inorganic phosphate produced from the reaction of S3P and PEP.[7][20] The specific activity (units of activity per milligram of protein) of your refolded mutant can then be calculated and compared to literature values or a wild-type control.

III. Experimental Protocols & Visualizations

Detailed Protocol: On-Column Refolding of a His-tagged EPSP Synthase Mutant

This protocol assumes the mutant has been expressed with a polyhistidine tag (His-tag) and inclusion bodies have been isolated and washed.

1. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in Solubilization Buffer (6 M GuHCl, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10 mM β-mercaptoethanol). b. Incubate with gentle rocking at room temperature for 1-2 hours until the solution is clear. c. Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes to pellet any remaining insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter.

2. Immobilization on Ni-NTA Resin: a. Equilibrate a Ni-NTA chromatography column with Solubilization Buffer . b. Load the filtered, solubilized protein onto the column. c. Wash the column with 10 column volumes of Solubilization Buffer to remove any unbound proteins.

3. On-Column Refolding: a. Create a linear gradient over 10-20 column volumes from Solubilization Buffer to Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, 0.5 M L-Arginine). This gradual removal of GuHCl allows the protein to refold while bound to the resin.[16] b. Wash the column with 5 column volumes of Refolding Buffer .

4. Elution and Analysis: a. Elute the refolded protein with Elution Buffer (Refolding Buffer with a higher imidazole concentration, e.g., 500 mM). b. Collect fractions and analyze by SDS-PAGE to confirm purity and size. c. Pool the fractions containing the refolded protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). d. Determine the protein concentration and perform an enzyme activity assay.

Workflow Diagrams

Refolding_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Refolding Expression E. coli Expression of Mutant EPSPS InclusionBody Inclusion Body Formation Expression->InclusionBody High Expression Rate / Misfolding Lysis Cell Lysis & IB Isolation InclusionBody->Lysis Solubilization Solubilization (6M GuHCl / 8M Urea + DTT) Lysis->Solubilization Refolding Refolding Strategy (Dilution / Dialysis / On-Column) Solubilization->Refolding Purification Purification of Refolded Protein Refolding->Purification Correct Folding Aggregation Aggregation & Precipitation Refolding->Aggregation Incorrect Folding ActiveEnzyme Biologically Active EPSP Synthase Purification->ActiveEnzyme

Caption: General workflow for recovering active EPSP synthase mutants from inclusion bodies.

Refolding_Factors cluster_additives Refolding Additives Unfolded Unfolded Protein (in Denaturant) Intermediate Folding Intermediate (Exposed Hydrophobic Patches) Unfolded->Intermediate Denaturant Removal Native Native, Active Protein Intermediate->Native Correct Intramolecular Folding (Favored at low [protein]) Aggregated Aggregated, Inactive Protein Intermediate->Aggregated Incorrect Intermolecular Aggregation (Favored at high [protein]) Arginine L-Arginine Arginine->Intermediate Suppresses Aggregation Glycerol Glycerol Glycerol->Native Stabilizes Redox GSH/GSSG Redox->Native Facilitates Correct Disulfide Bonds

Caption: Key factors influencing the protein refolding pathway.

IV. References

  • Yamaguchi, S., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Processes, 2(1), 169-183.

  • Scilit. (n.d.). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Retrieved from [Link]

  • Nabiel, A., Yosua, Y., Sriwidodo, S., & Maksum, I. P. (2023). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. Journal of Applied Biology and Biotechnology, 11(3), 1-8.

  • Yamaguchi, S., & Miyazaki, M. (2014). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. ResearchGate.

  • Bioss Antibodies. (2023). Protein Refolding Strategies for Inclusion Bodies.

  • Thomas Scientific. (n.d.). Chaotropic Agents.

  • Pál, G., & Gáspár, R. (2017). Directed evolution to improve protein folding in vivo. Current Opinion in Structural Biology, 42, 36-43.

  • Mirhosseini, S. A., Latifi, A. M., Hosseini, H. M., Seidmoradi, R., Aghamollaei, H., & Farnoosh, G. (2017). The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, 4(2), 599-604.

  • Brown, C. R., Hong-Brown, L. Q., & Welch, W. J. (1997). Correcting Temperature-sensitive Protein Folding Defects. Journal of Clinical Investigation, 99(6), 1432-1444.

  • Zhang, C., et al. (2022). A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. International Journal of Molecular Sciences, 23(15), 8251.

  • Singh, S. M., & Panda, A. K. (2015). Solubilization and Refolding of Inclusion Body Proteins. Methods in Molecular Biology, 1258, 247-258.

  • Singh, A., & Panda, A. K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of Bioscience and Bioengineering, 99(4), 303-310.

  • Wikipedia. (n.d.). Chaotropic agent.

  • Upadhyay, A. K., Singh, A., Mukherjee, K. J., & Panda, A. K. (2016). Solubilization and refolding of variety of inclusion body proteins using a novel formulation. Scientific Reports, 6, 27078.

  • Hartl, F. U. (1996). The role of molecular chaperones in protein folding. Nature, 381(6583), 571-579.

  • Khersonsky, O. (2023). Stronger, tighter, and faster: designing new protein functions [Video]. YouTube.

  • Sreedhara, A., et al. (2022). Evolving dual-trait EPSP synthase variants using a synthetic yeast selection system. Proceedings of the National Academy of Sciences, 119(10), e2118870119.

  • de Souza, G. S., et al. (2021). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Advances, 11(1), 1-13.

  • RCSB PDB. (2001). 1G6S: STRUCTURE OF EPSP SYNTHASE LIGANDED WITH SHIKIMATE-3-PHOSPHATE AND GLYPHOSATE.

  • Wikipedia. (n.d.). EPSP synthase.

  • ResearchGate. (n.d.). EPSPs synthase activity in vitro.

  • Hatefi, Y., & Hanstein, W. G. (1969). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. Proceedings of the National Academy of Sciences, 62(4), 1129-1136.

  • Teknova. (n.d.). Chaotropic Agents.

  • Clark, A. C. (2011). Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics. Biophysical Journal, 100(4), 783-792.

  • Singh, A., & Panda, A. K. (n.d.). Solubilization and Refolding of Bacterial Inclusion Body Proteins. The Wolfson Centre for Applied Structural Biology.

  • Wikipedia. (n.d.). Chaperone (protein).

  • Masuda, H., El-Sayed, F., & Nishimura, K. (2026). Exploring the Role of Chaperone Proteins in the Dynamics of Protein Folding Pathways. Frontiers in Life Science, 20(1).

  • News-Medical.Net. (n.d.). What are Chaperone Proteins?.

  • Bitesize Bio. (2022). Refolding Proteins Made Easy: 21 Tips and Tricks.

  • Li, D., et al. (2018). Circular permutation of E. coli EPSP synthase: increased inhibitor resistance, improved catalytic activity, and an indicator for protein fragment complementation. Enzyme and Microbial Technology, 118, 59-64.

  • Dayan, F. E., et al. (2021). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Plants, 10(11), 2351.

  • Welsch, R., & Al-Babili, S. (2019). Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro. Methods in Molecular Biology, 2083, 27-41.

  • Clare, D. K., & Saibil, H. R. (2013). Chaperone machines for protein folding, unfolding and disaggregation. Nature Reviews Molecular Cell Biology, 14(11), 737-748.

  • Huang, P. S., & Bystroff, C. (2016). Improving computational efficiency and tractability of protein design using a piecemeal approach. A strategy for parallel and distributed protein design. Bioinformatics, 32(10), 1513-1520.

  • Proteopedia. (2023). EPSP synthase.

  • Bitesize Bio. (2025). How to Refold 653 Insoluble Proteins.

  • ResearchGate. (n.d.). Stereo view of the backbone trace of EPSP synthase from Escherichia....

  • ResearchGate. (2025). Chapter 17 Refolding Solubilized Inclusion Body Proteins.

  • Funke, T., et al. (2009). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 284(15), 9854-9860.

  • ResearchGate. (n.d.). Inhibition of mutant and wild-type EPSPS by glyphosate.

  • Wang, Y., et al. (2025). Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum. Frontiers in Plant Science.

  • Chen, J., et al. (2021). Potential Role of EPSPS Mutations in the Resistance of Eleusine indica to Glyphosate. International Journal of Molecular Sciences, 22(19), 10733.

  • ResearchGate. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate.

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Technical Support Center: Addressing Variability in HPLC Quantification of Shikimate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of shikimate. As a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, the accurate quantification of shikimate is critical in fields ranging from herbicide research to metabolic engineering and drug development.[1][2] However, its polar, acidic nature presents unique challenges in reversed-phase liquid chromatography, often leading to frustrating variability in results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is not just to provide solutions, but to explain the underlying principles, empowering you to diagnose and resolve issues with confidence. We will delve into the causality behind peak tailing, retention time shifts, and poor reproducibility, transforming your analytical challenges into robust, reliable data.

Section 1: Sample Preparation and Pre-Analytical Issues

This is the most common source of variability. Garbage in, garbage out. A robust and consistent sample preparation workflow is the foundation of any successful quantification.

Question: My shikimate recovery is low and inconsistent between plant tissue samples. What's going wrong?

This is a classic problem often rooted in extraction inefficiency or analyte degradation. Shikimate is a highly polar molecule sequestered within the plant cell.

Causality & Solution:

  • Incomplete Cell Lysis: Plant cell walls are tough. If you don't break them down completely, you can't extract the contents.

    • Expertise: Flash-freezing fresh tissue in liquid nitrogen followed by grinding to a fine, homogenous powder is non-negotiable.[3][4] This halts metabolic activity and makes the cell walls brittle and easy to fracture.

  • Suboptimal Extraction Solvent: Shikimate's polarity and acidic nature dictate the choice of solvent.

    • Expertise: An acidic aqueous solution is generally most effective.[4] The low pH (typically using HCl, formic, or sulfuric acid) serves two purposes: it keeps shikimate in its more stable, protonated form and helps to precipitate proteins that could interfere with the analysis. A common starting point is 0.25 N HCl or 10% methanol in water adjusted to pH 3.0 with formic acid.[3][4]

  • Analyte Degradation: Some pathway intermediates can be unstable. While shikimate itself is relatively stable, delays in processing can lead to enzymatic degradation.

    • Trustworthiness: Once extracted, samples should be placed on ice and analyzed as quickly as possible.[3] If storage is necessary, freezing at -20°C or -80°C is recommended, but a stability study should be performed to confirm that shikimate concentration does not change over your intended storage period.[4]

Workflow: Shikimate Extraction from Plant Tissue

G cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Steps A 1. Harvest & Weigh ~100 mg Plant Tissue B 2. Flash Freeze in Liquid Nitrogen A->B C 3. Grind to Fine Powder B->C D 4. Add 1 mL Ice-Cold Acidic Extraction Buffer (e.g., 0.25 N HCl) C->D E 5. Vortex & Sonicate (or Incubate on Ice) D->E F 6. Centrifuge (e.g., 14,000 x g, 10 min, 4°C) E->F G 7. Collect Supernatant F->G H 8. Filter through 0.22 µm Syringe Filter G->H I 9. Transfer to HPLC Vial H->I J 10. Inject Immediately or Store at -80°C I->J

Caption: A validated workflow for extracting shikimate from plant matrices.[3][4]

Section 2: Chromatographic and Instrumental Variability

Once you have a clean sample, the HPLC system itself becomes the focus. Here, we tackle the most common chromatographic issue for this analyte: poor peak shape.

Question: My shikimate peak is tailing badly. How can I get a symmetrical peak?

Peak tailing is the number one chromatographic problem for shikimate. This occurs when a single analyte interacts with the column's stationary phase in more than one way.[5]

Causality & Solution:

  • Primary Cause: Secondary Silanol Interactions. Standard reversed-phase C18 columns are built on a silica backbone. Even with advanced end-capping, some residual silanol groups (-Si-OH) remain on the surface. At mobile phase pH values above ~3, these silanols can become ionized (-Si-O⁻). The polar carboxyl and hydroxyl groups on the shikimate molecule can then engage in a strong, secondary ionic interaction with these sites. This mechanism is slower to release the analyte than the primary hydrophobic interaction, resulting in a "tail" of molecules eluting late.[5]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: This is the most effective and immediate solution. By lowering the pH of the mobile phase to between 2.0 and 2.5 with an acid like phosphoric or sulfuric acid, you ensure two things:

    • The residual silanols are fully protonated (-Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction.

    • Shikimic acid (pKa ~4.1) is also fully protonated, which can slightly increase its retention on a C18 column.

  • Choose a Different Column: If operating at low pH is not possible or doesn't fully resolve the issue, consider a column designed to minimize these interactions.

    • High Purity, Fully End-Capped C18: Modern columns use higher purity silica with fewer metal contaminants and more exhaustive end-capping procedures, reducing the number of available silanols.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a "hydration layer" on the silica surface that shields the analyte from residual silanols, dramatically improving the peak shape for polar compounds.

  • Check for Column Contamination or Voids: If peak tailing appears suddenly for all peaks, it may not be a chemical interaction. A partially blocked column inlet frit or a void at the head of the column can distort the sample path, leading to tailing.[5][6] Try back-flushing the column or, if that fails, replace it.

Diagram: The Root of Peak Tailing

G cluster_good Ideal Separation (Low pH) cluster_bad Peak Tailing (Higher pH) A Shikimate (Protonated) B C18 Chain A->B  Primary Hydrophobic  Interaction (Fast) C Silanol (Protonated) D Shikimate (Polar) E C18 Chain D->E  Primary Hydrophobic  Interaction (Fast) F Silanol (Ionized, -O⁻) D->F  Secondary Ionic  Interaction (Slow)

Caption: How mobile phase pH affects shikimate's interaction with the stationary phase.

Question: My retention times are drifting with every injection. What should I check?

Unstable retention times make peak identification and quantification unreliable. This issue points to an unstable system.

Causality & Solution:

  • Inadequate Column Equilibration: This is the most frequent cause. A reversed-phase column needs sufficient time for the stationary phase to fully equilibrate with the new mobile phase conditions, especially after a gradient run or when the system has been idle.

    • Trustworthiness: Always include an equilibration step in your method that is equivalent to at least 10-20 column volumes. You can monitor the detector baseline; when it is flat and stable, the column is ready.[7]

  • Mobile Phase Instability:

    • pH Drift: If your mobile phase is unbuffered or poorly buffered near the pKa of your analyte, small changes can cause significant retention shifts. Ensure your mobile phase contains a buffer if you are not using a strong acid like 0.01M H₂SO₄.

    • Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[8] If you suspect a problem, prepare a pre-mixed mobile phase and run it isocratically. If the drift stops, your pump's mixer or proportioning valve is the likely culprit.

  • Temperature Fluctuations: Column temperature directly affects retention time. A change of just 1°C can alter retention times by 1-2%.

    • Expertise: Always use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35°C) to override room temperature swings.[3][9]

Section 3: Data Analysis and Quantification

A perfect chromatogram is useless without proper data handling. Calibration and integration are key.

Question: My calibration curve for shikimate is not linear (R² < 0.99). What could be the cause?

A non-linear calibration curve indicates a breakdown in the direct relationship between concentration and response.

Causality & Solution:

  • Detector Saturation: At high concentrations, the UV detector's response may no longer be linear.

    • Solution: Check the absorbance units (AU) of your highest standard's peak. If it is approaching or exceeding 1.0-1.5 AU, you are likely saturating the detector. Reduce the concentration of your top standard or decrease the injection volume.

  • Inaccurate Standard Preparation: This is a simple but common error.

    • Trustworthiness: Prepare a fresh stock solution and re-dilute your standards carefully. Use calibrated pipettes and Class A volumetric flasks. Prepare standards in triplicate to assess the precision of your dilutions.[10]

  • Complex Matrix Effects: If you are creating your calibration curve using standards in a pure solvent but analyzing samples in a complex matrix (like a plant extract), co-eluting matrix components can interfere with the quantification, leading to a different response factor.[11][12]

    • Solution: The gold standard is to prepare a "matrix-matched" calibration curve. This involves spiking known amounts of your shikimate standard into a blank matrix extract (an extract from a sample known to contain no shikimate). This ensures that your standards and samples experience the same matrix effects.[11]

Section 4: Advanced Troubleshooting: Matrix Effects & Internal Standards

Question: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Matrix effects are the suppression or enhancement of your analyte's signal due to other components in the sample that co-elute.[12]

Confirmation & Mitigation:

  • Post-Extraction Spike Experiment: This is a definitive test.

    • Analyze a blank matrix extract.

    • Analyze a pure standard of shikimate at a known concentration (e.g., 50 mg/L).

    • Spike the blank matrix extract after extraction with the same concentration of shikimate (50 mg/L) and analyze it.

    • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) * 100. A value < 100% indicates signal suppression; > 100% indicates enhancement.[12]

  • Mitigation Strategy: The Internal Standard (IS)

    • Expertise & Trustworthiness: The most robust way to correct for variability in both sample preparation and matrix effects is to use an internal standard.[13] An IS is a compound added at a constant concentration to all samples, standards, and blanks. You then quantify using the ratio of the analyte peak area to the IS peak area.

    • Choosing an IS: An ideal IS for HPLC-UV should be structurally similar to the analyte, well-resolved from all other peaks, not present in the original sample, and stable. For LC-MS, a stable isotope-labeled version of shikimate (e.g., ¹³C₆-shikimate) is the perfect choice as it co-elutes and experiences identical matrix effects.[13] For HPLC-UV, a compound like quinic acid could be considered if it is chromatographically resolved and not present in the samples.[14]

Troubleshooting Decision Tree

G cluster_peak Peak Shape Issue? cluster_retention Retention Time Issue? Problem Symptom: Poor Reproducibility / Peak Shape Tailing Only Shikimate Peak Tailing? Problem->Tailing Yes RT_Drift RT Drifting? Problem->RT_Drift No, but... AllTailing All Peaks Tailing? Tailing->AllTailing No Sol_pH Cause: Secondary Silanol Interaction Solution: Lower Mobile Phase pH to <2.5 Tailing->Sol_pH Yes AllTailing->RT_Drift No Sol_Frit Cause: Blocked Frit / Column Void Solution: Back-flush or Replace Column AllTailing->Sol_Frit Yes Sol_Equil Cause: Poor Equilibration / Temp Flux Solution: Increase Equilibration Time (10-20 CV). Use Column Heater. RT_Drift->Sol_Equil Yes

Caption: A logical guide for diagnosing common HPLC issues for shikimate analysis.

Appendices

Table 1: Typical HPLC-UV Method Parameters for Shikimate
ParameterTypical SettingRationale & Expert Notes
Column C18, Polar-Embedded or Aqueous Stable, 250 x 4.6 mm, 5 µmA standard C18 can work, but a polar-embedded phase provides superior peak shape.[15]
Mobile Phase 0.01 M Sulfuric Acid in Water or 0.1% Phosphoric Acid in WaterIsocratic elution is usually sufficient. Low pH (<2.5) is critical to prevent peak tailing.[3][9]
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 - 35 °CEnsures stable retention times by mitigating ambient temperature fluctuations.[3][9]
Injection Vol. 10 - 20 µLAdjust based on sample concentration to avoid detector overload.[3]
Detection UV at 213 nmThis is near the absorbance maximum for shikimate's C=C bond.[3][9] Be aware that many solvents and contaminants absorb at this low wavelength, so use high-purity solvents.[16]
Protocol: General Purpose HPLC-UV Quantification of Shikimate
  • System Preparation:

    • Prepare the mobile phase (e.g., 0.01 M H₂SO₄ in HPLC-grade water). Filter through a 0.45 µm filter and degas thoroughly.[17]

    • Install the analytical column and set the column compartment temperature to 30°C.

    • Purge the pump with fresh mobile phase.

    • Equilibrate the entire system by running the pump at the method flow rate (e.g., 1.0 mL/min) until a stable, flat baseline is achieved (minimum 20 column volumes).

  • Calibration:

    • Prepare a stock solution of shikimic acid (~500 mg/L) in mobile phase.

    • Perform serial dilutions to create a minimum of 5 calibration standards (e.g., 5, 25, 50, 100, 150 mg/L).[17]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting peak area versus concentration. The curve must have a coefficient of determination (R²) of ≥ 0.995.

  • Sample Analysis:

    • Prepare samples as described in the extraction workflow.

    • Inject each sample. It is good practice to run a check standard every 10-20 samples to monitor for system drift.

  • Quantification:

    • Identify the shikimate peak in the sample chromatograms by comparing its retention time to that of the standards.

    • Integrate the peak area for the shikimate peak.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve. Account for all dilution factors used during sample preparation.

References

  • HPLC Determination of Shikimic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry. [Link]

  • Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. National Institutes of Health (NIH). [Link]

  • HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. University of Pretoria. [Link]

  • Chromatographic determination of shikimate for identification of conventional soybean and glyphosate resistant soybean. ResearchGate. [Link]

  • A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. PubMed. [Link]

  • Shikimic acid + HPLC. Chromatography Forum. [Link]

  • Assay Comparison for Measuring Shikimate in Glyphosate-Treated Plant Species. Weed Science Society of America. [Link]

  • Analytical parameters of calibration curve for determination of shikimic acid in wine. ResearchGate. [Link]

  • Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and -susceptible crops. Semantic Scholar. [Link]

  • Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Institutes of Health (NIH). [Link]

  • DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. International Organisation of Vine and Wine (OIV). [Link]

  • A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. National Institutes of Health (NIH). [Link]

  • The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. eLife. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Shikimic acid (Type-II). International Organisation of Vine and Wine (OIV). [Link]

  • Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. MDPI. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Tips for practical HPLC analysis. Shimadzu. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]

  • Matrix effect on chemical isotope labeling and its implication in metabolomic sample preparation for quantitative metabolomics. ResearchGate. [Link]

  • Internal Standards in metabolomics. IsoLife. [Link]

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Technical Support Center: Optimizing Glyphosate Concentration for Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with glyphosate. This resource is designed to provide expert guidance and practical solutions for optimizing glyphosate concentrations in enzyme inhibition and whole-organism studies. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to ensure the scientific integrity and success of your experiments.

Table of Contents
  • Fundamentals & Core Concepts

    • Q1: What is the precise mechanism of action for glyphosate?

    • Q2: Why is selecting the optimal glyphosate concentration so critical for my inhibitor study?

  • Experimental Design & Optimization

    • Q3: How do I determine a suitable starting concentration range for glyphosate in my assay?

    • Q4: What is an IC50 value, and why is it the primary metric for these studies?

    • Q5: Should I use technical-grade glyphosate or a commercial formulation like Roundup®?

  • Protocols & Methodologies

    • Q6: What is a standard protocol for determining the IC50 of glyphosate against EPSP synthase?

  • Troubleshooting & FAQs

    • Q7: My dose-response curve is flat or doesn't reach 100% inhibition. What's wrong?

    • Q8: I'm seeing high variability between my replicates. What are the common causes?

Fundamentals & Core Concepts
Q1: What is the precise mechanism of action for glyphosate?

Glyphosate's herbicidal activity stems from its specific inhibition of a key enzyme in the shikimate pathway: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS).[1][2] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which is the basis for glyphosate's selective toxicity.[3]

The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to produce EPSP.[4] Glyphosate acts as a potent competitive inhibitor with respect to PEP.[5] It binds to the EPSPS-S3P complex, forming a highly stable ternary complex (EPSPS-S3P-glyphosate) that effectively blocks the binding of PEP and halts the pathway.[2][4] This leads to a depletion of aromatic amino acids, which are vital for protein synthesis and the production of other essential secondary metabolites, ultimately causing plant death.[1]

G cluster_0 Shikimate Pathway cluster_1 Inhibition S3P Shikimate-3-P (S3P) EPSPS EPSP Synthase (Enzyme) S3P->EPSPS Substrate 1 Ternary_Complex Stable Ternary Complex (EPSPS-S3P-Glyphosate) S3P->Ternary_Complex PEP Phosphoenolpyruvate (PEP) PEP->EPSPS Substrate 2 EPSP EPSP EPSPS->EPSP Catalyzes EPSPS->Ternary_Complex Aro_AA Aromatic Amino Acids EPSP->Aro_AA Leads to Glyphosate Glyphosate Glyphosate->EPSPS Competes with PEP Glyphosate->Ternary_Complex Ternary_Complex->EPSP Reaction Blocked

Figure 1: Glyphosate's mechanism of action on EPSP synthase.

Q2: Why is selecting the optimal glyphosate concentration so critical for my inhibitor study?
  • Causality of Concentration Choice:

    • Too High (Saturating): If the concentration is excessively high, you will achieve maximum inhibition of the target enzyme. This saturates the system, making it impossible to detect any potential enhancement of inhibition by a synergistic compound or reversal of inhibition by an antagonist. You will be on the flat, upper plateau of the dose-response curve.

    • Just Right (Near the IC50): The ideal concentration for studying inhibitors or enhancers is typically at or near the IC50 value (the concentration that causes 50% inhibition). At this point, the dose-response curve is steepest, making the assay maximally sensitive to any compound that shifts the curve left (synergism) or right (antagonism).

Experimental Design & Optimization
Q3: How do I determine a suitable starting concentration range for glyphosate in my assay?

A literature review is the best starting point. However, the effective concentration of glyphosate varies significantly depending on the experimental system (e.g., purified enzyme, cell culture, whole plant). A broad-range pilot experiment is essential.

Recommended Strategy:

  • Literature Search: Look for published IC50 values in systems similar to yours. Note that values can range from low micromolar (µM) for purified Class I enzymes to high millimolar (mM) or mg/L in whole-organism assays.[3][6][7]

  • Pilot Dose-Response Study: Perform a wide-range, serial dilution experiment to find the inhibitory range for your specific system. A 10-point, 1:10 dilution series is an effective way to span several orders of magnitude (e.g., 1 mM down to 0.1 nM).

  • Refine the Range: Based on the pilot results, perform a second experiment with a narrower concentration range (e.g., 8-point, 1:3 or 1:2 dilutions) centered around the estimated IC50 to precisely determine the value.

Experimental System Typical Starting Concentration Range (Pilot Study) Key Considerations
Purified EPSPS Enzyme100 µM - 1 nMHighly sensitive. Ensure high-purity glyphosate. Class II enzymes are resistant and require much higher concentrations.[3]
Cell Culture (e.g., bacteria, plant cells)5 mM - 1 µMCell wall/membrane permeability can affect the required concentration. Cytotoxicity of formulations can be a factor.[8]
Whole Plant Bioassay2000 mg/L - 1 mg/LAbsorption, translocation, and metabolism within the plant will influence efficacy. Use appropriate controls.[7][9]
Q4: What is an IC50 value, and why is it the primary metric for these studies?

The IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor (glyphosate) required to reduce the rate of an enzymatic reaction or a biological process by 50%. It is the single most important quantitative measure of an inhibitor's potency.

  • Why it's the Gold Standard:

    • Potency Comparison: The IC50 allows for a standardized comparison of inhibitor potency across different experiments, labs, and even different inhibitors. A lower IC50 value indicates a more potent inhibitor.[10]

    • Quantitative Measurement: It provides a reliable, quantitative endpoint rather than a qualitative "yes/no" assessment of inhibition.

    • Foundation for Further Studies: Accurately determining the IC50 is the first step before investigating the effects of other compounds on glyphosate's activity.

The IC50 is determined by fitting experimental data to a dose-response curve using non-linear regression.[10][11]

Q5: Should I use technical-grade glyphosate or a commercial formulation like Roundup®?

This choice is critically important and depends entirely on your research question.

  • Technical-Grade Glyphosate: This is the pure, active ingredient. It is the only appropriate choice for mechanistic studies , such as in vitro enzyme assays or determining the direct effect of the molecule on a biological system. Using it ensures that any observed effects are due solely to glyphosate itself.

  • Commercial Formulations (e.g., Roundup®): These products contain glyphosate as well as a mixture of other "inactive" ingredients, such as surfactants, anti-foaming agents, and dyes. These adjuvants are designed to increase the herbicide's stability and uptake into plants.[12] However, they can have their own biological effects and may be more toxic than glyphosate alone, confounding the interpretation of your results.[13] Use commercial formulations only if your research question is specifically about the effects of the formulated product as a whole.

Protocols & Methodologies
Q6: What is a standard protocol for determining the IC50 of glyphosate against EPSP synthase?

This protocol describes a common in vitro colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the EPSPS reaction. The amount of Pi produced is inversely proportional to the degree of inhibition by glyphosate.

G cluster_workflow IC50 Determination Workflow P1 Prepare Reagents (Buffer, Enzyme, Substrates, Glyphosate Dilutions) P2 Set up Assay Plate (Controls + Glyphosate Concentrations) P1->P2 P3 Pre-incubate Enzyme, Buffer, S3P, and Glyphosate P2->P3 P4 Initiate Reaction (Add PEP) P3->P4 P5 Incubate at RT P4->P5 P6 Stop Reaction & Develop Color (Add Malachite Green Reagent) P5->P6 P7 Read Absorbance (e.g., 620 nm) P6->P7 P8 Analyze Data (Plot Dose-Response Curve, Calculate IC50) P7->P8

Figure 2: Experimental workflow for an in vitro EPSPS inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.0).

    • Enzyme Stock: Prepare a stock solution of purified EPSP synthase. The final concentration will need to be optimized to ensure the reaction is linear over the desired time course.

    • Substrate Stocks: Prepare concentrated stock solutions of Shikimate-3-Phosphate (S3P) and Phosphoenolpyruvate (PEP) in assay buffer.

    • Glyphosate Serial Dilutions: Prepare a 2x concentrated 10-point serial dilution series of technical-grade glyphosate in assay buffer. This will be added 1:1 to the reaction mixture.

    • Detection Reagent: Prepare a Malachite Green-based reagent for detecting inorganic phosphate.

  • Assay Setup (96-well plate format):

    • Total Reaction Volume: 100 µL.

    • Controls:

      • 100% Activity Control (No Inhibitor): 50 µL of enzyme/S3P mix + 50 µL of buffer (instead of glyphosate).

      • 0% Activity Control (No Enzyme): 50 µL of buffer/S3P mix + 50 µL of PEP.

      • Vehicle Control: If glyphosate is dissolved in a solvent (e.g., DMSO), include a control with the highest concentration of that solvent.

    • Test Wells: Add 50 µL of your 2x glyphosate dilutions to respective wells.

  • Reaction Execution:

    • To all wells except the "No Enzyme" control, add 25 µL of a mix containing buffer and EPSPS enzyme.

    • Add 25 µL of a mix containing buffer and S3P to all wells.

    • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the glyphosate to bind to the enzyme-S3P complex.

    • Initiation: Start the reaction by adding 50 µL of PEP solution to all wells.

    • Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C). The reaction time should be within the linear range of the enzyme.

  • Detection and Data Analysis:

    • Stop Reaction: Stop the reaction by adding 25 µL of the Malachite Green reagent. This reagent is acidic and will denature the enzyme while reacting with the liberated phosphate to produce color.

    • Read Plate: After color development (approx. 15 minutes), read the absorbance at ~620 nm on a plate reader.

    • Calculate % Inhibition: % Inhibition = 100 * (1 - (Abs_test - Abs_no_enzyme) / (Abs_no_inhibitor - Abs_no_enzyme))

    • Data Fitting: Plot % Inhibition versus the log of glyphosate concentration. Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Troubleshooting & FAQs
Q7: My dose-response curve is flat or doesn't reach 100% inhibition. What's wrong?
Symptom Potential Cause Solution
Flat curve at 0% inhibition Glyphosate concentration range is too low.Test a much higher concentration range (100x to 1000x higher).
Your enzyme is a glyphosate-resistant variant (Class II).Confirm the source and type of your EPSPS enzyme. Class II enzymes are known to be resistant.[3]
Flat curve at 100% inhibition Glyphosate concentration range is too high.Test a much lower concentration range (100x to 1000x lower).
Curve plateaus below 100% Poor solubility of glyphosate at high concentrations.Ensure glyphosate is fully dissolved. Check the pH of your stock solution, as glyphosate solubility is pH-dependent.[14]
Presence of a contaminating, resistant enzyme activity.Verify the purity of your enzyme preparation.
The assay is not measuring the specific reaction (high background).Run a 'no-enzyme' and 'no-substrate' control to check for background signal.
Q8: I'm seeing high variability between my replicates. What are the common causes?

High variability can undermine the confidence in your IC50 determination. The most common culprits are procedural.

  • Pipetting Errors: Small volumes are prone to error. Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each step.

  • Inconsistent Incubation Times: In kinetic assays, timing is critical. Use a multichannel pipette to start/stop reactions in multiple wells simultaneously.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure the plate is incubated at a stable, uniform temperature. Avoid placing the plate on a cold or hot benchtop.

  • Reagent Degradation: Substrates like PEP can be unstable. Prepare fresh reagents or aliquot and freeze stocks to avoid multiple freeze-thaw cycles.

  • Edge Effects in Plates: Evaporation can be higher in the outer wells of a 96-well plate. Avoid using the outermost wells for critical samples, or fill them with buffer to create a humidity barrier.

References
  • Phytotoxic mechanism of action of glyphosate: inhibition of the enzyme EPSP synthase. (n.d.).
  • Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. (n.d.).
  • EPSP synthase. (n.d.). Wikipedia.
  • 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control. (n.d.). Pressbooks.
  • Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. (n.d.).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015).
  • Health Risks of Glyphos
  • IC50 (µg/L) mean values calculated for MTT, viability on L929 cells. (n.d.).
  • Herbicides Inhibition Concentrations (IC50 s ) and associated 95 % Lower and Upper Confidence Limits. (n.d.).
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025).
  • How to calculate IC50. (n.d.).
  • Glyphosate's Suppression of Cytochrome P450 Enzymes and Amino Acid Biosynthesis by the Gut Microbiome: Pathways to Modern Diseases. (n.d.). MDPI.
  • Optimization of Glyphosate Adsorption Conditions on Pyrophyllite. (2025).
  • The herbicide glyphosate inhibits hippocampal long-term potentiation and learning through activation of pro-inflamm

Sources

Validation & Comparative

A Comparative Guide to the Kinetic Parameters of Plant and Bacterial EPSP Synthase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of EPSP Synthase

EPSP synthase (EC 2.5.1.19) is a key enzyme in the shikimate pathway, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protozoa.[1][2] This pathway is absent in animals, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents with high selectivity.[1] The enzyme catalyzes the transfer of a carboxyvinyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P), yielding EPSP and inorganic phosphate.[1][3]

The broad-spectrum herbicide glyphosate functions by competitively inhibiting EPSP synthase with respect to PEP.[3][4][5] This inhibition blocks the synthesis of essential aromatic amino acids, ultimately leading to plant death.[6] The extensive use of glyphosate has driven the evolution of glyphosate-resistant weeds and the development of genetically modified crops expressing glyphosate-tolerant bacterial EPSP synthase.[3][7]

This guide will delve into the kinetic differences between plant and bacterial EPSP synthases, providing a framework for understanding the molecular basis of glyphosate sensitivity and resistance.

The Shikimate Pathway and the Action of EPSP Synthase

The following diagram illustrates the position of EPSP synthase within the shikimate pathway and its inhibition by glyphosate.

Shikimate_Pathway Shikimate Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate- 3-Phosphate EPSPS->EPSP Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_Amino_Acids ... Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: The role of EPSP synthase in the shikimate pathway and its inhibition by glyphosate.

Comparative Kinetic Parameters: Plant vs. Bacterial EPSP Synthase

The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into its substrate affinity and catalytic efficiency. The inhibition constant (Ki) quantifies the potency of an inhibitor. Below is a comparison of these parameters for plant and bacterial EPSP synthases.

Substrate Affinity (Km) and Maximum Velocity (Vmax)

The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for its substrate.[8]

Enzyme SourceSubstrateKm (µM)Vmax (units)Reference
Zea mays (Maize)PEP9.5Not specified[3]
Zea mays (Maize)S3PNot specifiedNot specified[3]
Petunia hybridaPEP~14Not specified[9]
Petunia hybridaS3P~18Not specified[9]
Arabidopsis thalianaPEPNot specified1775 ± 158 nkat mg-1[10]
Escherichia coliPEPVaries (e.g., 0.1 mM in a mutant)Not specified[11]
Escherichia coliS3PNot specifiedNot specified[12]
Agrobacterium sp. (CP4)PEPNot specifiedNot specified[3]
Streptomyces svecius (DGT-28)PEPNot specifiedNot specified[13]
Mycobacterium smegmatisPEPVaries (mutants show increased Km)Not specified[14]

Note: Direct comparison of Vmax values across different studies is challenging due to variations in experimental conditions, enzyme purity, and unit definitions.

Inhibition by Glyphosate (Ki)

The Ki value is a measure of the enzyme's affinity for an inhibitor. A lower Ki indicates a more potent inhibitor. Glyphosate acts as a competitive inhibitor with respect to PEP.[4][5]

Enzyme SourceKi for Glyphosate (µM)CommentsReference
Zea mays (Maize)0.066Highly sensitive[13]
Petunia hybrida0.17Competitive with PEP[9]
Arabidopsis thaliana~8 (uncompetitive with S3P)Highly sensitive[10]
Escherichia coli (T97I/P101S mutant)2400Highly resistant[11]
Agrobacterium sp. (CP4)1970Highly resistant[13]
GR79 (bacterial)75.360Glyphosate-resistant[7]
GR79(Y40I) (mutant)127.343Increased resistance[7]

The data clearly indicates that native plant EPSP synthases are highly sensitive to glyphosate, with Ki values in the low micromolar to nanomolar range. In contrast, bacterial enzymes, particularly those from glyphosate-resistant strains like Agrobacterium sp. CP4, exhibit significantly higher Ki values, indicating a much lower affinity for the inhibitor. This difference in glyphosate sensitivity is the cornerstone of glyphosate-tolerant crop technology.[1][3]

Experimental Protocol: Determination of EPSP Synthase Kinetic Parameters

The following is a generalized, step-by-step methodology for determining the kinetic parameters of EPSP synthase. This protocol is based on established methods and serves as a template that may require optimization for specific enzymes and laboratory conditions.[15][16]

I. Enzyme Preparation
  • Expression and Purification: The EPSP synthase gene from the desired source (plant or bacteria) is cloned into an expression vector and transformed into a suitable host, typically E. coli. The enzyme is then overexpressed and purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Concentration Determination: The concentration of the purified enzyme is accurately determined using a standard protein assay, such as the Bradford or BCA assay, with a known protein standard (e.g., BSA).

II. Kinetic Assay

The activity of EPSP synthase is typically measured by quantifying the rate of inorganic phosphate (Pi) production from the reaction of S3P and PEP. A common method is a continuous spectrophotometric assay using a phosphate-binding protein or a malachite green-based colorimetric assay.[2][17]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM dithiothreitol).[2]

  • Substrate and Inhibitor Solutions: Prepare stock solutions of S3P, PEP, and glyphosate of known concentrations.

  • Assay Procedure:

    • In a microplate well or cuvette, add the reaction buffer, a fixed concentration of one substrate (e.g., saturating concentration of S3P when determining Km for PEP), and varying concentrations of the other substrate (PEP).[16]

    • To determine the Ki for glyphosate, include varying concentrations of the inhibitor in the reaction mixture with varying concentrations of PEP.

    • Initiate the reaction by adding a known amount of purified EPSP synthase.

    • Monitor the increase in absorbance over time, which corresponds to the production of Pi. The initial reaction velocity (v0) is determined from the linear phase of the reaction progress curve.[16]

III. Data Analysis
  • Michaelis-Menten Plot: Plot the initial velocity (v0) against the substrate concentration ([S]). The data should fit a hyperbolic curve.[8][15]

  • Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, a double reciprocal plot of 1/v0 versus 1/[S] is constructed.[15][18] The x-intercept is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax.[15]

  • Inhibition Analysis: To determine the Ki for glyphosate, data can be fitted to the appropriate inhibition model (e.g., competitive inhibition). For competitive inhibition, the apparent Km increases with increasing inhibitor concentration.

Kinetic_Workflow cluster_prep I. Enzyme Preparation cluster_assay II. Kinetic Assay cluster_analysis III. Data Analysis Expression Gene Expression Purification Protein Purification Expression->Purification Concentration Concentration Determination Purification->Concentration Reaction_Setup Prepare Reaction Mixtures (varying [S] and [I]) Concentration->Reaction_Setup Initiate_Reaction Add Enzyme Reaction_Setup->Initiate_Reaction Monitor_Activity Spectrophotometric Monitoring of Pi Production Initiate_Reaction->Monitor_Activity MM_Plot Michaelis-Menten Plot Monitor_Activity->MM_Plot Inhibition_Plot Inhibition Analysis Monitor_Activity->Inhibition_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Determine_Parameters Determine Km, Vmax, Ki LB_Plot->Determine_Parameters Inhibition_Plot->Determine_Parameters

Caption: Experimental workflow for determining the kinetic parameters of EPSP synthase.

Implications of Kinetic Differences

The stark contrast in the kinetic parameters, particularly the Ki for glyphosate, between plant and bacterial EPSP synthases has profound implications:

  • Herbicide Resistance: The high Ki of bacterial enzymes like CP4 EPSPS means that significantly higher concentrations of glyphosate are required for inhibition. This is the basis for the development of glyphosate-tolerant crops, which express a bacterial EPSP synthase gene and can thus survive glyphosate application.[1][3]

  • Drug Development: The shikimate pathway is a validated target for antimicrobial drug development. The kinetic characterization of bacterial EPSP synthases is crucial for designing inhibitors that are selective for microbial enzymes over their plant counterparts.

  • Enzyme Engineering: Understanding the structure-activity relationships that govern substrate binding and inhibitor sensitivity allows for the rational design and directed evolution of EPSP synthase variants with improved catalytic efficiency and enhanced glyphosate tolerance.[3][19] For instance, mutations in plant EPSPS that alter the binding pocket for PEP can also reduce the affinity for glyphosate, albeit often at the cost of reduced catalytic efficiency.[3]

Conclusion

The kinetic parameters of EPSP synthase provide a quantitative measure of its catalytic function and its interaction with inhibitors like glyphosate. The significant differences in these parameters between plant and bacterial enzymes underscore the molecular basis of glyphosate's herbicidal action and the mechanisms of resistance. A thorough understanding of these kinetic properties, obtained through robust experimental protocols, is essential for the continued development of effective herbicides, the engineering of resilient crops, and the discovery of novel therapeutics.

References

  • Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data. [Link]

  • ResearchGate. (n.d.). Kinetic parameters of GR79-EPSPS and GR79(Y40I)-EPSPS. [Link]

  • Scribd. (n.d.). Determination of Vmax and KM Values in Enzyme Kinetics. [Link]

  • Funke, T., et al. (2009). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 284(15), 9854-9860. [Link]

  • Ingerman, E. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Apparent steady-state kinetic parameters for MsEPSPS enzymes. [Link]

  • Perdones-Sero, J. A., et al. (2016). Deciphering the structure of Arabidopsis thaliana 5-enol-pyruvyl-shikimate-3-phosphate synthase: An essential step toward the discovery of novel inhibitors to supersede glyphosate. PLoS ONE, 11(5), e0154252. [Link]

  • Gruys, K. J., et al. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5535-5544. [Link]

  • MIT OpenCourseWare. (2023, February 21). Lecture 13 Determination of Km and Vmax. [Link]

  • Healy-Fried, M. L., et al. (2007). Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli. Journal of Biological Chemistry, 282(45), 32949-32955. [Link]

  • ResearchGate. (n.d.). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. [Link]

  • ResearchGate. (n.d.). Determination of Enzymatic Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase by LC/MS. [Link]

  • Wikipedia. (n.d.). EPSP synthase. [Link]

  • ResearchGate. (n.d.). Reaction catalyzed by EPSPS. [Link]

  • Gruys, K. J., et al. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5535-5544. [Link]

  • MDPI. (n.d.). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Agronomy, 10(7), 989. [Link]

  • ACS Publications. (n.d.). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 66(4), 890-898. [Link]

  • PNAS. (n.d.). Closing down on glyphosate inhibition—with a new structure for drug discovery. [Link]

  • Principles of Weed Control. (n.d.). 16.7 Herbicides that Inhibit EPSP Synthase. [Link]

  • PubMed. (n.d.). EPSP synthase: binding studies using isothermal titration microcalorimetry and equilibrium dialysis and their implications for ligand recognition and kinetic mechanism. [Link]

  • PubMed Central. (n.d.). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. [Link]

  • PubMed Central. (2012, June 8). A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants. [Link]

Sources

A Senior Application Scientist's Guide to the Multi-Tiered Validation of Glyphosate Resistance in Transgenic Crops

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Validation

Glyphosate, a broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is critical for the biosynthesis of aromatic amino acids in plants and microbes.[1][2] The development of glyphosate-resistant transgenic crops, primarily through the introduction of a glyphosate-insensitive EPSPS gene (such as CP4 EPSPS from Agrobacterium sp. strain CP4), has revolutionized weed management in modern agriculture.[1][2][3] However, the successful development and deployment of these crops hinge on a robust and multi-tiered validation process.

For the researcher, confirming glyphosate resistance is not a single experiment but a systematic process of building a conclusive case. This guide provides an in-depth comparison of essential validation methodologies, structured to follow the biological cascade from the transgene's presence in the genome (DNA) to its functional expression (protein) and, ultimately, to the whole-plant tolerance phenotype. This structured approach ensures not only the confirmation of the desired trait but also provides critical data on its stability, expression levels, and efficacy, which are paramount for regulatory approval and commercial success.

Tier 1: Molecular Validation – Confirming the Genetic Blueprint

The foundational step in validation is to confirm the presence, integrity, and genomic context of the inserted transgene. This molecular assessment provides the genetic basis for the anticipated resistance phenotype.

Key Methodologies & Comparative Analysis
  • Polymerase Chain Reaction (PCR): The initial screen to rapidly confirm the presence of the transgene. It is a highly sensitive method requiring minimal plant tissue.

  • Quantitative PCR (qPCR): This technique moves beyond simple presence/absence to quantify the transgene. The comparative 2-ΔΔCt method is frequently used to determine zygosity (homozygous vs. hemizygous) by comparing the amplification of the transgene to a known single-copy endogenous reference gene.[4][5][6][7] This is crucial for selecting stable lines where the trait will not segregate in subsequent generations.

  • Southern Blot: Considered the gold standard for determining transgene copy number and integrity.[8][9] Genomic DNA is digested with restriction enzymes, separated by gel electrophoresis, and hybridized with a labeled probe specific to the transgene.[10][11] The number of hybridizing bands provides a reliable estimate of the number of insertion sites in the genome.[10][11]

Technique Primary Output Throughput Cost/Sample Key Advantage Limitation
Qualitative PCR Presence/Absence of TransgeneHighLowRapid, highly sensitive screeningNo quantitative information
Quantitative PCR (qPCR) Zygosity, Copy Number EstimationHighModerateHigh-throughput, quantitative, less DNA requiredCan be less precise than Southern blot for complex integrations[4][12]
Southern Blot Definitive Copy Number, Insert IntegrityLowHighGold standard for copy number verification[8][9]Labor-intensive, requires large amounts of high-quality DNA[8]
Experimental Workflow: Molecular Validation

The logical flow of molecular validation ensures a cost-effective and efficient screening process, saving the more labor-intensive methods for the most promising candidates.

G cluster_0 Initial High-Throughput Screening cluster_1 Quantitative Characterization cluster_2 Selection A Putative Transgenic Plants B Qualitative PCR A->B DNA Extraction C qPCR for Zygosity & Copy Number B->C Positive Plants D Southern Blot for Definitive Copy Number C->D Promising Lines E Select Homozygous, Low-Copy Lines D->E Confirmed Lines

Caption: Workflow for molecular validation of transgenic events.

Tier 2: Biochemical Validation – Verifying Functional Protein Expression

The presence of the transgene is a prerequisite, but its effective transcription and translation into a functional, glyphosate-insensitive EPSPS protein is what confers resistance. Biochemical assays directly measure the outcome of gene expression.

Key Methodologies & Comparative Analysis
  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay used to detect and quantify the expressed CP4 EPSPS protein.[13][14] It utilizes specific antibodies that bind to the protein, providing a colorimetric signal proportional to the protein's concentration.[14][15] This is an excellent method for screening large numbers of samples to confirm protein expression.

  • Western Blot: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses antibodies to detect the specific protein of interest. It not only confirms the presence of the CP4 EPSPS protein but also verifies its correct size and integrity, ruling out partial protein products.

  • EPSPS Enzymatic Activity Assay: This is the ultimate biochemical proof. The assay measures the activity of the EPSPS enzyme extracted from the plant tissue in the presence of varying concentrations of glyphosate.[16] A resistant plant will show sustained enzyme activity at glyphosate concentrations that would completely inhibit the native enzyme of a non-transgenic plant.[16]

  • Shikimate Accumulation Assay: An indirect measure of EPSPS inhibition. When EPSPS is inhibited by glyphosate, its substrate, shikimate, accumulates in the plant tissues.[17][18] In resistant plants, shikimate levels remain low after glyphosate application, providing a rapid and effective indicator of in-planta enzyme function.[19][20]

Technique Primary Output Throughput Cost/Sample Key Advantage Limitation
ELISA Quantification of CP4 EPSPS ProteinHighModerateRapid, quantitative, suitable for large-scale screening[13]Does not confirm protein functionality
Western Blot Protein Presence, Size, and IntegrityLowHighConfirms correct protein translationSemi-quantitative, lower throughput
EPSPS Activity Assay Functional Enzyme Resistance to GlyphosateLowHighDirect functional validation of the resistance mechanism[16]Complex, requires specialized equipment
Shikimate Assay Indirect Measure of In-Planta EPSPS ActivityMediumLowGood correlation with whole-plant resistance, non-destructive options[19]Indirect; environmental factors can influence shikimate levels

Tier 3: Phenotypic Validation – Assessing Whole-Plant Tolerance

The final and most critical validation tier involves assessing the performance of the entire plant when challenged with glyphosate. These assays integrate the molecular and biochemical realities into a holistic, agronomically relevant outcome.

Key Methodologies & Comparative Analysis
  • Leaf Disc/Leaf Paint Assay: A rapid, non-lethal method where a small area of a leaf is treated with a defined concentration of glyphosate.[19] Researchers can quickly assess tissue tolerance by observing localized necrosis or chlorosis on susceptible plants, while resistant tissues remain healthy.

  • Whole Plant Spray Assay (Greenhouse): This is the definitive test under controlled conditions.[21] Plants at a specific growth stage are sprayed with varying doses of glyphosate, often including 1X, 2X, and 4X the recommended field application rate.[22] This dose-response experiment allows for the determination of the level of resistance and ensures the plant can survive applications well above the standard rate, providing a margin of safety.[21]

  • Field Trials: The ultimate validation, assessing the performance of the transgenic crop under real-world agricultural conditions. These trials evaluate not only glyphosate tolerance but also agronomic performance, yield, and stability of the trait across different environments and genetic backgrounds.

Technique Primary Output Scale Environmental Control Key Advantage Limitation
Leaf Disc/Paint Assay Rapid Tissue Tolerance AssessmentSmall (Single Plant)HighNon-destructive, fast resultsMay not fully represent whole-plant systemic effects
Whole Plant Spray Assay Dose-Response, Level of ResistanceMedium (Greenhouse)HighDefinitive confirmation of whole-plant tolerance under controlled conditions[21]Requires significant greenhouse space and time
Field Trials Agronomic Performance & EfficacyLarge (Multi-location)Low (Real-world)Validates trait performance in a commercial settingExpensive, time-consuming, subject to environmental variability
Integrated Validation Pathway

A robust validation program integrates all three tiers in a logical sequence. Each step provides a checkpoint, ensuring that only the most promising candidates advance, thereby optimizing resources and time.

G A Tier 1: Molecular Validation (PCR, qPCR, Southern Blot) B Select Homozygous Lines with Simple, Stable Inserts A->B Identify Candidates C Tier 2: Biochemical Validation (ELISA, Western, Enzyme Assay) B->C Advance Lines D Confirm High-Level Expression of Functional Protein C->D Verify Mechanism E Tier 3: Phenotypic Validation (Leaf Assay, Whole Plant Spray) D->E Test In-Planta F Validated Glyphosate-Resistant Transgenic Event E->F Final Confirmation

Caption: Integrated workflow for validating glyphosate resistance.

Detailed Experimental Protocols

Protocol 1: qPCR for Zygosity Determination (Comparative 2-ΔΔCt Method)

Causality: This protocol is used to efficiently distinguish between homozygous (containing two copies of the transgene at a specific locus) and hemizygous (one copy) T1 generation plants. Selecting homozygous lines is critical to prevent segregation of the resistance trait in subsequent generations.

  • DNA Extraction: Isolate high-quality genomic DNA from young leaf tissue of putative transgenic plants and a non-transgenic (wild-type) control. Quantify DNA concentration and assess purity (A260/280 ratio ~1.8).

  • Primer Design: Design two primer pairs:

    • Transgene Primer: Targets a unique sequence within the inserted DNA (e.g., CP4 EPSPS gene).

    • Reference Primer: Targets a stable, single-copy endogenous gene in the host plant genome. Ensure both primer sets have similar amplification efficiencies (90-110%).[5]

  • qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a probe-based detection chemistry. In triplicate wells, add a standardized amount of genomic DNA (e.g., 10-20 ng) for each sample: T1 plants, a known hemizygous control (if available), and the wild-type control.

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard two-step or three-step cycling protocol.[5]

  • Data Analysis (2-ΔΔCt Method):

    • Calculate ΔCt for each sample: ΔCt = Ct(Transgene) - Ct(Reference Gene).

    • Select a known hemizygous plant or a T1 plant assumed to be hemizygous as the "calibrator."

    • Calculate ΔΔCt for each sample: ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator).

    • Calculate the relative quantity (RQ) or fold change: RQ = 2-ΔΔCt.

    • Interpretation: Plants with an RQ value near 1.0 are hemizygous. Plants with an RQ value near 2.0 are homozygous. Plants with an RQ of 0 are null (non-transgenic).[5]

Protocol 2: ELISA for CP4 EPSPS Protein Quantification

Causality: This protocol provides a quantitative measure of protein expression, allowing for the selection of events that produce sufficient amounts of the resistant enzyme to confer a robust phenotype. It serves as a bridge between confirming the gene's presence and its functional efficacy.

  • Sample Preparation: Collect a standardized amount of young leaf tissue (e.g., a 1 cm leaf punch) from each plant. Homogenize the tissue in an appropriate extraction buffer provided with the ELISA kit. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • ELISA Procedure (Sandwich ELISA):

    • Add samples, positive controls, and negative controls to microtiter wells pre-coated with a capture antibody specific to CP4 EPSPS.[13][14] Incubate for the specified time (e.g., 30-60 minutes) to allow the protein to bind.

    • Wash the wells multiple times to remove unbound proteins.

    • Add a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).[15] This antibody binds to a different site on the CP4 EPSPS protein, completing the "sandwich." Incubate.

    • Wash the wells again to remove the unbound detection antibody.

    • Add a substrate solution (e.g., TMB). The HRP enzyme will convert the substrate, producing a color change.[14]

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Interpretation: The intensity of the color (absorbance) is directly proportional to the concentration of CP4 EPSPS protein in the sample.[14] Compare the absorbance values of the transgenic samples to the negative control. High absorbance values confirm robust protein expression.

Protocol 3: Whole Plant Spray Assay

Causality: This is the definitive test to confirm that the molecular and biochemical characteristics translate into a commercially viable level of herbicide tolerance at the whole-organism level. It mimics a field application and is essential for advancing an event toward commercialization.

  • Plant Propagation: Grow T1 or T2 generation transgenic plants and wild-type control plants in a greenhouse under controlled conditions (temperature, light, humidity). Grow enough plants per line to test multiple herbicide doses with several replicates (e.g., 3-5 plants per dose).

  • Herbicide Application: At a designated developmental stage (e.g., 3-4 leaf stage), treat the plants. Use a calibrated track sprayer to ensure uniform application. Spray separate groups of plants with different rates of a commercial glyphosate formulation, such as 0X (control), 1X, 2X, and 4X the label-recommended field rate.[22]

  • Evaluation: Place plants back in the greenhouse and monitor their response over 14-21 days.

  • Data Collection: Score plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for visual injury on a scale of 0% (no effect) to 100% (plant death). At the end of the study, biomass (fresh or dry weight) can be measured as a quantitative indicator of tolerance.

  • Interpretation: Validated resistant lines will show minimal to no injury (e.g., <10% injury) and no significant reduction in biomass, especially at the 1X and 2X rates, while the wild-type plants will show severe injury or death.[22]

References

  • Use of real-time PCR for determining copy number and zygosity in transgenic plants. Vertex AI Search.
  • Physiological Mechanisms of Glyphosate Resistance | Weed Technology | Cambridge Core. Cambridge Core.
  • Using Southern blot patterns to estimate transgene copy number in plants. Vertex AI Search.
  • Funke, T. et al. Molecular basis of glyphosate resistance: Different approaches through protein engineering. PMC. Available from: [Link].

  • An accurate, reliable, and universal qPCR method to identify homozygous single insert T-DNA with the example of transgenic rice. Frontiers.
  • CP4 EPSPS ELISA Microtiter Plate. Vertex AI Search.
  • Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum. Frontiers.
  • EPSPS target site mechanisms confer glyphosate resistance in Arctotheca calendula. NIH.
  • Use of real-time PCR for determining copy number and zygosity in transgenic plants. ProQuest.
  • Reduced Glyphosate Movement and Mutation of the EPSPS Gene (Pro106Ser) Endow Resistance in Conyza canadensis Harvested in Mexico. American Chemical Society. Available from: [Link].

  • CP4 EPSPS, ELISA, 96-test. Gold Standard Diagnostics. Available from: [Link].

  • Determination of Plant Transgene Zygosity. Frontiers.
  • Biochemical and Rapid Molecular Analyses to Identify Glyphosate Resistance in Lolium spp. Vertex AI Search.
  • Optimizing molecular assays for glyphosate and ALS-inhibitor resistance diagnostics in four weed species. ResearchGate. Available from: [Link].

  • Standard curve for the competitive ELISA to detect CP4 EPSPS protein in the presence of pork muscle extract. ResearchGate. Available from: [Link].

  • Analysis of transgene copy number by Southern blotting. (A) Schematic... ResearchGate. Available from: [Link].

  • CP4EPSPS (RR) ELISA kit. Gold Standard Diagnostics. Available from: [Link].

  • Determination of gene copy number and genotype of transgenic Arabidopsis thaliana by competitive PCR | Journal of Experimental Botany | Oxford Academic. Oxford Academic. Available from: [Link].

  • MOLECULAR METHODS TO STUDY GLYPHOSATE-RESISTANT PALMER AMARANTH. North Central Weed Science Society. Available from: [Link].

  • Transgene copy number. Journal of Pharmacognosy and Phytochemistry. Available from: [Link].

  • Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS. PMC. Available from: [Link].

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available from: [Link].

  • Shaner, D.L. et al. Assessing zygosity in progeny of transgenic plants: current methods and perspectives. PMC. Available from: [Link].

  • Development of Transgenic Maize Tolerant to Both Glyphosate and Glufosinate. MDPI. Available from: [Link].

  • (a) Observed and predicted glyphosate resistance mechanisms. In... ResearchGate. Available from: [Link].

  • Evolution of Glyphosate-Resistant Crop Technology. BioOne. Available from: [Link].

  • Assessment of two non-destructive assays for detecting glyphosate resistance in Conyza canadensis. ResearchGate. Available from: [Link].

  • Molecular Research To Evaluate Glyphosate Resistance Mechanisms in Palmer Amaranth. Kansas State University. Available from: [Link].

Sources

A Comparative Guide to the Inhibition of EPSP Synthase by Glyphosate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of EPSP Synthase

5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) is a pivotal enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and apicomplexan parasites.[1][2] This pathway is absent in mammals, making EPSPS an attractive and specific target for the development of herbicides and antimicrobial agents.[1] The inhibition of EPSPS disrupts the production of these vital amino acids, leading to a cascade of metabolic disturbances and ultimately, cell death.[3]

The most prominent and commercially successful inhibitor of EPSPS is glyphosate, the active ingredient in many broad-spectrum herbicides.[2][4] Understanding the nuances of how glyphosate and its chemical relatives interact with and inhibit this crucial enzyme is paramount for the development of new herbicidal agents, the engineering of glyphosate-resistant crops, and the exploration of novel antimicrobial therapies. This guide provides a detailed comparative analysis of the inhibitory effects of glyphosate and its analogs on EPSP synthase, supported by experimental data and methodologies.

The Shikimate Pathway and Glyphosate's Mechanism of Action

The shikimate pathway is a seven-step metabolic process that converts shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) into chorismate, a precursor for aromatic amino acids. EPSP synthase catalyzes the sixth step of this pathway.

Shikimate_Pathway cluster_0 S3P Shikimate-3-Phosphate EPSPS EPSP Synthase S3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS EPSP 5-Enolpyruvylshikimate- 3-Phosphate EPSPS->EPSP Glyphosate Glyphosate Glyphosate->Inhibition Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_AAs ... caption Figure 1: The Shikimate Pathway and Glyphosate Inhibition.

Caption: Figure 1: The Shikimate Pathway and Glyphosate Inhibition.

Glyphosate acts as a potent and specific inhibitor of EPSP synthase.[3] Its mode of action is that of a transition-state analog. Glyphosate exhibits structural similarity to the natural substrate, phosphoenolpyruvate (PEP).[3] It competitively inhibits the binding of PEP to the enzyme-S3P complex.[1][5] The binding of glyphosate to the EPSPS-S3P complex is a slow, reversible process, but the dissociation rate is significantly slower than that of PEP, effectively inactivating the enzyme.[3] This leads to the accumulation of shikimate-3-phosphate and a depletion of aromatic amino acids, causing metabolic disruption and plant death.[3]

Comparative Inhibition of EPSP Synthase: Glyphosate vs. Its Analogs

The inhibitory potency of a compound against an enzyme is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The efficacy of glyphosate and its analogs is highly dependent on the specific isoform of the EPSP synthase enzyme, with significant variations observed between glyphosate-sensitive (Class I) and glyphosate-resistant (Class II and mutant) enzymes.

Compound/Enzyme VariantSource/TypeKi (µM)IC50 (µM)Key Observations
Glyphosate Neurospora crassa (Wild-Type)1.1[4]-Potent inhibition of the fungal enzyme.
Glyphosate Nicotiana silvestris (Wild-Type)1.25[6]-Competitive inhibition with respect to PEP.
Glyphosate Zea mays (Wild-Type, Class I)0.066[7]-Highly sensitive to glyphosate.
Glyphosate Escherichia coli (Wild-Type)0.3[6]1.6A commonly studied bacterial EPSPS.
Glyphosate Agrobacterium sp. strain CP4 (Class II)1970[8]>5000Naturally resistant enzyme used in genetically modified crops.
Glyphosate Streptomyces sviceus (DGT-28, Class IV)>5000[5][8]>80,000Extremely high tolerance to glyphosate.
Glyphosate E. coli (TIPS Mutant)2400[6]6600Double mutation (T97I/P101S) confers high resistance.
N-methylglyphosate Analog-~150x weaker than a novel N-alkylglyphosate derivative[9]N-methylation significantly reduces inhibitory activity.
Novel N-alkylglyphosate derivative (Compound 4) Analog0.53 (Kd)[9]-Binds only 3-fold weaker than glyphosate, making it a potent analog.
Aminomethylphosphonic acid (AMPA) Metabolite--Generally considered to have negligible inhibitory activity on EPSPS.

Structure-Activity Relationship Insights

The structure of glyphosate is finely tuned for its potent inhibition of EPSP synthase. Key structural features contributing to its activity include:

  • Phosphonate Group: Mimics the phosphate group of PEP and is crucial for binding to the active site.

  • Carboxylate Group: Interacts with active site residues.

  • Secondary Amine: Forms important hydrogen bonds within the active site.

Modifications to these key functional groups generally lead to a decrease in inhibitory activity. For instance, N-substitution, as seen in N-methylglyphosate , significantly weakens the binding affinity, likely due to steric hindrance or disruption of key hydrogen bonds in the active site.[9] However, the development of a novel N-alkylglyphosate derivative with a Kd value only three times higher than that of glyphosate demonstrates that carefully designed modifications can retain high potency.[9] This particular analog was designed to probe the glyphosate binding site and its potent binding suggests that the N-substituent can occupy a region of the active site that does not significantly disrupt the key interactions required for inhibition.

The primary metabolite of glyphosate, aminomethylphosphonic acid (AMPA) , which lacks the carboxymethyl group, shows negligible inhibition of EPSP synthase. This highlights the critical role of the glycine-derived portion of the glyphosate molecule for its inhibitory activity.

Experimental Protocols for Assessing EPSP Synthase Inhibition

The determination of the inhibitory potential of glyphosate and its analogs against EPSP synthase relies on robust and accurate enzymatic assays. A commonly used method is a continuous spectrophotometric assay that measures the production of inorganic phosphate (Pi), a product of the EPSPS reaction.

Workflow for EPSP Synthase Inhibition Assay

Assay_Workflow start Start enzyme_prep 1. Enzyme Preparation (Purified Recombinant EPSPS) start->enzyme_prep reaction_mix 2. Prepare Reaction Mixture (Buffer, S3P, Coupling Enzymes) enzyme_prep->reaction_mix inhibitor_add 3. Add Inhibitor (Glyphosate or Analog at various concentrations) reaction_mix->inhibitor_add pre_incubation 4. Pre-incubate at Assay Temperature inhibitor_add->pre_incubation initiate_reaction 5. Initiate Reaction (Add PEP) pre_incubation->initiate_reaction monitor_absorbance 6. Monitor Absorbance Change (Spectrophotometer at 360 nm) initiate_reaction->monitor_absorbance data_analysis 7. Data Analysis (Calculate Initial Velocity, Determine IC50/Ki) monitor_absorbance->data_analysis end End data_analysis->end caption Figure 2: Experimental Workflow for EPSP Synthase Inhibition Assay.

Caption: Figure 2: Experimental Workflow for EPSP Synthase Inhibition Assay.

Detailed Step-by-Step Methodology

1. Enzyme Preparation:

  • Source: Recombinant EPSP synthase from the organism of interest (e.g., E. coli, Zea mays) is typically overexpressed and purified. This ensures a homogenous and active enzyme preparation, free from interfering proteins.

  • Rationale: Using a purified enzyme is critical for accurate kinetic studies, as crude extracts can contain phosphatases and other enzymes that may interfere with the assay.

2. Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES or MOPS buffer, pH 7.0-7.5, containing 1 mM MgCl₂, 10% glycerol. The pH is crucial as glyphosate's inhibitory activity is pH-dependent.[6]

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Coupling Enzyme System:

    • Purine nucleoside phosphorylase (PNP).

    • 2-amino-6-mercapto-7-methylpurine riboside (MESG).

  • Inhibitors: Glyphosate and its analogs dissolved in an appropriate solvent (e.g., water, with pH adjustment).

3. Assay Procedure (Continuous Phosphate Assay):

  • In a 96-well microplate or a cuvette, combine the assay buffer, a saturating concentration of S3P (e.g., 1 mM), PNP, and MESG.

  • Add varying concentrations of the inhibitor (glyphosate or analog). Include a control with no inhibitor.

  • Pre-incubate the mixture at the desired assay temperature (e.g., 25-37°C) for 5-10 minutes to allow for temperature equilibration and any inhibitor-enzyme binding.

  • Initiate the reaction by adding a non-saturating concentration of PEP (e.g., at its Km value).

  • Immediately begin monitoring the increase in absorbance at 360 nm using a spectrophotometer. The increase in absorbance is proportional to the amount of inorganic phosphate produced.

  • Record the absorbance change over time to determine the initial reaction velocity (rate).

4. Data Analysis:

  • Calculate the initial velocity for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • To determine the inhibition constant (Ki), perform the assay at multiple concentrations of both the inhibitor and the substrate (PEP). The data can then be analyzed using methods such as Dixon plots or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software.

Data_Analysis_Logic raw_data Raw Absorbance Data (Time vs. Absorbance) calc_velocity Calculate Initial Velocity (Slope of linear phase) raw_data->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data mm_plots Michaelis-Menten & Lineweaver-Burk Plots (Varying [PEP] and [Inhibitor]) calc_velocity->mm_plots fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50 determine_ki Determine Ki and Inhibition Type mm_plots->determine_ki caption Figure 3: Data Analysis Logic for Inhibition Studies.

Caption: Figure 3: Data Analysis Logic for Inhibition Studies.

Conclusion and Future Directions

Glyphosate remains a highly effective inhibitor of EPSP synthase, and its mechanism of action is well-characterized. The comparative analysis reveals that even minor structural modifications to the glyphosate molecule can have a profound impact on its inhibitory activity. While many simple analogs are less potent, the discovery of novel N-alkylated derivatives with high affinity underscores the potential for developing new inhibitors with tailored properties.

For researchers in drug development, the shikimate pathway and EPSP synthase continue to be a promising target for novel antimicrobial agents, particularly with the rise of antibiotic resistance. The detailed understanding of the structure-activity relationships of glyphosate and its analogs provides a valuable foundation for the rational design of new inhibitors that are specific for microbial EPSP synthases.

Future research should focus on a more systematic exploration of the chemical space around the glyphosate scaffold to identify new analogs with improved potency, selectivity, and environmental profiles. The development and application of high-throughput screening methods for EPSP synthase inhibition will be crucial in this endeavor. Furthermore, a deeper understanding of the structural and dynamic differences between various EPSP synthase isoforms will be key to designing next-generation inhibitors that can overcome existing resistance mechanisms.

References

  • Dong, Y., et al. (2019). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 294(2), 716-725. [Link]

  • Boocock, M. R., & Coggins, J. R. (1983). Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate. FEBS Letters, 154(1), 127–133. [Link]

  • Funke, T., et al. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. Proceedings of the National Academy of Sciences, 103(35), 13010-13015. [Link]

  • Principles of Weed Control. (n.d.). 16.7 Herbicides that Inhibit EPSP Synthase. The Ohio State University Pressbooks. [Link]

  • Schönbrunn, E., et al. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

  • Zulet-González, A., et al. (2020). Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate. Frontiers in Plant Science, 11, 459. [Link]

  • Tian, Y., et al. (2021). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces sviceus: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 69(3), 1137-1146. [Link]

  • Gomes, M. P., et al. (2014). Increased activity of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme describe the natural tolerance of Vulpia myuros to glyphosate in comparison with Apera spica-venti. MDPI. [Link]

  • Priestman, M. A., et al. (2005). Molecular basis for the glyphosate-insensitivity of the reaction of 5-enolpyruvylshikimate 3-phosphate synthase with shikimate. FEBS Letters, 579(25), 5773-5780. [Link]

  • Healy-Fried, M. L., et al. (2007). Structural basis of glyphosate resistance resulting from the double mutation Thr97 -> Ile and Pro101 -> Ser in 5-enolpyruvylshikimate-3-phosphate synthase from Escherichia coli. Journal of Biological Chemistry, 282(45), 32949-32955. [Link]

  • Marzabadi, M. R., et al. (1996). An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies. Biochemistry, 35(13), 4199-4210. [Link]

  • Wikipedia. (2023). EPSP synthase. [Link]

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A Comparative Guide to Analyzing the Effect of P106S Mutation on EPSP Synthase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the P106S mutation in 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the experimental choices and their causal relationships, ensuring scientific integrity and robust, reproducible results. The focus is a comparative analysis between the wild-type (WT) enzyme and the P106S variant, a mutation frequently associated with glyphosate resistance.

Introduction: The Significance of EPSP Synthase and the P106S Mutation

EPSP synthase catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate.[1] This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making it a prime target for herbicides.[1] The widely used broad-spectrum herbicide glyphosate competitively inhibits EPSP synthase with respect to PEP, leading to the accumulation of shikimate and cell death.[2]

The emergence of glyphosate-resistant weeds has been a significant challenge in agriculture. One of the key mechanisms of resistance is target-site modification, where mutations in the aroA gene, which encodes for EPSP synthase, reduce the enzyme's affinity for glyphosate.[1] The Proline to Serine substitution at position 106 (P106S) is a frequently observed mutation in glyphosate-resistant weeds.[3][4] This single amino acid change can significantly alter the enzyme's kinetic properties and its sensitivity to glyphosate. Understanding the precise effects of the P106S mutation is crucial for developing new herbicide strategies and for the bioengineering of glyphosate-tolerant crops.

This guide will walk you through the essential experiments to characterize and compare the enzymatic activity of wild-type EPSP synthase and its P106S mutant.

Experimental Design and Rationale

To comprehensively analyze the effect of the P106S mutation, a multi-faceted approach is required. The following experimental workflow is designed to provide a complete picture of the mutation's impact on enzyme function.

G cluster_0 Molecular Biology cluster_1 Protein Biochemistry cluster_2 Enzyme Kinetics & Inhibition site_directed_mutagenesis Site-Directed Mutagenesis (Introduce P106S) plasmid_prep Plasmid Preparation & Sequencing site_directed_mutagenesis->plasmid_prep expression Protein Expression in E. coli plasmid_prep->expression purification Protein Purification (His-tag Affinity Chromatography) expression->purification sds_page SDS-PAGE & Western Blot (Purity & Identity Check) purification->sds_page kinetic_assay Enzyme Kinetic Assays (Determine Km & kcat) sds_page->kinetic_assay inhibition_assay Glyphosate Inhibition Assays (Determine IC50 & Ki) sds_page->inhibition_assay data_analysis Data Analysis & Comparison kinetic_assay->data_analysis inhibition_assay->data_analysis caption Figure 1. Experimental Workflow

Caption: Figure 1. A comprehensive workflow for the comparative analysis of WT and P106S EPSP synthase.

The logic behind this workflow is to first generate the necessary biological tools (the P106S mutant plasmid), then produce and purify the proteins of interest, and finally, perform detailed biochemical characterization to compare their enzymatic activities and sensitivities to glyphosate.

Methodologies: A Step-by-Step Guide

Generation of the P106S EPSP Synthase Mutant

Rationale: Site-directed mutagenesis is the standard technique to introduce specific point mutations into a gene. This allows for the direct comparison of the mutant protein to its wild-type counterpart, ensuring that any observed differences in activity are due to the intended mutation.

Protocol:

  • Template Plasmid: Obtain a plasmid containing the wild-type aroA gene (encoding EPSP synthase) with a suitable expression tag (e.g., a hexahistidine tag for purification).

  • Primer Design: Design complementary primers containing the desired mutation (Proline codon 'CCN' to Serine codon 'UCN' or 'AGY'). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction conditions should be optimized according to the polymerase manufacturer's instructions.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from several colonies and confirm the presence of the P106S mutation and the absence of any other mutations by DNA sequencing.

Expression and Purification of WT and P106S EPSP Synthase

Rationale: To perform kinetic studies, it is essential to have highly pure and active enzyme preparations. Overexpression in E. coli followed by affinity chromatography is a robust and efficient method for obtaining purified recombinant proteins.

Protocol:

  • Transformation: Transform the expression plasmids (WT and P106S) into a suitable E. coli expression strain, such as BL21(DE3).[5]

  • Culture Growth: Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5][6]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[5][6]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Concentration: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT) to remove imidazole and concentrate the protein using a centrifugal filter device.

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE. A single band at the expected molecular weight indicates a high degree of purity. Confirm the identity of the protein by Western blot using an anti-His-tag antibody.

Enzyme Kinetic and Inhibition Assays

Rationale: The core of this analysis lies in determining the kinetic parameters of the enzymes to quantify the impact of the P106S mutation. A continuous, coupled spectrophotometric assay is a reliable method for measuring EPSP synthase activity by detecting the release of inorganic phosphate (Pi).

G cluster_0 EPSP Synthase Reaction cluster_1 Coupled Assay for Pi Detection S3P S3P EPSPS EPSP Synthase (WT or P106S) S3P->EPSPS PEP PEP PEP->EPSPS EPSP EPSP EPSPS->EPSP Pi Pi EPSPS->Pi PNP Purine Nucleoside Phosphorylase (PNP) Pi->PNP Pi->PNP Ribose1P Ribose-1-P PNP->Ribose1P Methylthio_purine 2-amino-6-mercapto- 7-methylpurine (absorbs at 360 nm) PNP->Methylthio_purine MESG MESG MESG->PNP caption Figure 2. Coupled Enzyme Assay Principle

Caption: Figure 2. The principle of the continuous coupled assay for measuring EPSP synthase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing 50 mM HEPES buffer (pH 7.5), 150 mM KCl, 2 mM DTT, and the components of the phosphate detection system (e.g., purine nucleoside phosphorylase and MESG).[6][7]

  • Substrate Saturation for Km Determination:

    • Km for PEP: Keep the concentration of S3P constant and at a saturating level (e.g., 1 mM) while varying the concentration of PEP over a range that brackets the expected Km value.

    • Km for S3P: Keep the concentration of PEP constant and at a saturating level while varying the concentration of S3P.

  • Enzyme Initiation: Initiate the reaction by adding a known amount of purified EPSP synthase (WT or P106S).

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 360 nm over time using a plate reader. The rate of the reaction is proportional to the rate of Pi release.

  • Data Analysis for Km and kcat:

    • Convert the rate of absorbance change to the rate of product formation (V) using the extinction coefficient of the colored product.

    • Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]).

  • Glyphosate Inhibition Assay (IC50 and Ki Determination):

    • Perform the assay with fixed, sub-saturating concentrations of PEP and S3P.

    • Vary the concentration of glyphosate over a wide range.

    • Plot the percentage of enzyme inhibition against the logarithm of the glyphosate concentration and fit the data to a dose-response curve to determine the IC50 (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform the kinetic assay at multiple fixed concentrations of glyphosate while varying the concentration of PEP. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Comparative Data Analysis

The primary output of these experiments will be a set of kinetic parameters that quantitatively describe the effect of the P106S mutation.

Table 1: Comparative Kinetic Parameters of WT and P106S EPSP Synthase

ParameterWild-Type (WT)P106S MutantFold Change (P106S/WT)Interpretation
Km (PEP) (µM) Insert experimental valueInsert experimental valueCalculateA higher Km indicates a lower affinity for the substrate PEP.
kcat (s⁻¹) Insert experimental valueInsert experimental valueCalculateA lower kcat indicates a slower catalytic turnover rate.
kcat/Km (M⁻¹s⁻¹) CalculateCalculateCalculateRepresents the catalytic efficiency of the enzyme. A lower value indicates reduced efficiency.
IC50 (Glyphosate) (µM) Insert experimental valueInsert experimental valueCalculateA higher IC50 indicates greater resistance to glyphosate inhibition.
Ki (Glyphosate) (µM) Insert experimental valueInsert experimental valueCalculateA higher Ki indicates a lower binding affinity of the inhibitor to the enzyme.

Expected Outcomes:

Based on published literature, the P106S mutation is expected to:

  • Increase the Ki for glyphosate , indicating reduced binding affinity and thus, resistance.[2]

  • Slightly increase the Km for PEP , suggesting a modest decrease in affinity for the natural substrate.[3][8]

  • Decrease the kcat , leading to a lower catalytic turnover rate.[8][9]

  • Result in a lower overall catalytic efficiency (kcat/Km) compared to the wild-type enzyme.[8][9]

The P106S mutation, while conferring glyphosate resistance, often comes at a fitness cost to the organism due to the reduced catalytic efficiency of the enzyme.[8]

Conclusion: Synthesizing the Findings

The P106S mutation in EPSP synthase serves as a classic example of target-site based herbicide resistance. The experimental framework outlined in this guide provides a robust methodology for quantifying the biochemical consequences of this mutation. By comparing the kinetic parameters of the wild-type and P106S mutant enzymes, researchers can gain a precise understanding of the trade-offs between glyphosate resistance and catalytic efficiency. This knowledge is invaluable for the development of novel herbicides that can overcome existing resistance mechanisms and for the informed engineering of crops with enhanced herbicide tolerance without significant yield penalties.

References

  • Healy-Fried, M. L., Funke, T., Priestman, M. A., Han, H., & Schönbrunn, E. (2007). Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli. Journal of Biological Chemistry, 282(45), 32949–32955. [Link]

  • Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. Proceedings of the National Academy of Sciences, 103(35), 13010–13015. [Link]

  • Fonseca, E. C. M., da Costa, K. D., de Oliveira, R. S., & Lima, A. H. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Advances, 10(72), 44237–44248. [Link]

  • de Oliveira, R. J., & Lima, A. H. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. ResearchGate. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Ma, R. (2023). Potential Role of EPSPS Mutations in the Resistance of Eleusine indica to Glyphosate. International Journal of Molecular Sciences, 24(9), 8206. [Link]

  • Fonseca, E. C. M., da Costa, K. D., de Oliveira, R. S., & Lima, A. H. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. Semantic Scholar. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Ma, R. (2023). Potential Role of EPSPS Mutations in the Resistance of Eleusine indica to Glyphosate. MDPI. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Ma, R. (2023). Characteristics of EPSPS with different mutations (WT, P106S, P106L, and TIPS) from purified enzyme extracts of Escherichia coli variants. ResearchGate. [Link]

  • Li, B., Chen, C., Cui, M., Sun, Y., Lv, J., & Dai, C. (2025). Exploring the potential role of EPSPS mutations for enhanced glyphosate resistance in Nicotiana tabacum. Frontiers in Plant Science, 16, 1516963. [Link]

  • Monsanto Company. (n.d.). A Simple Continuous Assay for EPSP Synthase in Plant Tissue. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Ma, R. (2023). Potential Role of EPSPS Mutations in the Resistance of Eleusine indica to Glyphosate. MDPI. [Link]

  • Zhang, Y., Liu, Y., Zhang, J., Li, Y., & Ma, R. (2023). Publication: Potential Role of EPSPS Mutations in the Resistance of Eleusine indica to Glyphosate. SciProfiles. [Link]

  • S. E. Sattler, et al. (2022). Evolving dual-trait EPSP synthase variants using a synthetic yeast selection system. PNAS. [Link]

  • Fonseca, E. C. M., da Costa, K. D., de Oliveira, R. S., & Lima, A. H. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Publishing. [Link]

  • Adams, J. M., et al. (2014). Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 12), 1606–1611. [Link]

  • Torralba, F., et al. (2020). A novel EPSPS Pro-106-His mutation confers the first case of glyphosate resistance in Digitaria sanguinalis. Aapresid. [Link]

  • Tian, Y., et al. (2017). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 65(30), 6147–6154. [Link]

  • de Carvalho, L. B., et al. (2014). EPSPs expression and enzymatic activity in glyphosate resistant Digitaria insularis. SBCPD. [Link]

  • Zhang, C., et al. (2020). A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Maroli, A. S., et al. (2020). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Agronomy, 10(12), 1908. [Link]

  • Achary, V. M. M., et al. (2020). Overexpression of improved EPSPS gene results in field level glyphosate tolerance and higher grain yield in rice. Plant Biotechnology Journal, 18(12), 2424–2436. [Link]

  • M-CSA. (n.d.). 3-phosphoshikimate 1-carboxyvinyltransferase. [Link]

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A Researcher's Guide to Exploring the Active Site of EPSP Synthase: A Comparative Analysis of Alternative Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of EPSP Synthase in Aromatic Amino Acid Biosynthesis

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19) is a pivotal enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protozoa.[1] This pathway is absent in mammals, making EPSP synthase an attractive and specific target for the development of herbicides and antimicrobial agents. The enzyme catalyzes the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (S3P), yielding EPSP and inorganic phosphate (Pi).[1]

The most well-known inhibitor of EPSP synthase is glyphosate, the active ingredient in many broad-spectrum herbicides. Glyphosate acts as a potent competitive inhibitor of PEP, highlighting the potential for designing other molecules that can interact with the enzyme's active site.[1][2] Understanding the enzyme's tolerance for substrates other than its natural partners is crucial for developing novel inhibitors, engineering glyphosate-resistant crops, and exploring the enzyme's catalytic mechanism in greater detail. This guide provides a comprehensive comparison of known alternative substrates for EPSP synthase, supported by experimental data and detailed protocols for their evaluation.

The Native Reaction: A Symphony of Specificity

The catalytic prowess of EPSP synthase lies in its ability to bring together its two substrates, S3P and PEP, in a highly specific orientation within its active site. The binding of S3P is generally considered to occur first, inducing a conformational change that creates the binding site for PEP.[3] This ordered binding mechanism, though debated to have some random character, ensures the precise alignment of the reactants for the subsequent transfer reaction.[3][4]

The natural substrates exhibit high affinity for the enzyme, characterized by low micromolar Michaelis constants (Km). The kinetic parameters for the E. coli EPSP synthase are well-established and serve as a benchmark for evaluating alternative substrates.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Phosphoenolpyruvate (PEP)~1-10~100~1 x 107[4][5]
Shikimate-3-Phosphate (S3P)~1-5~100~2 x 107[4]

Exploring the Boundaries of Specificity: A Comparison of Alternative Substrates

The active site of EPSP synthase, while highly specific, can accommodate a limited range of alternative substrates. These studies are instrumental in mapping the steric and electronic requirements for binding and catalysis.

Alternatives for the Phosphoenolpyruvate (PEP) Binding Site

The PEP binding site is the target of the widely used herbicide glyphosate, indicating its amenability to binding molecules with similar structural features. Several PEP analogs have been investigated as potential substrates or inhibitors.

Alternative SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)CommentsSource
(Z)-3-Fluoro-PEP---Strong inhibitor[4]
Carboxyallenyl phosphate---Strong inhibitor[4]

It is important to note that many PEP analogs act as potent inhibitors rather than substrates, as even minor modifications can disrupt the precise electronic arrangement required for the enolpyruvyl transfer reaction. For instance, (Z)-3-fluoro-PEP and carboxyallenyl phosphate are strong inhibitors of EPSP synthase.[4]

Alternatives for the Shikimate-3-Phosphate (S3P) Binding Site

The S3P binding site is more tolerant to modifications, particularly at the C4 position of the shikimate ring.

Alternative SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)CommentsSource
Shikimic Acid25--Binds with lower affinity than S3P.[4]

Shikimic acid, the precursor to S3P, can also bind to the enzyme, albeit with a significantly lower affinity (Km of 25 mM) compared to S3P.[4] This demonstrates the critical role of the 3-phosphate group in anchoring the substrate within the active site.

Visualizing the Catalytic Process and Experimental Design

To better understand the enzyme's function and the methods used to evaluate alternative substrates, the following diagrams illustrate the EPSP synthase catalytic cycle and a typical experimental workflow.

EPSP_Synthase_Catalytic_Cycle E EPSP Synthase (Open) ES3P E-S3P Complex (Closed) E->ES3P + S3P ES3P_PEP E-S3P-PEP Ternary Complex ES3P->ES3P_PEP + PEP Intermediate Tetrahedral Intermediate ES3P_PEP->Intermediate Catalysis E_EPSP_Pi E-EPSP-Pi Complex Intermediate->E_EPSP_Pi E_EPSP E-EPSP Complex E_EPSP_Pi->E_EPSP - Pi E_final EPSP Synthase (Open) E_EPSP->E_final - EPSP E_final->E

Caption: The ordered sequential kinetic mechanism of EPSP synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified EPSP Synthase Reaction Enzymatic Reaction (Varying Substrate Concentrations) Enzyme->Reaction Substrates Natural & Alternative Substrates Substrates->Reaction Detection Phosphate Detection (e.g., Malachite Green) Reaction->Detection Kinetics Michaelis-Menten Kinetics Detection->Kinetics Parameters Determine Km, kcat, kcat/Km Kinetics->Parameters

Caption: Workflow for the kinetic analysis of EPSP synthase substrates.

Experimental Protocols: A Guide to Measuring EPSP Synthase Activity

Accurate determination of kinetic parameters is fundamental to comparing the efficacy of alternative substrates. The following protocols describe a robust and widely used method for measuring EPSP synthase activity.

Continuous Spectrophotometric Assay

This assay continuously monitors the production of inorganic phosphate (Pi), a product of the EPSP synthase reaction.

Principle: The release of Pi is coupled to the purine nucleoside phosphorylase (PNPase) catalyzed phosphorolysis of a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine riboside (MESG). The cleavage of MESG results in an increase in absorbance at 360 nm, which is directly proportional to the amount of Pi produced.

Reagents and Materials:

  • Purified EPSP synthase

  • Phosphoenolpyruvate (PEP) and alternative PEP analogs

  • Shikimate-3-phosphate (S3P) and alternative S3P analogs

  • HEPES buffer (50 mM, pH 7.0)

  • KCl (100 mM)

  • MgCl2 (1 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Purine nucleoside phosphorylase (PNPase)

  • 2-amino-6-mercapto-7-methylpurine riboside (MESG)

  • UV-Vis spectrophotometer capable of reading at 360 nm

  • 96-well microplates

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing HEPES buffer, KCl, MgCl2, DTT, PNPase, and MESG.

  • Set up the reaction: In a 96-well plate, add the master mix to each well.

  • Add substrates: Add varying concentrations of the substrate to be tested (either the PEP analog with a saturating concentration of S3P, or the S3P analog with a saturating concentration of PEP).

  • Initiate the reaction: Add a fixed amount of purified EPSP synthase to each well to start the reaction.

  • Monitor absorbance: Immediately place the plate in the spectrophotometer and measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate initial velocities: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

  • Data analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Malachite Green Assay (Endpoint Assay)

This colorimetric assay provides a sensitive endpoint measurement of the inorganic phosphate produced.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate under acidic conditions. The intensity of the color, measured at ~620-640 nm, is proportional to the phosphate concentration.[6][7][8][9]

Reagents and Materials:

  • All reagents from the continuous assay (excluding PNPase and MESG)

  • Malachite green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Citric acid solution (to stop the reaction)

  • Visible light spectrophotometer or plate reader

Procedure:

  • Set up and initiate the reaction: Follow steps 2-4 of the continuous spectrophotometric assay protocol.

  • Incubate: Incubate the reaction mixture at a constant temperature for a defined period (e.g., 10-30 minutes).

  • Stop the reaction: Add citric acid solution to each well to quench the enzymatic reaction.

  • Add malachite green reagent: Add the malachite green reagent to each well and incubate for color development (typically 15-30 minutes).

  • Measure absorbance: Read the absorbance at ~630 nm.

  • Create a standard curve: Prepare a standard curve using known concentrations of inorganic phosphate.

  • Determine phosphate concentration: Use the standard curve to determine the concentration of phosphate produced in each reaction.

  • Calculate enzyme activity: Calculate the enzyme activity based on the amount of phosphate produced over the reaction time.

Conclusion: Paving the Way for Novel Discoveries

The exploration of alternative substrates for EPSP synthase is a fertile ground for both fundamental and applied research. While the enzyme exhibits a high degree of specificity for its natural substrates, the active site possesses a degree of plasticity that can be exploited for the design of novel inhibitors. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers aiming to unravel the intricacies of EPSP synthase catalysis and to develop new molecules with applications in agriculture and medicine. The continued investigation into the substrate scope of this essential enzyme will undoubtedly lead to new insights and innovations in the years to come.

References

  • Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(23), 5534–5544. [Link]

  • Gruys, K. J., Marzabadi, M. R., Pansegrau, P. D., & Sikorski, J. A. (1993). Steady-state kinetic evaluation of the reverse reaction for Escherichia coli 5-enolpyruvoylshikimate-3-phosphate synthase. Biochemistry, 32(48), 13127–13133. [Link]

  • EUbOPEN. (n.d.). Protocol for Malachite Green. Retrieved from [Link]

  • Healy-Fried, M. L., Funke, T., Priestman, M. A., Han, H., & Schönbrunn, E. (2007). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 282(45), 32949–32955. [Link]

  • de Oliveira, C. H. B., da Silva, A. C., de Souza, A. C. S., & de Azevedo, W. F., Jr. (2021). Targeting shikimate pathway: In silico analysis of phosphoenolpyruvate derivatives as inhibitors of EPSP synthase and DAHP synthase. Journal of Molecular Graphics and Modelling, 107, 107958. [Link]

  • Marzabadi, M. R., Gruys, K. J., Pansegrau, P. D., Walker, M. C., & Sikorski, J. A. (1996). An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies. Biochemistry, 35(13), 4199–4210. [Link]

  • Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. B., Amrhein, N., & Coggins, J. R. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376–1380. [Link]

  • Zhang, R., Zhang, H., Wang, J., Li, B., & Zhang, J. (2021). A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Merck Millipore. (n.d.). Malachite Green Phosphatase Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]

  • Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(23), 5534-5544. [Link]

  • Marzabadi, M. R., Gruys, K. J., Pansegrau, P. D., Walker, M. C., & Sikorski, J. A. (1996). An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies. Semantic Scholar. [Link]

  • Wikipedia. (2023, December 19). EPSP synthase. In Wikipedia. [Link]

  • Funke, T., Healy-Fried, M. L., & Schönbrunn, E. (2007). Reaction catalyzed by EPSPS. ResearchGate. [Link]

  • ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]

  • Pateraki, I., & Tissier, A. (2016). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. MethodsX, 3, 263–271. [Link]

  • Koppisch, A. T., & Poulter, C. D. (2003). E. coli MEP Synthase: Steady-State Kinetic Analysis and Substrate Binding. Biochemistry, 42(43), 12517–12523. [Link]

  • Eschenburg, S., Healy, M. L., Priestman, M. A., Lushington, G. H., & Schönbrunn, E. (2002). Scheme 1. Reaction catalyzed by EPSP synthase which is inhibited by glyphosate. ResearchGate. [Link]

  • Mohammadi, M., Zare, M., Khajeh, K., Ranjbar, B., & Sadeghi, M. (2011). Comparative studies of wild type Escherichia coli 5-enolpyruvylshikimate 3-phosphate synthase with three glyphosate-insensitive mutated forms: activity, stability and structural characterization. Journal of the Iranian Chemical Society, 8(4), 1031–1041. [Link]

  • Proteopedia. (2023, February 23). EPSP synthase. [Link]

  • Development on Property of EPSP Synthase and Its New Inhibitors. (2004). CNKI. [Link]

  • Northrop, D. B. (2014). Multiple alternative substrate kinetics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 144–150. [Link]

  • da Costa, K. S., Fonseca, E. C. M., Lima, A. H., & Alves, C. N. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. RSC Advances, 10(72), 44431–44442. [Link]

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A Comparative In Vitro Validation of SK-217: A Novel Shikimate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Shikimate Pathway

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery of novel antimicrobial agents that act on new targets. The shikimate pathway, essential for the survival of bacteria, fungi, and plants but absent in mammals, represents a prime target for the development of selective antimicrobial drugs.[1][2][3][4] This seven-enzyme metabolic route is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are fundamental for protein synthesis and other critical cellular functions.[5][6] Disrupting this pathway leads to bacterial cell death, making its components highly attractive for targeted drug development.

One of the key enzymes in this pathway is shikimate kinase (SK), which catalyzes the ATP-dependent phosphorylation of shikimate to shikimate-3-phosphate.[1][5][7] Its essential role has been validated in various pathogens, including Mycobacterium tuberculosis, making it a focal point for the design of new inhibitors.[8][9]

This guide provides a comprehensive in vitro validation of a novel, potent shikimate kinase inhibitor, designated SK-217. We will objectively compare its performance against a known, first-generation inhibitor, SK-101, using a suite of robust biochemical and cell-based assays. Our goal is to provide researchers with the rationale, detailed protocols, and comparative data necessary to evaluate the potential of this new chemical entity.

The Shikimate Pathway: A Validated Target

The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids.[6][10] The well-known herbicide glyphosate targets this pathway, although it inhibits a different enzyme, EPSP synthase.[11][12][13][14][15] The success of glyphosate validates the pathway as a viable target for inhibition. Our focus, shikimate kinase, acts upstream of EPSP synthase, offering an alternative and potentially synergistic point of intervention.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase SHK Shikimate DHS->SHK Shikimate Dehydrogenase S3P Shikimate-3-Phosphate SHK->S3P Shikimate Kinase (Target of SK-217) EPSP EPSP S3P->EPSP EPSP Synthase (Target of Glyphosate) CHO Chorismate EPSP->CHO Chorismate Synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) CHO->AAs

Caption: The Shikimate Pathway with Shikimate Kinase as the target.

Comparative Validation Workflow: SK-217 vs. SK-101

Our validation strategy is designed to build a comprehensive profile of SK-217, moving from direct target engagement and biochemical potency to cellular activity. This multi-tiered approach ensures that the observed antimicrobial effects are directly attributable to the inhibition of shikimate kinase.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation TSA 1. Target Engagement (Thermal Shift Assay) Kinetics 2. Potency & Mechanism (Enzyme Kinetics) TSA->Kinetics Confirms direct binding MIC 3. Antibacterial Activity (MIC Determination) Kinetics->MIC Establishes biochemical potency

Caption: Experimental workflow for inhibitor validation.

Direct Target Engagement: Thermal Shift Assay (TSA)

Rationale: Before determining inhibitory potency, it is crucial to confirm that the novel compound, SK-217, directly binds to the target protein, shikimate kinase. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and effective method for this purpose.[16][17] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[18][19][20] We will measure the Tm of shikimate kinase in the presence of SK-217 and compare it to the apo enzyme and the enzyme bound to SK-101.

Experimental Protocol: Thermal Shift Assay
  • Reagent Preparation:

    • Prepare a 2X protein solution of purified recombinant Shikimate Kinase (e.g., from E. coli) at 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare 20 µM solutions of SK-217 and SK-101 in assay buffer with 2% DMSO. A "vehicle" control of assay buffer with 2% DMSO is also required.

    • Prepare a 1000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO. Dilute to a 20X working stock in assay buffer.[20]

  • Assay Plate Setup (96-well PCR plate):

    • In triplicate, add 25 µL of the 2X protein solution to designated wells.

    • Add 25 µL of the compound solutions (SK-217, SK-101, or vehicle) to the protein-containing wells. The final concentration will be 1 µM protein and 10 µM compound.

    • Add 1 µL of the 20X dye working stock to each well.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to remove bubbles.

    • Place the plate in a real-time PCR instrument.[18]

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by finding the peak of the first derivative.[19]

    • Calculate the thermal shift (ΔTm) as: ΔTm = Tm (Protein + Compound) - Tm (Protein + Vehicle).

Comparative Data: Target Engagement
ConditionAverage Tm (°C)Standard DeviationΔTm (°C)Interpretation
SK (Apo) + Vehicle52.30.2-Baseline Stability
SK + SK-101 (10 µM)56.80.3+4.5Confirmed Binding
SK + SK-217 (10 µM)61.50.2+9.2Strong Binding

Potency and Mechanism of Inhibition: Enzyme Kinetic Assays

Rationale: After confirming direct binding, the next step is to quantify the inhibitory potency of SK-217 and understand its mechanism of action (MOA). Enzyme kinetic assays are the gold standard for this purpose.[21][22][23] We will determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) for both inhibitors. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.[24]

This assay measures the production of ADP, a product of the shikimate kinase reaction, using a coupled-enzyme system (pyruvate kinase/lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Experimental Protocol: Kinetic Assay for IC₅₀ Determination
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl₂.

    • Enzyme Mix: In assay buffer, prepare a mix containing 40 nM Shikimate Kinase, 2 U/mL Pyruvate Kinase, 2 U/mL Lactate Dehydrogenase, 1 mM Phosphoenolpyruvate, and 0.2 mM NADH.

    • Substrate Mix: In assay buffer, prepare a 2X substrate solution of 1 mM Shikimate and 1 mM ATP.

    • Inhibitor Dilutions: Prepare a serial dilution of SK-217 and SK-101 in assay buffer with a constant 2% DMSO concentration.

  • Assay Procedure (384-well UV-transparent plate):

    • Add 5 µL of inhibitor dilutions (or vehicle) to appropriate wells.

    • Add 20 µL of the Enzyme Mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the 2X Substrate Mix.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 30 °C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[24]

    • Normalize the rates to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: Inhibitory Potency
InhibitorIC₅₀ (nM)Hill Slope
SK-101352.81.050.991
SK-21745.61.020.996

Cellular Efficacy: Antimicrobial Activity Assay

Rationale: A potent biochemical inhibitor must be able to penetrate the bacterial cell wall and exert its effect in the complex cellular environment. A whole-cell assay is essential to determine the antimicrobial activity of the compounds.[25][26] The standard method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28] We will test the inhibitors against a susceptible strain of Escherichia coli.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Culture E. coli (e.g., ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) overnight at 37 °C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Setup (96-well sterile plate):

    • Prepare 2-fold serial dilutions of SK-217 and SK-101 in CAMHB in the 96-well plate.

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

    • Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the inhibitor in which there is no visible turbidity (growth). An optional reading of optical density at 600 nm (OD₆₀₀) can provide quantitative data.

Comparative Data: Antimicrobial Activity
CompoundE. coli MIC (µg/mL)E. coli MIC (µM)
SK-10164225
SK-217825
Ciprofloxacin0.0150.045

Overall Summary and Future Directions

ParameterSK-101 (Reference)SK-217 (Novel)Improvement
Target Engagement (ΔTm)+4.5 °C+9.2 °C~2.0x
Biochemical Potency (IC₅₀)352.8 nM45.6 nM~7.7x
Cellular Activity (MIC)64 µg/mL8 µg/mL8.0x

The validation workflow demonstrates that SK-217:

  • Directly and strongly engages its intended target, shikimate kinase.

  • Exhibits substantially higher biochemical potency than the reference inhibitor.

  • Translates its biochemical potency into superior whole-cell antibacterial activity .

These compelling results position SK-217 as a promising lead compound for further development. The next logical steps would include expanding the MIC testing to a broader panel of pathogenic bacteria (including resistant strains), assessing its cytotoxicity against mammalian cell lines to determine a selectivity index, and initiating in vivo efficacy studies in appropriate animal models of infection. The methodologies and comparative data presented here provide a solid, evidence-based foundation for advancing SK-217 into the next phase of the drug discovery pipeline.

References

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  • Singh, A.K., & Bhunia, A.K. (2013). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]

  • Al-Ani, L.K.T., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Eppendorf Canada. (2020). Enzyme Kinetic Assays – How Does It Work? [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Wiygul, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity of Anti-EPSP Synthase Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Selecting and Validating Antibodies Against a Key Enzyme Across Species

For researchers in plant science, microbiology, and drug development, the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) is a focal point of significant interest. As the target of the widely used herbicide glyphosate, understanding its function and detection across different species is paramount.[1][2][3][4] A critical tool in this endeavor is the antibody; however, the utility of an anti-EPSP synthase antibody is fundamentally tied to its specificity and cross-reactivity profile. This guide provides an objective comparison of the factors influencing antibody performance against EPSP synthase from various species, supported by predictive data and established experimental protocols.

The Molecular Basis of EPSP Synthase Diversity and its Impact on Antibody Recognition

EPSP synthase is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi.[1] Structurally, it is a monomeric enzyme of approximately 46 kDa.[1] EPSP synthases are broadly categorized into two classes based on their sensitivity to glyphosate. Class I enzymes, typically found in plants and some bacteria, are sensitive to glyphosate inhibition, while Class II enzymes, found in other bacteria, exhibit resistance.[1] This natural variation, along with the evolutionary distance between species, gives rise to differences in the amino acid sequence of EPSP synthase, which in turn dictates the success of antibody binding and the potential for cross-reactivity.

Predicting antibody cross-reactivity hinges on the sequence homology between the immunogen used to generate the antibody and the EPSP synthase protein of the species being tested. A higher degree of sequence identity in the epitope region generally correlates with a higher likelihood of successful antibody binding.

To illustrate this, a sequence alignment of EPSP synthase from four commonly studied species was performed. The following table summarizes the percentage identity of the full-length protein sequences, providing a predictive framework for antibody cross-reactivity.

Species ComparisonPercentage Identity
Arabidopsis thaliana vs. Zea mays85.5%
Arabidopsis thaliana vs. Escherichia coli51.2%
Arabidopsis thaliana vs. Saccharomyces cerevisiae49.8%
Zea mays vs. Escherichia coli52.9%
Zea mays vs. Saccharomyces cerevisiae50.7%
Escherichia coli vs. Saccharomyces cerevisiae48.2%

Sequence identity was calculated based on pairwise alignment of full-length protein sequences obtained from NCBI and UniProt.

This data suggests that an antibody raised against Arabidopsis thaliana EPSP synthase has a high probability of cross-reacting with the enzyme from Zea mays. Conversely, the cross-reactivity with bacterial (E. coli) and fungal (S. cerevisiae) EPSP synthase is expected to be significantly lower.

Evaluating Antibody Performance: A Practical Guide to Immunoassays

While sequence homology provides a valuable prediction, empirical testing is the definitive measure of antibody cross-reactivity and performance. The following sections detail standardized protocols for three common immunoassays used to characterize anti-EPSP synthase antibodies.

Western Blotting: Assessing Specificity and Molecular Weight

Western blotting is an indispensable technique for confirming the specificity of an antibody to EPSP synthase and verifying its apparent molecular weight in protein extracts from different species.

Western Blot Workflow for EPSP Synthase Detection.

Step-by-Step Western Blot Protocol:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard protein assay.

    • Mix the desired amount of protein (typically 20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-EPSP synthase antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying EPSP Synthase Levels

ELISA is a high-throughput method for quantifying the amount of EPSP synthase in a sample. An indirect ELISA format is commonly used to assess the cross-reactivity of a primary antibody.

Indirect ELISA Workflow for Cross-Reactivity Assessment.

Step-by-Step Indirect ELISA Protocol:

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with purified EPSP synthase protein from the different species of interest (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Add 100 µL of the primary anti-EPSP synthase antibody, diluted in blocking buffer, to each well. It is recommended to test a range of dilutions to determine the optimal concentration.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of an enzyme-conjugated (e.g., HRP or alkaline phosphatase) secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate to each well.

    • Allow the color to develop, and then stop the reaction with a stop solution if necessary.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be proportional to the amount of primary antibody bound to the coated EPSP synthase.

Immunohistochemistry (IHC): Visualizing In Situ Localization

IHC allows for the visualization of EPSP synthase within the cellular and tissue context, providing valuable information on its subcellular localization.

Immunohistochemistry Workflow for EPSP Synthase.

Step-by-Step IHC Protocol for Paraffin-Embedded Tissue:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined empirically.

  • Staining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific binding sites with a blocking serum (from the same species as the secondary antibody).

    • Incubate with the primary anti-EPSP synthase antibody at its optimal dilution in a humidified chamber overnight at 4°C.

    • Wash with buffer (e.g., PBS).

    • Incubate with a biotinylated secondary antibody.

    • Wash with buffer.

    • Incubate with an avidin-biotin-enzyme complex (e.g., ABC reagent).

    • Wash with buffer.

    • Add the chromogen substrate (e.g., DAB) and monitor for color development.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with a nuclear stain like hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Conclusion and Best Practices

The selection of an appropriate anti-EPSP synthase antibody requires a careful consideration of the intended application and the species under investigation. While sequence homology provides a strong predictive foundation for cross-reactivity, it is imperative to validate antibody performance through rigorous experimental testing. By employing the standardized protocols outlined in this guide, researchers can confidently assess the specificity and utility of their antibodies, ensuring the generation of reliable and reproducible data in their studies of this fundamentally important enzyme.

When embarking on a new cross-species study, it is advisable to:

  • Source antibodies with defined immunogens: Whenever possible, choose antibodies for which the immunogen sequence is provided. This allows for a more accurate prediction of cross-reactivity.

  • Perform initial validation by Western blot: This will confirm the antibody's ability to recognize a protein of the correct molecular weight in your species of interest.

  • Include positive and negative controls: Always use protein extracts from a species with known antibody reactivity as a positive control, and a species with low sequence homology as a potential negative control.

  • Optimize antibody concentrations: The optimal dilution for each antibody and application should be determined empirically to maximize signal-to-noise ratio.

By adhering to these principles of scientific integrity and methodical validation, researchers can effectively harness the power of antibodies to unravel the complexities of EPSP synthase across the diverse kingdoms of life.

References

A comprehensive list of references will be generated upon completion of the full guide.

Sources

A Senior Application Scientist's Guide to Comparing Herbicidal Tolerance of EPSPS Mutations in Tobacco

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The development of herbicide-resistant crops has been a cornerstone of modern agriculture, enabling more effective and economical weed management. Glyphosate, a broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a critical component of the shikimate pathway in plants, fungi, and bacteria.[1][2][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[4] Inhibition of EPSPS by glyphosate leads to a buildup of shikimate and a deficiency in these vital amino acids, ultimately causing plant death.[3][5][6][7]

The emergence of glyphosate-resistant weeds, however, has spurred research into enhancing herbicidal tolerance in crops. The primary mechanism for engineered resistance involves introducing specific mutations into the EPSPS gene. These mutations are designed to reduce the binding affinity of the EPSPS enzyme for glyphosate without significantly compromising its affinity for its natural substrate, phosphoenolpyruvate (PEP).[8][9] This guide provides an in-depth comparison of different EPSPS mutations, focusing on their efficacy in conferring glyphosate tolerance in a model plant system, Nicotiana tabacum (tobacco).

The Molecular Landscape of Glyphosate Resistance

Glyphosate resistance is primarily achieved through two main strategies at the target-site:

  • Target-Site Mutations: Single or multiple amino acid substitutions in the active site of the EPSPS enzyme can decrease its affinity for glyphosate.[8] The challenge lies in identifying mutations that confer high resistance while maintaining catalytic efficiency, as many mutations that reduce glyphosate binding also impair the enzyme's normal function.[8]

  • Gene Amplification: Another mechanism observed in resistant weeds is the amplification of the EPSPS gene.[10][11][12][13] This leads to the overexpression of the EPSPS protein, effectively titrating out the herbicide and allowing the shikimate pathway to continue functioning.[14]

This guide will focus on the first mechanism, comparing the performance of specific, well-characterized point mutations.

Key EPSPS Mutations for Glyphosate Tolerance

Several key mutations in the EPSPS gene have been identified and extensively studied. The numbering of amino acid positions is typically standardized relative to the mature plant EPSPS protein.

  • P106S (Proline-106 → Serine): This is one of the most common naturally occurring mutations found in glyphosate-resistant weed populations.[1][14] The substitution of proline with serine at position 106 confers a moderate level of glyphosate resistance. While effective, higher application rates of glyphosate can often overcome this resistance mechanism.

  • TIPS (Threonine-102 → Isoleucine & Proline-106 → Serine): This double mutation represents a significant advancement in glyphosate resistance.[1] The TIPS mutation, corresponding to T97I/P101S in the E. coli EPSPS enzyme, provides a substantially higher level of tolerance compared to single mutations.[8] Studies have shown that while the T102I mutation alone can increase resistance, it often reduces the enzyme's affinity for PEP; the additional P106S mutation appears to compensate, resulting in a highly resistant and catalytically efficient enzyme.[8]

  • Other Notable Mutations: Other substitutions, such as Glycine-96 to Alanine (G96A) and other changes at the P106 position (e.g., to Leucine, Threonine, or Alanine), have also been reported to confer varying degrees of glyphosate resistance.[1][9][13][14]

Comparative Performance of EPSPS Mutations in Tobacco

The ultimate test of these mutations is their performance in a whole-plant system. Tobacco serves as an excellent model for such studies due to its well-established transformation and regeneration protocols.[15][16] A recent study directly engineered and compared different mutant variants of the tobacco EPSPS gene (NtEPSPS), providing crucial comparative data.[1][17]

EPSPS Variant Mutation(s) Level of Glyphosate Tolerance Enzyme Kinetics (Relative to Wild-Type) Associated Fitness Costs
Wild-Type (WT) NoneSusceptibleHigh affinity for PEP (low Km), high affinity for glyphosate (low Ki)N/A
P106S Pro106 → SerModerateMaintained affinity for PEP, reduced affinity for glyphosateGenerally low to negligible fitness cost reported.[18]
TIPS Thr102 → Ile, Pro106 → SerHigh (Tolerates up to 4x recommended dose)[1][17]Maintained high affinity for PEP, drastically reduced affinity for glyphosate.[8]A significant fitness cost (reduced growth and seed production) has been observed in the absence of glyphosate in some species.[18][19][20]

The experimental evidence strongly indicates that the overexpression of the TIPS-NtEPSPS mutant in tobacco confers superior glyphosate tolerance, enabling the plants to survive and grow even when treated with four times the recommended field dose of the herbicide.[1][17][21]

Experimental Workflow: Development and Analysis of Glyphosate-Tolerant Tobacco

This section outlines a comprehensive, step-by-step protocol for creating and evaluating transgenic tobacco lines expressing different EPSPS mutations. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram: Experimental Workflow for Transgenic Tobacco

G cluster_0 Phase 1: Molecular Engineering cluster_1 Phase 2: Plant Transformation cluster_2 Phase 3: Plant Validation cluster_3 Phase 4: Tolerance Assessment A 1. Site-Directed Mutagenesis (Create TIPS, P106S mutations in EPSPS gene) B 2. Vector Construction (Clone mutant EPSPS into pCAMBIA vector under CaMV 35S promoter) A->B C 3. Agrobacterium Transformation (Introduce vector into A. tumefaciens) B->C D 4. Tobacco Leaf Disc Infection (Co-cultivate leaf explants with Agrobacterium) C->D E 5. Selection & Regeneration (Culture on medium with Kanamycin + hormones) D->E F 6. Molecular Confirmation (PCR, Southern Blot, qRT-PCR) E->F G 7. Acclimatization (Transfer T0 plantlets to soil) F->G H 8. Seed Collection (Grow to maturity and collect T1 seeds) G->H I 9. In Vitro Assay (Germinate T1 seeds on glyphosate medium) H->I J 10. Whole Plant Assay (Spray T1 plants with glyphosate doses) I->J K 11. Biochemical Analysis (Shikimate accumulation, Enzyme kinetics) J->K

Caption: Workflow from gene mutation to whole-plant tolerance analysis.

Detailed Protocol

Phase 1: Gene Synthesis and Vector Construction

  • Site-Directed Mutagenesis: Obtain the wild-type NtEPSPS coding sequence. Introduce the desired point mutations (e.g., for P106S or the double TIPS mutation) using a high-fidelity PCR-based method.

    • Causality: This step is the foundation of the experiment, creating the specific genetic variants whose functions will be compared.

  • Plant Expression Vector Construction: Clone the wild-type and mutated EPSPS sequences into a binary vector suitable for Agrobacterium-mediated transformation, such as pCAMBIA.[22] The gene should be placed under the control of a strong constitutive promoter, like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter, to ensure high levels of expression in all plant tissues. Include a plant-selectable marker, such as nptII for kanamycin resistance.

    • Causality: A powerful promoter is crucial for overexpressing the mutant EPSPS enzyme to a level sufficient to confer resistance. The selectable marker is essential for identifying successfully transformed cells.

Phase 2: Agrobacterium-mediated Transformation of Tobacco

  • Transform Agrobacterium tumefaciens: Introduce the constructed binary vectors into a suitable Agrobacterium strain (e.g., LBA4404 or EHA105) via electroporation or heat shock.[23][24]

    • Causality:Agrobacterium acts as a natural vector to transfer the T-DNA region of the binary vector, which contains the mutant EPSPS gene and the selectable marker, into the plant genome.[15]

  • Prepare Tobacco Explants: Sterilize leaves from young, healthy tobacco plants and cut them into small discs (approx. 1 cm²).

  • Infection and Co-cultivation: Inoculate the leaf discs with the transformed Agrobacterium culture for a set period. Then, transfer them to a co-cultivation medium for 2-3 days in the dark.

    • Causality: This step allows the Agrobacterium to attach to the plant cells and transfer the T-DNA into the plant's genome.

  • Selection and Regeneration: Transfer the leaf discs to a regeneration medium containing:

    • Antibiotics: Kanamycin (to select for transformed plant cells) and Timentin or Cefotaxime (to eliminate the Agrobacterium).

    • Hormones: Auxin and cytokinin to induce shoot formation from the callus.

    • Causality: Only the plant cells that have successfully integrated the T-DNA (containing the nptII gene) will be able to survive and grow on the kanamycin-containing medium, forming shoots.

Phase 3: Molecular Confirmation and Plant Propagation

  • Rooting and Acclimatization: Transfer the regenerated shoots to a rooting medium and then to soil once a healthy root system has developed. Grow these T0 plants to maturity in a greenhouse.

  • Molecular Analysis: Extract genomic DNA from the leaves of putative transgenic plants.

    • PCR: Confirm the presence of the EPSPS transgene.[4][25]

    • Southern Blot: Determine the number of transgene insertions (copy number) in the plant genome.[4]

    • qRT-PCR: Quantify the expression level (mRNA) of the mutant EPSPS transgene.[4]

    • Causality: These molecular checks are critical to validate that the plants are truly transgenic and to characterize the nature of the genetic modification, as expression levels can vary and influence the degree of tolerance.

  • Seed Collection: Allow the confirmed T0 transgenic plants to self-pollinate and collect the T1 generation seeds for tolerance assays.

Phase 4: Glyphosate Tolerance Assays

  • In Vitro Seedling Assay: Germinate T1 seeds on MS medium supplemented with various concentrations of glyphosate (e.g., 0.5 mM, 1.0 mM).[26][27] Include wild-type seeds as a negative control. Assess germination rate, root length, and seedling survival after 2-3 weeks.

    • Causality: This provides a rapid and quantitative method for screening a large number of transgenic lines and assessing the level of resistance at an early developmental stage.

  • Whole Plant Spray Assay: Grow T1 transgenic and wild-type plants in pots in a greenhouse for 4-6 weeks. Spray the plants with a commercial glyphosate formulation at different rates (e.g., the recommended field dose, 2x, and 4x this dose).[21]

    • Causality: This is the most direct and agriculturally relevant test of herbicide tolerance, mimicking field conditions.

  • Assessment: Evaluate the plants 7, 14, and 21 days after treatment. Record visual injury scores, survival rates, and measure plant biomass (fresh and dry weight).

  • Biochemical Confirmation (Shikimate Accumulation): Collect leaf tissue from treated and untreated plants 48-72 hours after spraying. Extract and quantify the amount of accumulated shikimate using HPLC or spectrophotometry.

    • Causality: Susceptible plants will show a massive accumulation of shikimate after glyphosate treatment, while resistant plants will show significantly lower levels, providing biochemical proof that the EPSPS enzyme is not being inhibited.[11][28]

Diagram: Mechanism of Glyphosate Action and Resistance

G cluster_0 Shikimate Pathway cluster_1 Resistance Mechanism S3P Shikimate-3-Phosphate EPSPS EPSPS Enzyme S3P->EPSPS Mutant_EPSPS Mutant EPSPS (e.g., TIPS) S3P->Mutant_EPSPS PEP PEP PEP->EPSPS PEP->Mutant_EPSPS AA Aromatic Amino Acids EPSPS->AA Glyphosate Glyphosate Glyphosate->Block Glyphosate->Mutant_EPSPS No Inhibition Block->EPSPS INHIBITS Mutant_EPSPS->AA

Sources

A Researcher's Guide to the Phylogenetic Analysis of Plant EPSP Synthase Genes: From Sequence to Evolutionary Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on conducting a robust phylogenetic analysis of 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase) genes from diverse plant species. We will delve into the theoretical underpinnings of phylogenetic methodologies, provide detailed, field-tested protocols for practical implementation, and offer insights into the interpretation of results, particularly in the context of herbicide resistance and gene family evolution.

The Significance of EPSP Synthase Phylogenetic Analysis

EPSP synthase is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1] This pathway's absence in animals makes EPSP synthase an attractive target for herbicides, most notably glyphosate.[2] The evolution of glyphosate resistance in many plant species is a pressing issue in agriculture and provides a compelling case study for molecular evolution. Understanding the phylogenetic relationships of EPSP synthase genes can illuminate:

  • Evolutionary history: Tracing the divergence of EPSP synthase genes across different plant lineages, such as monocots and dicots.[3][4]

  • Mechanisms of herbicide resistance: Identifying the evolutionary origins of resistance-conferring mutations and gene duplications.[5][6][7]

  • Gene function and diversification: Uncovering potential functional specializations of different EPSP synthase paralogs within a single plant species.[8]

  • Informing crop improvement and drug design: Guiding the engineering of glyphosate-resistant crops and the development of novel herbicides.

Conceptual Framework: A Methodological Comparison

Phylogenetic analysis reconstructs the evolutionary history of a group of sequences. The primary methods can be broadly categorized as distance-based and character-based. For a rigorous analysis of a gene family like EPSP synthase, character-based methods are preferred due to their explicit use of evolutionary models.

MethodPrincipleAdvantagesDisadvantagesCommon Software
Maximum Likelihood (ML) Evaluates the probability of observing the sequence data given a specific tree and a model of evolution. The tree with the highest likelihood is chosen as the best estimate of the phylogeny.[9][10][11]Statistically consistent and generally accurate with a good model of evolution.[9]Computationally intensive, especially for large datasets.[11]RAxML, PhyML, MEGA
Bayesian Inference (BI) Calculates the posterior probability of a tree, which is the probability of the tree being correct given the data and a prior probability distribution for the model parameters.[12][13]Can handle complex evolutionary models, provides posterior probabilities for clades as a measure of support, and is computationally efficient for complex analyses.[12][13]Can be sensitive to the choice of prior probabilities and may require long run times to ensure convergence.[7]MrBayes, BEAST

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the phylogenetic analysis of EPSP synthase genes.

G cluster_0 Data Acquisition & Preparation cluster_1 Phylogenetic Inference cluster_2 Visualization & Interpretation seq_retrieval 1. Sequence Retrieval (NCBI Gene) msa 2. Multiple Sequence Alignment (Clustal Omega) seq_retrieval->msa FASTA sequences model_sel 3. Model Selection (jModelTest) msa->model_sel Aligned sequences ml_tree 4a. Maximum Likelihood Tree (RAxML/PhyML) model_sel->ml_tree Best-fit model bi_tree 4b. Bayesian Inference Tree (MrBayes) model_sel->bi_tree Best-fit model tree_vis 5. Tree Visualization (FigTree) ml_tree->tree_vis Newick tree file bi_tree->tree_vis Newick tree file interpretation 6. Interpretation tree_vis->interpretation

Figure 1: Overall workflow for the phylogenetic analysis of EPSP synthase genes.

Sequence Retrieval

The foundation of a robust phylogenetic analysis is a curated set of homologous sequences. The National Center for Biotechnology Information (NCBI) Gene database is an excellent resource.

Protocol:

  • Navigate to the NCBI Gene database: [Link]

  • Search for "EPSP synthase" and filter by plant taxa (e.g., "Viridiplantae[Organism]").

  • Select a diverse range of plant species, including monocots, dicots, and representatives from different families. Aim for a mix of crop plants and wild relatives.

  • For each species, identify the EPSP synthase gene(s) and download the coding sequences (CDS) in FASTA format. It is crucial to use CDS rather than protein sequences for nucleotide-based phylogenetic analysis, as it allows for the examination of synonymous and non-synonymous substitution rates.

  • Organize your sequences in a single FASTA file with clear and consistent naming (e.g., >Genus_species_gene1).

Multiple Sequence Alignment (MSA)

MSA is a critical step that arranges sequences to identify regions of homology. Errors in alignment will lead to an incorrect phylogenetic tree.[14][15] Clustal Omega is a widely used and accurate tool for MSA.[3][12][16][17][18]

Protocol (using Clustal Omega web server):

  • Access the Clustal Omega web server: [Link]

  • Select "DNA" as the sequence type.

  • Upload your FASTA file or paste the sequences into the provided box.

  • Keep the default parameters for the initial run. These are generally suitable for most gene families.

  • Submit the job and wait for the alignment to complete.

  • Visually inspect the alignment in a viewer like Jalview to identify and manually correct any obvious misalignments, particularly in highly variable regions or at the ends of the sequences.

  • Download the alignment in PHYLIP format for use in downstream phylogenetic software.

Selection of a Nucleotide Substitution Model

The choice of an appropriate model of nucleotide substitution is crucial for accurate phylogenetic inference.[19] These models account for the different rates at which different types of nucleotide substitutions occur. jModelTest is a widely used program for selecting the best-fit model.[2][20][21][22][23]

Protocol (using jModelTest):

  • Install and run jModelTest.

  • Load your PHYLIP alignment file.

  • Under "Analysis," select "Compute likelihood scores."

  • Choose the appropriate information criterion for model selection. The Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) are commonly used. BIC tends to favor simpler models.

  • Run the analysis. jModelTest will calculate the likelihood of your data under a range of substitution models.

  • The output will be a ranked list of models. Select the model with the lowest AIC or BIC score. This model will be used in the subsequent tree-building steps.

4a. Maximum Likelihood (ML) Tree Construction

RAxML (Randomized Axelerated Maximum Likelihood) is a high-performance program for ML-based phylogenetic inference.[11][24][25]

Protocol (command-line RAxML):

  • -s: Specifies the input alignment file in PHYLIP format.

  • -n: Provides a name for the output files.

  • -m GTRGAMMA: Specifies the substitution model. Replace GTRGAMMA with the best-fit model identified by jModelTest.

  • -p: Sets a random seed for the parsimony-based starting tree.

  • -f a: Triggers a rapid bootstrap analysis and search for the best-scoring ML tree in a single run.

  • -x: Sets a random seed for the rapid bootstrap analysis.

  • -# 100: Specifies the number of bootstrap replicates (100 is a common starting point, but 1000 is recommended for publication).

The output will include several files, with the most important being RAxML_bestTree.output_tree (the best-scoring ML tree) and RAxML_bipartitions.output_tree (the best-scoring ML tree with bootstrap support values).

4b. Bayesian Inference (BI) Tree Construction

MrBayes is a popular program for Bayesian phylogenetic inference.[26][27][28][29][30]

Protocol (MrBayes interactive session):

  • Start MrBayes from the command line.

  • Load your data: execute your_data.nex (your alignment must be in NEXUS format).

  • Set the substitution model: lset nst=6 rates=gamma (this corresponds to the GTR+G model; adjust according to your jModelTest results).

  • Run the analysis: mcmc ngen=1000000 samplefreq=1000 printfreq=1000 diagnfreq=1000

    • ngen: Number of generations for the Markov Chain Monte Carlo (MCMC) simulation.

    • samplefreq: How often to sample the tree space.

  • Summarize the results: sump burnin=250 (discards the first 25% of samples to ensure convergence).

  • Generate the consensus tree: sumt burnin=250

The output will include a consensus tree with posterior probabilities for each clade.

Tree Visualization and Annotation

FigTree is a user-friendly program for visualizing and annotating phylogenetic trees.[10][13][31][32][33]

Protocol (using FigTree):

  • Open FigTree and load your Newick tree file generated by RAxML or MrBayes.

  • Root the tree by selecting an appropriate outgroup. An outgroup should be a species that is known to be less closely related to the other species in your analysis.

  • Display branch support values (bootstrap values from ML or posterior probabilities from BI) as node labels.

  • Customize the appearance of the tree (e.g., branch lengths, tip labels, colors) to highlight key findings.

  • Export the tree as a high-quality image (e.g., SVG, PDF) for publication.

Interpreting the Phylogenetic Tree of EPSP Synthase

A well-constructed phylogenetic tree of EPSP synthase genes can reveal fascinating evolutionary stories.

Figure 2: A simplified conceptual phylogenetic tree of EPSP synthase, illustrating major evolutionary events.

Key features to look for:

  • Major Clades: The tree will likely show a clear separation between monocot and dicot EPSP synthase genes, reflecting the deep evolutionary divergence of these plant lineages.[4]

  • Gene Duplications: The presence of multiple EPSP synthase genes within a single species (paralogs) indicates gene duplication events. These duplications can lead to functional diversification or, in the case of herbicide resistance, an increase in gene dosage.[5][6]

  • Evolution of Glyphosate Resistance:

    • Target-site mutations: Resistant individuals may cluster together due to shared, resistance-conferring mutations (e.g., at proline 106).[34]

    • Gene amplification: Species with increased EPSP synthase copy number variation (CNV) as a resistance mechanism may show clusters of highly similar, recently duplicated genes.[5][6][7][35]

  • Branch Support: High bootstrap values (typically >70%) or posterior probabilities (>0.95) indicate strong statistical support for a particular branching pattern.[36][37][38][39][40] Low support values suggest uncertainty in that part of the tree.

Concluding Remarks

Phylogenetic analysis is a powerful tool for understanding the evolution of gene families like EPSP synthase. By following the rigorous protocols outlined in this guide, researchers can generate reliable phylogenetic trees that provide valuable insights into plant evolution, the mechanisms of herbicide resistance, and avenues for future research in crop improvement and drug development. The combination of robust methodology and careful interpretation is key to unlocking the evolutionary stories encoded in the genomes of plants.

References

  • Bioinformatics Review. (2020, July 1). How to use Clustal Omega and MUSCLE command-line tools for multiple sequence alignment? [Link]

  • Mastering Multiple Sequence Alignment with Clustal Omega & MUSCLE. (2024, July 7). YouTube. [Link]

  • Gaines, T. A., et al. (2010). Glyphosate Resistance and EPSPS Gene Duplication: Convergent Evolution in Multiple Plant Species. Journal of Heredity. [Link]

  • Rambaut, A. FigTree. Molecular Evolution, Phylogenetics and Epidemiology. [Link]

  • Hajizadeh, S. (2025, November 15). A Complete Beginner-to-Advanced Guide to MEGA Software for Molecular Evolution and Phylogenetic Analysis (With My GitHub Resources). Medium. [Link]

  • How to Make a Phylogenetic Tree by MEGA Software|Genomics| DNA| Protein| fasta files. (2024, September 14). YouTube. [Link]

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  • Santos, J. C. Manipulate trees using FigTree. [Link]

  • Koo, D.-H., et al. (2022). Subtelomeric 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) copy number variation confers glyphosate resistance in Eleusine indica. PMC. [Link]

  • How to test for the best model of nucleotide substitution (sequence evolution) using jModelTest2. (2020, October 8). YouTube. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Shikimate-3-Phosphate Trisodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive operational guide for the safe handling of Shikimate-3-phosphate trisodium salt (CAS 143393-03-7). As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This document moves beyond a simple checklist, offering a procedural and causal framework for your personal protective equipment (PPE) strategy. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is controlled and secure.

Shikimate-3-phosphate trisodium salt is a key substrate for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, pivotal in biochemical and herbicide research.[1][2] While not acutely toxic, its physical form as a fine powder presents distinct handling challenges. The primary hazards are mechanical irritation to the skin, eyes, and respiratory system, and the potential for creating combustible dust concentrations in the air.[1][3] This guide provides the essential, immediate safety and logistical information to mitigate these risks effectively.

Hazard Assessment: Understanding the "Why"

Before selecting PPE, we must understand the specific risks posed by Shikimate-3-phosphate trisodium salt. This causal approach ensures that our safety measures are not just followed, but understood.

  • Irritant Properties: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3] This is primarily a mechanical risk from fine particulates.

  • Physical Form: As a solid powder, the primary route of exposure is through inhalation of airborne dust or direct contact with skin and eyes.

  • Combustible Dust Hazard: Like many fine organic powders, this salt is classified as a combustible solid.[1] When suspended in the air in sufficient concentration, it can form an explosive mixture if an ignition source is present.[4][5] This risk is amplified when handling bulk quantities.

Our PPE and handling strategy is therefore designed to create a barrier against particulate matter and to control dust generation at the source.

Core PPE Protocol: A Multi-Barrier System

Your primary defense is a consistent, multi-layered PPE protocol. The following are mandatory for any procedure involving the handling of Shikimate-3-phosphate trisodium salt powder.

PPE ComponentSpecification & Rationale
Hand Protection Disposable Nitrile Gloves: Nitrile provides excellent general chemical resistance for incidental contact and protects against skin irritation.[6][7] Its tendency to tear visibly when punctured offers a clear indicator of a breach.[7] Always double-check for rips or punctures before use.
Eye Protection Safety Glasses with Side Shields (Minimum): Protects against accidental splashes or projected particles during routine handling.
Chemical Splash Goggles (Best Practice): For tasks with a higher risk of dust generation, such as weighing larger quantities or transfers, goggles that form a seal around the eyes are recommended to prevent fine particle entry.[8]
Body Protection Professional Lab Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination. It should be kept fully buttoned.[9]

This core protocol is suitable for handling small quantities (milligrams to a few grams) where dust generation can be easily controlled.

Workflow-Specific PPE Selection

Different laboratory operations present varying levels of risk. Your PPE and engineering controls must adapt accordingly. The following decision workflow illustrates this scalability.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls & PPE cluster_2 Final Safety Check Start Start: Prepare to Handle Shikimate-3-Phosphate Trisodium Salt CheckQuantity Quantity of Powder? Start->CheckQuantity SmallScale Small Scale (<10g) Weighing, Solution Prep CheckQuantity->SmallScale  Small LargeScale Large Scale (>10g) Bulk Transfer, Aliquoting CheckQuantity->LargeScale  Large SmallPPE Engineering Control: Ventilated Balance Enclosure or Chemical Fume Hood PPE: • Nitrile Gloves • Safety Goggles • Lab Coat SmallScale->SmallPPE LargePPE Engineering Control: Chemical Fume Hood (Mandatory) PPE: • Nitrile Gloves • Safety Goggles • Lab Coat • Respiratory Protection (N95 Respirator) LargeScale->LargePPE SpillKit Confirm Spill Kit is Accessible SmallPPE->SpillKit LargePPE->SpillKit

Caption: PPE selection workflow based on the scale of the operation.

Step-by-Step Handling Protocols

A. Weighing Small Quantities (<10g):

  • Preparation: Don your core PPE (nitrile gloves, lab coat, safety goggles). Ensure a chemical spill kit is readily available.

  • Engineering Control: Perform all weighing activities inside a ventilated balance enclosure or a chemical fume hood. This is the most critical step to prevent inhalation exposure and contamination of the lab environment.[10]

  • Procedure: Use a spatula to carefully transfer small amounts of powder. Avoid rapid movements that could aerosolize the dust. Keep the container covered when not actively dispensing.

  • Post-Handling: Decontaminate the spatula and weighing vessel. Wipe the work surface (e.g., balance pan, surrounding benchtop) with a damp paper towel to collect any residual dust. Dispose of the towel as chemical waste.

B. Handling Bulk Quantities (>10g):

  • Enhanced PPE: In addition to the core PPE, respiratory protection is mandatory . A NIOSH-approved N95 respirator (dust mask) is required to protect against respiratory irritation from increased dust concentration.[8]

  • Engineering Control: All transfers must be conducted in a certified chemical fume hood.

  • Combustible Dust Awareness: Be mindful of the combustible dust hazard.[11] Ensure there are no ignition sources (e.g., hot plates, motors from stir plates, static electricity) in the immediate vicinity of the transfer. Ground equipment if necessary.

  • Procedure: Use controlled, deliberate motions to transfer the powder. If possible, pour the powder rather than scooping it to minimize dust clouds.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment using a wet wipe method.[12] Do not use a dry brush or compressed air, as this will disperse the dust.

Emergency & Disposal Plans: Closing the Loop

A safe protocol is a complete protocol. This includes planning for accidents and proper disposal.

Emergency Response
Exposure ScenarioImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]
Skin Contact Remove contaminated clothing. Wash affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
Minor Powder Spill (<5g) 1. Alert others in the area. 2. Wearing your full PPE, gently cover the spill with damp paper towels to prevent dust from becoming airborne. 3. Carefully scoop the material into a sealable plastic bag. 4. Wipe the area with a wet paper towel, working from the outside in. 5. Place all cleanup materials into the bag, seal it, and label it as hazardous waste.[8][13][14]
Major Spill (>5g) 1. Evacuate the immediate area and alert your supervisor or institutional safety officer. 2. Prevent entry into the area. 3. If flammable solvents are nearby, remove ignition sources if it is safe to do so. 4. Allow only trained emergency personnel to conduct the cleanup.
Disposal Plan
  • Chemical Waste: Unused or waste Shikimate-3-phosphate trisodium salt must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed container.

  • Contaminated PPE & Materials: All disposable PPE (gloves, N95 respirators) and cleanup materials (paper towels, pads) that have come into contact with the chemical must be considered contaminated. Place them in a sealed, labeled hazardous waste bag for disposal.[15] Never discard them in the regular trash.

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal. When in doubt, consult your Environmental Health & Safety (EHS) department.[16][17]

By integrating these expert-validated protocols into your daily work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemical Spill Clean-Up Procedures. Environmental Health & Safety, University of Delaware.

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety, The University of Tennessee, Knoxville.

  • How to Select the Right Chemical Resistant Gloves. MSC Industrial Supply Co.

  • 8 Steps to Handling a Lab Chemical Spill. ReAgent.

  • Ultimate Guide to Laboratory Gloves. Unigloves.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Combustible Dust: An Explosion Hazard - OSHA Guidance. Occupational Safety and Health Administration.

  • Spill Management Procedure. Texas A&M University-Texarkana.

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.

  • Lab and Chemical Processing Gloves. Glove America.

  • Chemical-Resistant Gloves. Fisher Scientific.

  • Combustible Dust Standards: How to Ensure Compliance with OSHA and NFPA. A.C.T. Dust Collectors.

  • Hazard Communication Guidance for Combustible Dusts. Occupational Safety and Health Administration.

  • Combustible Dust: An Explosion Hazard - OSHA Standards. Occupational Safety and Health Administration.

  • 10 Combustible Dust Examples and OSHA Requirements Every Facility Must Know. Hallam-ICS.

  • Guidelines for Working with Particularly Hazardous Substances. Cornell University, Environment, Health and Safety.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

  • Shikimate-3-phosphate trisodium salt Safety Information. Biosynth.

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration.

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environment, Health & Safety.

  • Shikimate-3-Phosphate Trisodium salt Product Page. MilliporeSigma.

  • Shikimate-3-phosphate trisodium salt Product Page. Santa Cruz Biotechnology, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.